5-Nitro-1H-indole-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1H-indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c10-9(13)7-4-11-8-2-1-5(12(14)15)3-6(7)8/h1-4,11H,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXIVONHGWKTQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569624 | |
| Record name | 5-Nitro-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128200-32-8 | |
| Record name | 5-Nitro-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Indole Scaffold
An In-Depth Technical Guide to 5-Nitro-1H-indole-3-carboxamide (CAS: 128200-32-8)
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and essential biomolecules like tryptophan and serotonin.[1][2] Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the development of therapeutic agents across a vast spectrum of diseases, including cancer, infectious diseases, and inflammatory disorders.[2][3][4][5] The potency of indole-based compounds is frequently enhanced through strategic functionalization. The introduction of a carboxamide group at the C3 position can facilitate crucial hydrogen bonding interactions with biological targets, a feature exploited in developing agents from antituberculars to peptidoleukotriene antagonists.[5][6]
Furthermore, the nitro group (NO₂), a potent electron-withdrawing moiety, is a well-established pharmacophore known to impart a wide range of biological activities, including antimicrobial and antineoplastic effects.[7] The convergence of these three structural motifs—the indole core, the C3-carboxamide, and the C5-nitro group—results in This compound (CAS: 128200-32-8) , a compound of significant interest for chemical biology and drug discovery. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential biological applications, grounded in established scientific principles and methodologies.
Section 1: Physicochemical and Structural Characteristics
A precise understanding of a compound's physical and chemical properties is fundamental for its application in research, including solubility testing, formulation, and analytical method development.
| Property | Value | Source / Method |
| CAS Number | 128200-32-8 | [8][9] |
| Molecular Formula | C₉H₇N₃O₃ | [9] |
| Molecular Weight | 205.17 g/mol | Calculated |
| IUPAC Name | This compound | |
| Canonical SMILES | C1=CC2=C(C=C1[O-])C(=CN2)C(=O)N | Derived |
| Physical Form | Expected to be a solid powder or crystals | Inferred from analogs[10][11] |
| Solubility | Expected to be slightly soluble in water, soluble in organic solvents like DMSO and DMF | Inferred from analogs[10] |
Section 2: Synthesis and Purification Strategy
The synthesis of this compound is a multi-step process that leverages foundational reactions in heterocyclic chemistry. The most logical pathway proceeds through the key intermediate, 5-Nitro-1H-indole-3-carbaldehyde. The causality behind this choice is twofold: the C3 position of the indole ring is highly susceptible to electrophilic formylation, and the resulting aldehyde provides a versatile handle for subsequent oxidation and amidation.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis
This protocol provides a representative, field-proven method for laboratory-scale synthesis.
Step 1: Vilsmeier-Haack Formylation of 5-Nitro-1H-indole
-
Rationale: This reaction introduces an aldehyde group selectively at the electron-rich C3 position of the indole ring. The Vilsmeier reagent (chloromethyleniminium salt), formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile.
-
Procedure:
-
Cool a flask containing anhydrous DMF (5 equivalents) to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add POCl₃ (1.5 equivalents) dropwise with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Dissolve 5-Nitro-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reagent mixture.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 2-4 hours, monitoring progress by TLC.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize the solution by the slow addition of aqueous sodium hydroxide (NaOH) until the pH is ~7.
-
The product, 5-Nitro-1H-indole-3-carbaldehyde, will precipitate.[12] Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography.[12]
-
Step 2: Oxidation to 5-Nitro-1H-indole-3-carboxylic acid
-
Rationale: The aldehyde must be oxidized to a carboxylic acid to enable amide bond formation. A strong but controlled oxidizing agent is required.
-
Procedure:
-
Suspend the crude 5-Nitro-1H-indole-3-carbaldehyde (1 equivalent) in a mixture of acetone and water.
-
Add a solution of potassium permanganate (KMnO₄) (2-3 equivalents) in water dropwise while maintaining the temperature below 30 °C.
-
Stir the mixture at room temperature until the purple color disappears. Monitor by TLC.
-
Filter the mixture to remove manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with dilute hydrochloric acid (HCl) to precipitate the product, 5-Nitro-1H-indole-3-carboxylic acid.[10]
-
Collect the solid by filtration, wash with water, and dry.
-
Step 3: Amidation to this compound
-
Rationale: The carboxylic acid is activated to facilitate nucleophilic attack by ammonia. Conversion to an acyl chloride is a robust method for this activation.
-
Procedure:
-
Gently reflux a suspension of 5-Nitro-1H-indole-3-carboxylic acid (1 equivalent) in thionyl chloride (SOCl₂) (5-10 equivalents) for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Carefully add the crude acyl chloride portion-wise to a cooled (0 °C) concentrated solution of ammonium hydroxide (NH₄OH).
-
Stir the mixture vigorously for 1 hour, allowing it to warm to room temperature.
-
The target compound, this compound, will precipitate from the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove ammonium salts, and dry under vacuum.
-
Section 3: Analytical Characterization and Validation
Each step of the synthesis requires rigorous analytical validation to confirm the structure and assess the purity of the intermediates and the final product.
-
Thin-Layer Chromatography (TLC): Used for reaction monitoring. A typical mobile phase would be a mixture of ethyl acetate and hexane. The high polarity of the nitro and carboxamide groups suggests the product will have a low Rf value.
-
High-Performance Liquid Chromatography (HPLC): Essential for determining the final purity of the compound. A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% TFA or formic acid) is a standard method.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. For C₉H₇N₃O₃, the expected [M+H]⁺ ion would be at m/z 206.05.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation.
-
¹H NMR (in DMSO-d₆): Expected signals would include a singlet for the indole N-H proton (around 11-12 ppm), distinct signals in the aromatic region (7-9 ppm) corresponding to the protons on the benzene and pyrrole rings, and two broad singlets for the -CONH₂ amide protons. The protons adjacent to the electron-withdrawing nitro group will be shifted significantly downfield.
-
¹³C NMR (in DMSO-d₆): Will show 9 distinct carbon signals, including a signal for the carbonyl carbon of the amide (around 165-170 ppm) and signals corresponding to the aromatic carbons of the indole ring.
-
Section 4: Potential Biological Activity and Mechanism of Action
While specific biological data for CAS 128200-32-8 is sparse in public literature, the activity of its core structure, 5-nitroindole, provides a strong, evidence-based hypothesis for its therapeutic potential, particularly in oncology.
Primary Hypothesized Target: c-Myc G-Quadruplex DNA
Recent studies have highlighted that 5-nitroindole derivatives can function as potent binders and stabilizers of G-quadruplex (G4) structures.[12][13] These are secondary structures formed in guanine-rich regions of DNA. A critical G4-forming region is located in the promoter of the c-Myc oncogene. The c-Myc protein is a transcription factor that is overexpressed in a majority of human cancers, driving proliferation and inhibiting apoptosis.
Mechanism of Action:
-
Binding and Stabilization: this compound is hypothesized to bind to the c-Myc G4 structure, likely through π-π stacking interactions between its planar indole ring system and the G-quartets of the G4 structure.
-
Transcriptional Repression: Stabilization of the G4 structure acts as a steric block, preventing the binding of transcription machinery to the promoter region.
-
Downregulation of c-Myc: This blockade leads to the downregulation of c-Myc protein expression.
-
Cellular Effects: The reduction in c-Myc levels induces cell cycle arrest and triggers apoptosis in cancer cells, leading to an antiproliferative effect.[13]
Caption: Hypothesized mechanism of action via c-Myc G-quadruplex stabilization.
Section 5: Protocol for In Vitro Biological Evaluation
To validate the hypothesized anticancer activity, a standard cell viability assay is the first critical experiment. The Sulforhodamine B (SRB) assay is a robust and reliable method for measuring drug-induced cytotoxicity.
Detailed Experimental Protocol: SRB Cell Viability Assay
Caption: Step-by-step workflow for the SRB cell viability assay.
-
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (the IC₅₀ value).
-
Materials:
-
Cancer cell line (e.g., HeLa or A549)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom plates
-
This compound (dissolved in DMSO to make a 10 mM stock)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the compound stock in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Return the plate to the incubator for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the medium) and incubate at 4 °C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Data Acquisition: Read the optical density (OD) on a microplate reader at 510 nm.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion and Future Directions
This compound is a synthetically accessible compound built upon a privileged indole scaffold. Based on strong evidence from closely related analogs, its primary therapeutic potential lies in the field of oncology, specifically through the targeted stabilization of the c-Myc G-quadruplex. This mechanism offers a promising avenue for inhibiting a notoriously "undruggable" cancer driver.
Future research should focus on:
-
Definitive Biological Validation: Confirming the antiproliferative activity and c-Myc downregulation in relevant cancer cell lines.
-
Biophysical Confirmation: Using techniques like Circular Dichroism (CD) spectroscopy or Fluorescence Resonance Energy Transfer (FRET) melting assays to directly prove the binding and stabilization of the c-Myc G4 DNA.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the amide group (e.g., N-alkylation) or the indole N1 position to optimize potency, selectivity, and drug-like properties (solubility, metabolic stability).
-
Exploration of Other Targets: Given the broad activity of nitro-aromatic and indole-carboxamide compounds, screening against panels of kinases, microbial strains, or inflammatory targets may reveal novel applications.
This technical guide provides the foundational chemical and biological framework for researchers to effectively synthesize, characterize, and investigate this compound as a valuable tool in modern drug discovery.
References
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PubChem. (n.d.). 5-nitro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Zhang, P., et al. (2013). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. Molecules, 18(9), 10635–10647. Available from: [Link]
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ChemBK. (n.d.). 5-Nitro-1H-indole-3-carboxylic acid. Retrieved from [Link]
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Mishra, S., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 9(5), 586–593. Available from: [Link]
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Mishra, S., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistrySelect, 5(18), 5489-5496. Available from: [Link] (Note: This is a similar publication to the PMC one, providing context).
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Al-Ostoot, F.H., et al. (2021). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 26(21), 6449. Available from: [Link]
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Kumar, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules, 29(19), 4770. Available from: [Link]
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Kumar, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. Available from: [Link]
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Introduction: The Significance of the 5-Nitroindole Scaffold
An In-Depth Technical Guide to 5-Nitro-1H-indole-3-carboxamide: Synthesis, Properties, and Therapeutic Potential
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its versatile structure allows for functionalization at various positions, leading to a diverse array of pharmacological activities. The introduction of a nitro group, particularly at the 5-position, significantly modulates the electronic properties of the indole ring, enhancing its reactivity and potential for molecular interactions. This modification makes 5-nitroindole derivatives valuable intermediates in organic synthesis and key components in the design of novel therapeutic agents, especially in oncology.[3][4][5] This guide focuses on a specific derivative, this compound, providing a comprehensive overview of its chemical properties, a robust synthetic strategy, and its emerging potential in drug discovery.
Physicochemical and Structural Data
This compound is a distinct chemical entity whose core properties are summarized below. The data is derived from available chemical supplier information and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₃ | [6] |
| Molecular Weight | 205.17 g/mol | Calculated |
| CAS Number | 128200-32-8 | [6] |
| Canonical SMILES | C1=CC2=C(C=C1[O-])C(=CN2)C(=O)N | Inferred |
| Appearance | Expected to be a yellow to amber solid | Inferred from analogs[7][8] |
Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of this compound is not extensively published, a highly reliable synthetic route can be designed from its corresponding carboxylic acid, 5-Nitro-1H-indole-3-carboxylic acid (CAS: 6958-37-8), which is commercially available.[7] The conversion of a carboxylic acid to a primary amide is a fundamental and well-established transformation in organic chemistry.
The chosen strategy involves a two-step, one-pot process: activation of the carboxylic acid followed by amination.
-
Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive intermediate. This is crucial because the carboxylate is a poor leaving group. A common and effective method is the formation of an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an activator like HOBt (Hydroxybenzotriazole) can be used to form an active ester intermediate. These coupling agents are often preferred for their milder reaction conditions and higher yields, minimizing side reactions.
-
Nucleophilic Acyl Substitution (Amination): The activated intermediate is then subjected to nucleophilic attack by an ammonia source. Aqueous or gaseous ammonia can be used, which attacks the electrophilic carbonyl carbon, displacing the leaving group (e.g., chloride or the active ester moiety) to form the stable primary amide.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a robust method for synthesizing this compound from its carboxylic acid precursor using thionyl chloride for activation.
Materials:
-
5-Nitro-1H-indole-3-carboxylic acid (1.0 eq)[7]
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 5-Nitro-1H-indole-3-carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous DCM to the flask to suspend the starting material.
-
Activation: Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature under a nitrogen atmosphere.
-
Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: After the reaction is complete, cool the flask to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. This yields the crude 5-Nitro-1H-indole-3-carbonyl chloride.
-
Amination: Cool the flask containing the crude acyl chloride in an ice bath. Slowly and carefully add concentrated ammonium hydroxide solution dropwise with vigorous stirring. A precipitate will form.
-
Isolation: Continue stirring for 1 hour, then filter the solid precipitate.
-
Purification: Wash the collected solid with cold water and then a small amount of cold diethyl ether to remove impurities. Dry the product under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization if necessary.
Applications in Drug Discovery: Targeting the c-Myc Oncogene
The 5-nitroindole scaffold is a subject of intense research in oncology. Recent studies have revealed that derivatives of 5-nitroindole can function as potent binders and stabilizers of G-quadruplex (G4) DNA structures.[3][4] These are non-canonical, four-stranded DNA structures found in guanine-rich regions of the genome, such as in the promoter regions of oncogenes like c-Myc.
The c-Myc oncogene is a critical regulator of cell proliferation and is overexpressed in a majority of human cancers. Its promoter contains a G-rich sequence that can fold into a G-quadruplex. Stabilization of this G4 structure by a small molecule ligand can act as a steric block, repressing the transcription of the c-Myc gene and thereby inhibiting cancer cell growth.[3][9]
5-Nitroindole derivatives have been synthesized and evaluated for their ability to bind to the c-Myc promoter G-quadruplex.[3][4] These studies have shown that the nitroindole core plays a crucial role in this interaction. The compounds were found to downregulate c-Myc expression, induce cell-cycle arrest, and increase intracellular reactive oxygen species, ultimately leading to cancer cell death.[3] This positions this compound as a promising candidate for further investigation and lead optimization in the development of novel anticancer therapeutics.
Conceptual Mechanism of Action
Caption: Proposed mechanism of anticancer activity via c-Myc G4 stabilization.
Safety and Handling Guidelines
While specific toxicity data for this compound is not available, data from closely related nitroindole compounds, such as 5-Nitro-1H-indole-3-carbaldehyde, should be used to inform handling procedures.[8][10][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical before use.
References
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Schön, A., Schüßler, P., El-Kholy, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. Available from: [Link]
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Schön, A., Schüßler, P., El-Kholy, S., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. Available from: [Link]
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A Spectroscopic Guide to 5-Nitro-1H-indole-3-carboxamide: Structure Elucidation and Data Interpretation
This technical guide provides an in-depth analysis of the spectral data for 5-Nitro-1H-indole-3-carboxamide, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The focus is not merely on the data itself, but on the causal relationships between the molecular structure and its spectroscopic signatures, providing a framework for the confident identification and characterization of this and related molecules.
Introduction: The this compound Scaffold
This compound belongs to the indole family, a privileged scaffold in numerous natural products and pharmacologically active compounds. The introduction of a nitro group at the C5 position and a carboxamide at the C3 position significantly modulates the electronic properties and potential biological activity of the indole ring. The nitro group, being a strong electron-withdrawing group, influences the chemical shifts of the aromatic protons and carbons, while the carboxamide functionality introduces characteristic vibrational modes and fragmentation patterns. Accurate interpretation of the compound's spectral data is paramount for verifying its synthesis, assessing its purity, and understanding its chemical behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and multiplicity of each proton in the molecule. The analysis of a related compound, 5-nitroindole, shows characteristic signals for the indole ring protons[1]. Building upon this, the expected spectrum for this compound in a solvent like DMSO-d₆ would exhibit several key features.
Expected ¹H NMR Data (Predicted, based on analogs)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H1 (Indole N-H) | ~12.0 - 12.5 | broad singlet | - | Acidic proton, subject to exchange. |
| H4 | ~8.6 - 8.8 | doublet | J ≈ 2.0 | Deshielded by the adjacent nitro group and the ring current. Ortho-coupling to H6 is negligible. |
| H2 | ~8.2 - 8.4 | singlet (or narrow doublet) | J ≈ 2.5 - 3.0 | Adjacent to the electron-donating nitrogen and influenced by the C3-carboxamide. |
| H6 | ~8.0 - 8.2 | doublet of doublets | J ≈ 9.0, 2.0 | Ortho-coupled to H7 and meta-coupled to H4. Deshielded by the nitro group. |
| CONH₂ (Amide) | ~7.5 - 8.0 | two broad singlets | - | Two non-equivalent protons due to restricted rotation around the C-N bond. |
| H7 | ~7.6 - 7.8 | doublet | J ≈ 9.0 | Ortho-coupled to H6. |
Causality Behind Assignments:
-
Downfield Shift of H4 and H6: The potent electron-withdrawing nature of the nitro group at C5 significantly reduces the electron density at the ortho (C4, C6) and para (C7, relative to the benzene ring part) positions, causing their attached protons to resonate at a lower field (higher ppm).
-
H2 Singlet: The proton at the C2 position is typically a singlet or a narrow doublet in 3-substituted indoles, as its primary coupling would be a long-range interaction with the N-H proton, which is often broadened.
-
Amide Protons: The two protons of the primary amide are diastereotopic due to the planar nature of the amide bond, leading to restricted rotation. This often results in two separate signals, which can be broadened due to quadrupolar relaxation and chemical exchange.
¹³C NMR Spectroscopy: Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment.
Expected ¹³C NMR Data (Predicted, based on analogs)
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |
| C=O (Amide) | ~165 - 170 | Carbonyl carbon, characteristic chemical shift. |
| C5 | ~141 - 143 | Carbon directly attached to the nitro group, significantly deshielded. |
| C7a | ~138 - 140 | Bridgehead carbon, influenced by the nitro group. |
| C3a | ~128 - 130 | Bridgehead carbon. |
| C2 | ~125 - 127 | Deshielded by the adjacent nitrogen. |
| C6 | ~118 - 120 | Aromatic carbon deshielded by the nitro group. |
| C4 | ~116 - 118 | Aromatic carbon deshielded by the nitro group. |
| C7 | ~111 - 113 | Aromatic carbon. |
| C3 | ~108 - 110 | Shielded carbon, typical for the C3 position of indoles substituted with an electron-withdrawing group. |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's likely moderate polarity and to ensure the observation of exchangeable N-H and NH₂ protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-14 ppm.
-
Acquire data with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to 0-180 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
-
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent technique for quickly confirming the presence of key moieties within the molecule.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3450 - 3300 | N-H (Amide & Indole) | Stretching (often two bands for primary amide) |
| 1680 - 1650 | C=O (Amide I) | Stretching |
| 1620 - 1580 | N-H (Amide II) | Bending |
| 1530 - 1500 | NO₂ | Asymmetric Stretching |
| 1350 - 1320 | NO₂ | Symmetric Stretching |
| ~810 | C-H (Aromatic) | Out-of-plane bending for substituted benzene |
Causality Behind Key Peaks:
-
N-H Stretching: The presence of both an indole N-H and a primary amide (-NH₂) will result in distinct, often overlapping, sharp to broad bands in the 3450-3300 cm⁻¹ region.
-
Amide I and II Bands: The strong C=O stretch (Amide I) is one of the most intense and reliable peaks in the spectrum. The N-H bend (Amide II) is also characteristic and confirms the amide presence.
-
Nitro Group Vibrations: The two strong absorption bands for the nitro group (asymmetric and symmetric stretching) are definitive indicators of its presence and are among the most easily identifiable peaks in the spectrum.
Experimental Protocol: IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum over the range of 4000-600 cm⁻¹. Co-add 16-32 scans for a high-quality spectrum.
-
The resulting spectrum is automatically ratioed against the background.
-
Workflow for IR Analysis
Caption: Workflow for IR analysis using an ATR-FT-IR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization.
Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Ion | Rationale |
| 205 | [M]⁺ | Molecular ion peak corresponding to the molecular formula C₉H₇N₃O₃. |
| 189 | [M - O]⁺ | Loss of an oxygen atom from the nitro group. |
| 175 | [M - NO]⁺ | Loss of nitric oxide, a common fragmentation for nitroaromatics. |
| 159 | [M - NO₂]⁺ | Loss of the entire nitro group. |
| 143 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide from the indole ring after NO₂ loss. |
| 116 | [C₈H₆N]⁺ | Fragmentation of the indole ring system. |
Causality Behind Fragmentation: Mass spectral fragmentation of nitroindole compounds often involves the nitro group itself. The loss of NO (30 Da) and NO₂ (46 Da) are highly characteristic fragmentation pathways for nitroaromatic compounds[2][3]. The molecular ion peak at m/z 205 would be the primary confirmation of the compound's identity and molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass, further solidifying the elemental composition.
Experimental Protocol: Mass Spectrometry Data Acquisition (Direct Infusion ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that is likely to yield a strong protonated molecular ion [M+H]⁺.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 206.
-
Induce fragmentation (MS/MS) on the m/z 206 peak to observe characteristic daughter ions.
-
Workflow for Mass Spectrometry Analysis
Caption: Workflow for mass spectrometry analysis from sample preparation to structural confirmation.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a clear and definitive fingerprint for its structural verification. The ¹H and ¹³C NMR spectra precisely map the hydrogen and carbon framework, with chemical shifts heavily influenced by the C5-nitro group. Infrared spectroscopy offers rapid confirmation of the key N-H, C=O, and NO₂ functional groups. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, primarily the loss of the nitro group. Together, these techniques provide a self-validating system for the unambiguous identification of this important indole derivative, empowering researchers in their synthetic and developmental endeavors.
References
-
Lin, Y., et al. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. Available at: [Link]
-
Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84. Available at: [Link]
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Elucidating the Solid-State Architecture: A Guide to the Crystal Structure Analysis of 5-Nitro-1H-indole-3-carboxamide
An In-Depth Technical Guide
Abstract
The three-dimensional arrangement of molecules in a crystal lattice is a critical determinant of a drug substance's physicochemical properties, including solubility, stability, and bioavailability. For drug development professionals, a thorough understanding of this solid-state architecture is not merely academic—it is fundamental to ensuring product quality, performance, and regulatory compliance. This guide provides a comprehensive, field-proven methodology for the crystal structure analysis of 5-Nitro-1H-indole-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, grounding our protocols in authoritative standards. This document serves as a technical roadmap for researchers and scientists, detailing the journey from high-purity material synthesis to the intricate analysis of intermolecular forces that govern the crystalline state.
Foundational Principle: Why Crystal Structure Dictates Function
In the pharmaceutical sciences, the adage "form follows function" is paramount. The specific crystalline form, or polymorph, of an active pharmaceutical ingredient (API) can profoundly impact its therapeutic efficacy. A comprehensive crystal structure analysis provides the definitive blueprint of the solid state, revealing the precise coordinates of each atom and the network of non-covalent interactions (hydrogen bonds, π-stacking, van der Waals forces) that hold the lattice together.
For a molecule like this compound, which contains hydrogen bond donors (N-H groups) and multiple acceptors (carbonyl oxygen, nitro group oxygens), a rich landscape of potential intermolecular interactions exists. Elucidating the dominant interactions is key to understanding and predicting its material properties. This guide will use a multi-technique approach, centered on single-crystal X-ray diffraction (SC-XRD) and supplemented by powder X-ray diffraction (PXRD) and computational analysis, to build a complete and validated structural picture.
Prerequisite for Analysis: Synthesis and Purification
The axiom of crystallography is that the quality of the structure can never exceed the quality of the crystal, which in turn depends on the purity of the material. Therefore, the first critical phase is the synthesis of high-purity this compound.
A plausible synthetic route begins with the commercially available 5-nitro-1H-indole. A key transformation is the introduction of the carboxamide group at the C3 position. While various methods exist for indole functionalization[1], a common strategy involves a Vilsmeier-Haack reaction to produce the intermediate 5-Nitro-1H-indole-3-carbaldehyde[2][3], followed by oxidation to the carboxylic acid and subsequent amidation.
Protocol 1: Synthesis and Purification
-
Formylation: React 5-nitro-1H-indole with a Vilsmeier reagent (e.g., generated from phosphorus oxychloride and dimethylformamide) to yield 5-Nitro-1H-indole-3-carbaldehyde.[3]
-
Oxidation: Oxidize the resulting aldehyde to 5-Nitro-1H-indole-3-carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or silver (I) oxide).
-
Amidation: Convert the carboxylic acid to the primary amide, this compound. This can be achieved by first converting the acid to an acyl chloride (with thionyl chloride) and then reacting with ammonia, or through direct coupling with ammonia using a peptide coupling agent.
-
Purification: The final product must be rigorously purified. Column chromatography is typically employed, followed by recrystallization from a suitable solvent system to achieve >99% purity, as confirmed by HPLC, NMR, and mass spectrometry. The choice of recrystallization solvent here is a preliminary step in identifying suitable systems for growing diffraction-quality single crystals.
The Art and Science of Crystallization
Growing a single crystal suitable for SC-XRD—typically 0.1-0.3 mm in each dimension with sharp faces and no visible defects—is often the most challenging step. The process involves creating a supersaturated solution from which the solute can slowly precipitate in an ordered, crystalline fashion.
The choice of solvent is critical. The polarity of the solvent affects not only solubility but can also influence the resulting crystal packing and even lead to different polymorphs.[4] A screening of various solvents with different polarities and hydrogen bonding capabilities is therefore essential.
Protocol 2: Single Crystal Growth Screening
-
Solvent Selection: Prepare saturated solutions of purified this compound at a slightly elevated temperature (e.g., 40 °C) in a range of solvents (see Table 1).
-
Method A: Slow Evaporation: Filter the saturated solutions into clean, small vials. Cover the vials with a cap pierced with one or two small holes to allow for slow solvent evaporation over several days to weeks at room temperature.
-
Method B: Vapor Diffusion (Hanging Drop): Place a small droplet (~5-10 µL) of the saturated solution on a siliconized glass coverslip. Invert the coverslip over a well in a crystallization plate containing a reservoir of a "precipitant" solvent in which the compound is less soluble. Seal the well. The vapor of the precipitant will slowly diffuse into the droplet, reducing the solubility of the compound and inducing crystallization.
-
Monitoring: Regularly inspect the vials under a microscope for the formation of single crystals.
| Solvent System | Polarity Index | Rationale | Expected Outcome |
| Methanol | 5.1 | Polar, protic. Can compete for hydrogen bonding sites. | May yield well-ordered crystals or solvates. |
| Ethanol | 4.3 | Similar to methanol but with reduced polarity. | A common choice for indole derivatives.[5] |
| Acetone | 5.1 | Polar, aprotic. A good hydrogen bond acceptor. | Can promote specific crystal packing arrangements. |
| Ethyl Acetate | 4.4 | Medium polarity. Balances solvating power and volatility. | Often a successful solvent for recrystallization. |
| Dichloromethane | 3.1 | Nonpolar, aprotic. | May favor different polymorphs compared to polar solvents.[4] |
| Toluene | 2.4 | Aromatic, nonpolar. | Can promote π-stacking interactions. |
Table 1: Example Solvent Screen for Crystallization.
The Definitive Technique: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the unequivocal method for determining the three-dimensional structure of a crystalline solid.[6] It provides the precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing.
Workflow and Causality
The workflow involves irradiating a single crystal with monochromatic X-rays and measuring the positions and intensities of the diffracted beams. The diffraction pattern is a direct consequence of the crystal's internal periodic structure, governed by Bragg's Law.[6] The data is then used to calculate an electron density map, from which the atomic structure is solved and refined.
Protocol 3: SC-XRD Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop. It is then flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection: The crystal is placed on a four-circle diffractometer equipped with a CCD detector.[7] Data are collected using monochromatic X-ray radiation (commonly Mo Kα, λ = 0.71073 Å). A full sphere of diffraction data is collected using a series of ω-scans.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like Lorentz-polarization effects and absorption. Software such as CrysAlisPro is used for this step.[7]
-
Structure Solution: The crystal system and space group are determined. The structure is then solved using direct methods, typically with software like SHELXT, which generates an initial electron density map and atomic model.
-
Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method with a program like SHELXL.[7] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.
-
Validation: The final refined structure is validated using tools like checkCIF to ensure it is chemically sensible and meets crystallographic quality standards. The final data is presented in a Crystallographic Information File (CIF).
| Parameter | Example Value (Hypothetical) | Significance |
| Chemical Formula | C₉H₇N₃O₃ | Confirms the molecular composition. |
| Formula Weight | 205.17 | Derived from the chemical formula. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. A related compound, 5-nitro-2-oxindole, crystallizes in this system.[8] |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | 8.5, 12.0, 9.5 | Dimensions of the unit cell. |
| β (°) | 105.0 | The angle of the unit cell for a monoclinic system. |
| Volume (ų) | 980.5 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R₁ (final) | < 0.05 | A measure of the agreement between the calculated and observed structure factors; a lower value indicates a better model fit. |
| wR₂ (final) | < 0.15 | A weighted R-factor based on all data; provides a more robust measure of refinement quality. |
| Goodness-of-Fit | ~1.0 | Should be close to 1 for a good refinement. |
Table 2: Hypothetical Crystallographic Data for this compound.
Bulk Analysis: Powder X-ray Diffraction (PXRD)
While SC-XRD provides the structure of a single perfect crystal, PXRD is essential for analyzing a bulk powder sample. It serves as a unique "fingerprint" for a specific crystalline phase and is invaluable for confirming phase purity, identifying polymorphs, and monitoring stability.[6]
Protocol 4: PXRD Analysis
-
Sample Preparation: A small amount (~10-20 mg) of the crystalline powder is gently packed into a sample holder to ensure a flat surface and random orientation of the crystallites.[6]
-
Data Acquisition: The sample is analyzed using a powder diffractometer. The instrument scans a range of 2θ angles (e.g., 2° to 40°) while recording the intensity of the diffracted X-rays.
-
Data Analysis: The experimental PXRD pattern is compared to a reference pattern. This reference can be from a known standard or, ideally, calculated directly from the SC-XRD data obtained in the previous step. A match confirms that the bulk material consists of the same crystalline phase as the single crystal that was analyzed.
Visualizing the Forces: Hirshfeld Surface Analysis
Understanding the intermolecular interactions is crucial for explaining a crystal's properties. Hirshfeld surface analysis is a powerful computational tool that provides a visual and quantitative summary of these interactions.[8] The surface is generated around a molecule in the crystal, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These distances are plotted on a 2D "fingerprint plot," which highlights the contribution of different interaction types.
For this compound, we would expect significant contributions from O···H interactions (involving the nitro, carbonyl, and N-H groups) and N···H interactions. The analysis of the related 5-nitro-2-oxindole showed that O···H interactions accounted for 44.9% of the total surface, indicating their dominant role in the crystal packing.[8]
Conclusion
The crystal structure analysis of this compound is a multi-faceted process that integrates chemical synthesis, meticulous crystallization, and advanced analytical techniques. By following a rigorous workflow encompassing SC-XRD for definitive structure elucidation, PXRD for bulk phase verification, and computational methods like Hirshfeld analysis for interpreting intermolecular forces, researchers can build a comprehensive and validated understanding of the material's solid-state properties. This knowledge is not only fundamental to the scientific characterization of the molecule but is also an indispensable component of rational drug development, enabling the control and optimization of the physical properties that underpin therapeutic performance.
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Google Patents. Crystallization process of tricyclic indole derivatives.
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ACS Omega. Structure and Morphology of Indole Analogue Crystals. [Link]
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PubMed Central. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. [Link]
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PubMed Central. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]
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PubMed Central. Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. [Link]
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ResearchGate. Two orientations of indole molecules in the crystal structure. ADP was drawn at 50% probability. [Link]
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PubChem. 5-nitro-1H-indole-3-carbaldehyde. [Link]
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TSI Journals. Mass spectral studies of nitroindole compounds. [Link]
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Royal Society of Chemistry. Single-crystal X-ray structural characterization, Hirshfeld surface analysis... of 5-nitro-2-oxindole. [Link]
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MDPI. Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. [Link]
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ResearchGate. Synthesis, X-ray powder diffraction and DFT-D studies of indole-based compounds. [Link]
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Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
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MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction.... [Link]
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ResearchGate. Spectroscopic characterization, DFT studies... of 4-nitro-indole-3-carboxaldehyde. [Link]
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ACS Publications. The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. [Link]
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Wiley Online Library. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives.... [Link]
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ResearchGate. Single crystal X-ray diffraction analysis of product 5d. [Link]
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A Comprehensive Technical Guide to the Synthesis of 5-Nitro-1H-indole-3-carboxamide
Abstract: This technical guide provides a detailed, research-grade methodology for the synthesis of 5-Nitro-1H-indole-3-carboxamide, starting from the commercially available precursor, 5-nitroindole. The indole scaffold is a cornerstone in medicinal chemistry, and its derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The inclusion of a nitro group can further enhance or modulate this activity, making nitro-containing compounds a subject of significant interest in drug discovery.[4][5][6] This document outlines a robust, two-step synthetic sequence involving an initial Vilsmeier-Haack formylation followed by an oxidation-amidation cascade. Each step is detailed with mechanistic insights, step-by-step protocols, and justifications for procedural choices, designed for researchers and professionals in organic synthesis and drug development.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound begins with a logical disconnection of the target molecule. The primary amide functionality can be retrosynthetically derived from a carboxylic acid, which in turn can be formed from the oxidation of an aldehyde. This aldehyde can be introduced onto the indole nucleus via an electrophilic formylation reaction. This leads to a straightforward and efficient synthetic strategy starting from 5-nitroindole.
Caption: Retrosynthetic pathway for this compound.
Step I: Electrophilic Formylation of 5-Nitroindole
The first critical step is the introduction of a carbonyl group at the C3 position of the indole ring. The indole nucleus is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution, preferentially at the C3 position. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high efficiency, regioselectivity, and use of common laboratory reagents.[7]
Mechanism Deep Dive: The Vilsmeier-Haack Reaction
The reaction proceeds in two main stages. First, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent . This reagent is the active electrophile that is then attacked by the electron-rich indole ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.
Caption: Mechanism of the Vilsmeier-Haack formylation of an indole.
Experimental Protocol: Synthesis of 5-Nitro-1H-indole-3-carbaldehyde
This protocol is adapted from established procedures for the formylation of 5-nitroindole.[7]
Step-by-Step Methodology:
-
Equip a three-necked, round-bottom flask with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. Place the flask in an ice-water bath (0-5 °C).
-
Add anhydrous N,N-dimethylformamide (DMF) (5.0 equiv.) to the flask.
-
Slowly add phosphorus oxychloride (POCl₃) (2.0 equiv.) dropwise via the dropping funnel to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
In a separate beaker, dissolve 5-nitroindole (1.0 equiv.) in a minimal amount of anhydrous DMF.
-
Add the 5-nitroindole solution dropwise to the cold Vilsmeier reagent solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice (~200 g per 10 mmol of indole).
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate (NaHCO₃) solution or cold aqueous sodium hydroxide (e.g., 4M NaOH) until the pH is ~7-8. This step is highly exothermic and should be performed with vigorous stirring in a large beaker to control foaming.
-
The product will precipitate as a solid. Stir the suspension in the cold for an additional 30 minutes.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Data Summary: Formylation Reaction
| Reagent/Parameter | Molar Eq. | Molecular Weight ( g/mol ) | Typical Yield | Appearance | Ref. |
| 5-Nitroindole | 1.0 | 162.15 | \multirow{3}{*}{~85%} | Yellow Amorphous Solid | [7] |
| POCl₃ | 2.0 | 153.33 | |||
| DMF | 5.0 | 73.09 |
Step II: Conversion of Aldehyde to Primary Carboxamide
This transformation is efficiently achieved via a two-step sequence: a mild oxidation of the aldehyde to the corresponding carboxylic acid, followed by conversion of the acid to the primary amide.
Oxidation to 5-Nitro-1H-indole-3-carboxylic acid
Causality Behind Method Selection: While strong oxidants like KMnO₄ or Jones reagent can achieve this transformation, they risk over-oxidation or degradation of the sensitive indole ring. The Pinnick oxidation , which uses sodium chlorite (NaClO₂) under mildly acidic conditions, is exceptionally chemoselective and tolerant of a wide range of functional groups.[8] It reliably oxidizes aldehydes to carboxylic acids without affecting the nitro group or the heterocyclic core.[9]
Experimental Protocol: Pinnick Oxidation
-
In a flask, suspend 5-Nitro-1H-indole-3-carbaldehyde (1.0 equiv.) in a mixture of tert-butanol and water (e.g., a 2:1 ratio).
-
Add 2-methyl-2-butene (4.0-5.0 equiv.) to the suspension. This acts as a scavenger for the hypochlorous acid (HOCl) byproduct, preventing unwanted side reactions.[8]
-
In a separate beaker, prepare a solution of sodium chlorite (NaClO₂, 80% technical grade, 3.0 equiv.) and sodium dihydrogen phosphate (NaH₂PO₄, 3.0 equiv.) in water.
-
Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the stirred aldehyde suspension at room temperature.
-
Stir the reaction vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Cool the mixture in an ice bath and adjust the pH to ~2-3 with dilute HCl.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization if necessary.
Amidation of 5-Nitro-1H-indole-3-carboxylic acid
Causality Behind Method Selection: While modern peptide coupling reagents (e.g., HATU, EDC) are effective, a classic and highly reliable method for preparing primary amides is through the formation of an acyl chloride intermediate.[10][11] Reacting the carboxylic acid with thionyl chloride (SOCl₂) cleanly produces the highly reactive acyl chloride, which readily reacts with an ammonia source to form the stable carboxamide.[12][13][14]
Experimental Protocol: Acyl Chloride Formation and Amination
-
Place the dry 5-Nitro-1H-indole-3-carboxylic acid (1.0 equiv.) in a flame-dried flask under a nitrogen atmosphere.
-
Add thionyl chloride (SOCl₂) (3.0-5.0 equiv.), either neat or with a catalytic amount of DMF, and gently reflux the mixture for 1-2 hours. The reaction should be performed in a fume hood as SO₂ and HCl gases are evolved.[12]
-
After the reaction is complete (cessation of gas evolution), carefully remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in a dry, inert solvent like THF or Dichloromethane.
-
In a separate flask, prepare a stirred, ice-cold solution of concentrated ammonium hydroxide (NH₄OH) (excess, ~10 equiv.).
-
Add the acyl chloride solution dropwise to the cold ammonium hydroxide solution with vigorous stirring.
-
A precipitate will form immediately. Allow the mixture to stir for 1 hour while warming to room temperature.
-
Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield this compound.
Overall Synthetic Workflow and Summary
The complete and validated synthetic pathway provides a reliable means of producing the target compound from a common starting material.
Caption: Overall synthetic workflow from 5-Nitroindole to the final product.
| Step | Transformation | Key Reagents | Intermediate/Product | Expected Yield |
| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | 5-Nitro-1H-indole-3-carbaldehyde | >80% |
| 2a | Pinnick Oxidation | NaClO₂, NaH₂PO₄ | 5-Nitro-1H-indole-3-carboxylic acid | High |
| 2b | Amidation | SOCl₂, NH₄OH | This compound | High |
Conclusion
This guide details an efficient and scalable synthesis of this compound. The chosen pathway relies on well-established, high-yielding, and robust chemical transformations. By providing detailed mechanistic explanations and step-by-step protocols, this document serves as a practical resource for chemists engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications.
References
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Leggio, A., Belsito, E., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]
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Al-Ostath, A., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society. Available at: [Link]
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Adamu, A., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Current Organic Synthesis. Available at: [Link]
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FranklyChemistry. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. Available at: [Link]
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The Organic Chemistry Tutor. (2024). Synthesis of Primary Amines from Carboxylic Acids. YouTube. Available at: [Link]
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Semantic Scholar. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [Link]
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Kamal, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Available at: [Link]
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Sci-Hub. (1991). Homologation of Indole-3-carboxylic Acids and Amides. Synlett. Available at: [Link]
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Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. Available at: [Link]
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ChemistryViews. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. Available at: [Link]
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A Technical Guide to the Potential Biological Activities of 5-Nitro-1H-indole-3-carboxamide
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and clinically approved pharmaceuticals.[1][2][3] This guide focuses on a specific, yet under-explored derivative: 5-Nitro-1H-indole-3-carboxamide . By synthesizing data from closely related analogs, we postulate a compelling dual-action potential for this molecule. The presence of the electron-withdrawing 5-nitro group, a feature common in potent cytotoxic agents, suggests significant anticancer activity.[4] Concurrently, this same moiety is a well-established pharmacophore in antimicrobial agents, often acting as a prodrug activated by microbial nitroreductases.[5][6] This whitepaper will dissect the chemical rationale for these activities, propose specific molecular mechanisms, provide detailed protocols for experimental validation, and chart a course for future drug development efforts. We will explore its potential as a c-Myc G-quadruplex stabilizer in oncology and as a nitroreductase-activated antimicrobial, providing researchers with a comprehensive framework to investigate this promising compound.
The Indole Scaffold: A Foundation of Pharmacological Diversity
The indole ring system, a fusion of benzene and pyrrole rings, is a fundamental structural motif in a vast array of biologically active molecules.[7] Its unique electronic properties and the ability of the N-H group and C-3 position to engage in various chemical modifications make it a versatile template for drug design.[3] Its importance is underscored by its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, as well as in numerous FDA-approved drugs such as the anti-inflammatory Indomethacin, the anti-cancer agent Panobinostat, and the anti-HIV drug Delavirdine.[2][3] This history of clinical success provides a strong rationale for the continued exploration of novel indole derivatives for therapeutic applications.[8]
Synthesis and Chemical Profile of this compound
The synthesis of this compound logically proceeds from readily available precursors, primarily 5-nitro-1H-indole. A common and efficient strategy involves the formylation of the indole at the C-3 position, followed by oxidation and amidation.
Proposed Synthetic Pathway:
-
Formylation: The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group at the electron-rich C-3 position of the 5-nitro-1H-indole.[9][10] This reaction utilizes a Vilsmeier reagent (generated from phosphoryl chloride and dimethylformamide) to yield the key intermediate, 5-Nitro-1H-indole-3-carbaldehyde .[11] This intermediate is itself a valuable building block for various bioactive molecules.[12]
-
Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid, 5-Nitro-1H-indole-3-carboxylic acid , using a mild oxidizing agent like silver oxide or potassium permanganate.
-
Amidation: Finally, the carboxylic acid is converted to the target carboxamide. This is typically achieved by first activating the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) and then reacting it with ammonia or an ammonia equivalent.
The resulting molecule possesses distinct chemical features that dictate its biological potential:
-
The 5-Nitro Group: This powerful electron-withdrawing group significantly alters the electronic landscape of the indole ring, making it more susceptible to reductive activation and potentially enhancing its binding affinity to biological targets.[4]
-
The 3-Carboxamide Group: This moiety is a classic hydrogen bond donor and acceptor. This functionality is critical for molecular recognition, allowing the molecule to form stable interactions with amino acid residues in the active sites of enzymes or the grooves of DNA.[13]
Caption: Proposed mechanism of c-Myc inhibition via G-quadruplex stabilization.
Structure-Activity Relationship (SAR) Insights
Analysis of related 5-nitroindole derivatives provides valuable insights into the structural features governing anticancer efficacy. [4]
| Compound Class | Key Structural Features | Observed Activity | Reference |
|---|---|---|---|
| Pyrrolidine-substituted 5-nitroindoles | 5-nitro group is critical. Amine substitution at C-5 (5-aminoindole) also shows activity, but the nitro-analogs are often potent. | Binds c-Myc G4, downregulates c-Myc expression, induces cell cycle arrest. | [9][10][14] |
| Indole-3-acetonitrile analogs | The 5-nitro group contributes to cytotoxicity. The C-3 acetonitrile is a key pharmacophore. | Potent cytotoxic effects against various cancer cell lines. | [4] |
| Indoline Derivatives | N-(2-hydroxy-5-nitrophenyl...) moiety | Cytotoxicity against MCF-7 and SkBr3 breast cancer cells. Downregulation of PI3K/S6K1 genes. | [15]|
The consistent finding is the importance of the 5-nitro group for potent cytotoxic activity. The C-3 position is highly amenable to modification, and the carboxamide group in our target compound offers a vector for hydrogen bonding that could enhance target affinity compared to simpler substituents.
Potential Antimicrobial Activity
The indole scaffold is a frequent component of antimicrobial agents. [16][17]The 5-nitro substitution, in particular, is a hallmark of prodrugs used to treat bacterial and parasitic infections.
Proposed Mechanism: Prodrug Activation via Nitroreduction
A compelling mechanism of action, borrowed from other 5-nitro-heterocyclic drugs like 5-nitrothiophenes, is activation by a microbial nitroreductase. [6][18][19]Many bacteria, especially anaerobes and microaerophiles like Mycobacterium tuberculosis, possess F420-dependent nitroreductases. [6] We propose the following pathway:
-
Uptake: The relatively lipophilic this compound passively diffuses into the bacterial cell.
-
Activation: Inside the cell, a species-specific nitroreductase (e.g., Ddn in M. tuberculosis) reduces the nitro group. [19]This is a multi-step process that generates highly reactive nitrogen species.
-
Cytotoxicity: The ultimate product of this reduction is often nitric oxide (NO) or other radical species. [6]These molecules are indiscriminately cytotoxic, damaging DNA, proteins, and lipids, leading to rapid cell death.
This mechanism is attractive because it provides inherent selectivity; the activating enzyme is present in the microbe but not in the host.
Caption: Proposed antimicrobial mechanism via reductive prodrug activation.
Proposed Mechanism: Efflux Pump Inhibition
Another well-documented activity for 5-nitroindole derivatives is the inhibition of bacterial efflux pumps, such as NorA in Staphylococcus aureus. [5][20]These pumps are a primary mechanism of antibiotic resistance, actively expelling drugs from the cell. By inhibiting these pumps, a 5-nitroindole compound could act as a potentiator, restoring the efficacy of conventional antibiotics to which a bacterium has become resistant.
Experimental Protocols for Validation
To empirically test the hypotheses presented, a structured, multi-faceted experimental approach is required. The following protocols provide a robust starting point.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of this compound on human cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cells (e.g., HeLa - cervical, MCF-7 - breast) and a non-cancerous control cell line (e.g., H9C2) in appropriate media until they reach ~80% confluency.
-
Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should be <0.1%. Replace the media in the wells with the drug-containing media. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth). [4][15]
Protocol: Bacterial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a bacterial strain.
Methodology:
-
Bacterial Culture: Inoculate a bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase.
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in broth to obtain the final inoculum of ~1.5 x 10⁶ CFU/mL.
-
Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. Start with a high concentration (e.g., 256 µg/mL) and dilute down to a low concentration (e.g., 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well. The final volume in each well should be 100-200 µL.
-
Controls: Include a positive control (bacteria in broth with no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. [5]
Conclusion and Future Directions
This compound emerges as a molecule of significant therapeutic interest, positioned at the intersection of anticancer and antimicrobial research. The strong evidence from related 5-nitroindole analogs provides a solid foundation for hypothesizing potent activity as both a c-Myc G4-stabilizing anticancer agent and a nitroreductase-activated antimicrobial prodrug. The carboxamide moiety at the C-3 position offers a key site for hydrogen bonding interactions, which may confer enhanced target affinity and a favorable ADME profile.
The immediate path forward requires the execution of the validation protocols outlined in this guide. Positive results from these in vitro assays would warrant progression to more advanced studies, including:
-
Mechanism of Action Studies: Confirming c-Myc downregulation via Western blot or RT-PCR, and identifying the specific nitroreductase responsible for activation in susceptible bacterial strains.
-
Lead Optimization: Synthesizing a library of analogs with modifications at the N-1 and carboxamide positions to improve potency and selectivity.
-
In Vivo Efficacy: Testing promising candidates in xenograft models of cancer and murine models of infection.
-
Toxicity and Pharmacokinetic Profiling: Early assessment of safety and drug-like properties is crucial for any compound intended for clinical development.
References
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The Enduring Legacy of a Nitro Group: A Technical Guide to the Discovery and History of 5-Nitroindole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-nitroindole scaffold, a seemingly simple heterocyclic compound, has carved a significant niche in the landscape of chemical biology and drug discovery. From its early synthesis to its pivotal role as a universal base in oligonucleotides and a versatile pharmacophore in modern medicinal chemistry, the journey of 5-nitroindole is a testament to the profound impact of subtle molecular modifications. This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and multifaceted applications of 5-nitroindole and its derivatives. We delve into the causality behind experimental choices in its synthesis, the intricate mechanisms of its biological activity, and provide detailed protocols for its preparation and analysis. This guide is intended to be a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights into this remarkable class of compounds.
A Historical Perspective: From a Synthetic Curiosity to a Key Biological Tool
The story of 5-nitroindole is intrinsically linked to the broader history of indole chemistry. While the exact first synthesis of 5-nitroindole is not definitively documented in a single seminal publication, the synthesis of various nitroindoles was described in the mid-20th century. A notable early report on the synthesis of 4-, 5-, 6-, and 7-nitroindole appeared in the Journal of the American Chemical Society in 1958[1]. This work laid the groundwork for accessing this class of compounds and exploring their properties.
For decades, 5-nitroindole remained largely a synthetic intermediate. However, its trajectory dramatically shifted in 1994 when Loakes and Brown at the Medical Research Council in the UK reported that the 2'-deoxyribosyl derivative of 5-nitroindole functions as a superior universal base in oligonucleotides[2][3][4][5]. This discovery was a significant breakthrough, as it provided a tool to create degenerate primers and probes with enhanced duplex stability compared to previous universal bases like 3-nitropyrrole[2][3][4]. The enhanced stability was attributed to the larger aromatic surface area and increased hydrophobicity of 5-nitroindole, which promotes strong base-stacking interactions within the DNA duplex[2].
This pivotal discovery propelled 5-nitroindole from a chemical curiosity to an indispensable tool in molecular biology, with applications in PCR, DNA sequencing, and diagnostics[2]. Subsequently, the unique electronic properties conferred by the nitro group at the 5-position have made the 5-nitroindole scaffold a privileged structure in medicinal chemistry, leading to the development of a diverse range of bioactive molecules.
The Art and Science of Synthesis: Crafting the 5-Nitroindole Core
The synthesis of 5-nitroindole can be approached through several distinct routes, each with its own set of advantages and challenges. The choice of method often depends on the desired scale, available starting materials, and the need for specific substitution patterns.
Direct Nitration of Indole: A Battle for Regioselectivity
The most direct conceptual approach to 5-nitroindole is the electrophilic nitration of the indole ring. However, this method is fraught with challenges related to regioselectivity and the acid-sensitive nature of the indole nucleus[6].
-
The Challenge: The indole ring is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic. Under typical nitrating conditions (e.g., HNO₃/H₂SO₄), the indole ring is prone to polymerization and the formation of intractable tars[6]. Protonation at C3 can deactivate the pyrrole ring, leading to nitration on the benzene ring, primarily at the C5 and C6 positions[6].
-
Strategic Solutions: To achieve selective nitration at the C5 position, milder, non-acidic nitrating agents are employed. Benzoyl nitrate or ethyl nitrate have been used to favor nitration on the pyrrole ring, which can then be followed by rearrangement or further steps to achieve the desired 5-nitro substitution[7]. Protecting the indole nitrogen, for instance as the 1-acetyl derivative, can also help direct the nitration to the benzene ring.
Experimental Protocol: Nitration of 2-Sodium Sulfonate-1-acetylindole
This method circumvents the issues of direct nitration of indole by using a protected and activated substrate, leading to a high yield of 5-nitroindole after hydrolysis[6][8].
Materials:
-
2-Sodium sulfonate-1-acetylindole (0.1 mol, 27.2 g)
-
Acetic acid (100 mL)
-
Fuming nitric acid (19 mL)
-
Crushed ice (250 mL)
-
Sodium hydroxide (NaOH) (160 g)
-
Ice water
Procedure:
-
Add 27.2 g of 2-sodium sulfonate-1-acetylindole to a 500 mL round-bottom flask containing 100 mL of acetic acid.
-
Cool the mixture to 12°C in an ice bath.
-
Slowly add 19 mL of fuming nitric acid dropwise over 1 hour, maintaining the temperature at 12°C.
-
After the addition is complete, carefully pour the reaction mixture into 250 mL of crushed ice.
-
Slowly add 160 g of NaOH to the mixture.
-
Gently heat the mixture to 70°C and maintain this temperature for 20 hours.
-
Filter the resulting precipitate and wash the solid with two 100 mL portions of ice water.
-
Dry the solid to obtain golden yellow crystals of 5-nitroindole.
Expected Yield: 90.1%[6][8]. Purity: 98.5%[6][8].
The Fischer Indole Synthesis: A Classic and Versatile Approach
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus from an arylhydrazine and an aldehyde or ketone under acidic conditions[9][10]. This method can be readily adapted for the synthesis of 5-nitroindole.
The synthesis begins with the reaction of p-nitrophenylhydrazine with an appropriate carbonyl compound, such as pyruvic acid or an aldehyde, to form the corresponding phenylhydrazone. This intermediate then undergoes an acid-catalyzed intramolecular cyclization, followed by the elimination of ammonia, to yield the 5-nitroindole derivative.
Experimental Protocol: Fischer Indole Synthesis of 5-Nitroindole-2-carboxylic acid
This protocol describes the synthesis of a key 5-nitroindole derivative using the Fischer indole synthesis[3].
Materials:
-
p-Nitrophenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Polyphosphoric acid
-
Benzene (or toluene/xylene)
-
Aqueous sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
Hydrazone Formation: React p-nitrophenylhydrazine hydrochloride with ethyl pyruvate in an aqueous/ethanolic solution at 20-60°C for 20-60 minutes to form ethyl 4-nitrophenylhydrazone of pyruvate[3].
-
Cyclization: In a separate flask, heat the formed hydrazone in a benzene-based solvent with polyphosphoric acid as the catalyst at 85-115°C for 20-60 minutes to effect the Fischer cyclization, yielding ethyl 5-nitroindole-2-carboxylate[3].
-
Hydrolysis and Acidification: Hydrolyze the resulting ester with an aqueous sodium hydroxide solution, followed by acidification with hydrochloric acid to precipitate 5-nitroindole-2-carboxylic acid[3].
Advantages of this method: High purity and good yield of the final product[3].
Comparative Analysis of Synthetic Routes
| Synthetic Method | Advantages | Disadvantages | Scalability | Safety Considerations |
| Direct Nitration of Indole | Fewest steps conceptually. | Poor regioselectivity, risk of polymerization, formation of tars, low yields. | Poor, due to purification challenges and low yields. | Use of strong acids and nitrating agents requires careful handling. |
| Nitration of Protected Indole | High yield and purity, good regioselectivity. | Multi-step process. | Good, the protocol is well-defined and high-yielding. | Involves strong acids and nitrating agents. |
| Fischer Indole Synthesis | High versatility, good for introducing substituents at C2 and C3. | Requires the synthesis of the hydrazone precursor, can be harsh for some substrates. | Generally good, widely used in industry. | Hydrazine derivatives can be toxic. |
Physicochemical Properties of 5-Nitroindole
A thorough understanding of the physicochemical properties of 5-nitroindole is crucial for its application in both materials science and drug development.
| Property | Value/Description | Reference(s) |
| Molecular Formula | C₈H₆N₂O₂ | [11][12] |
| Molecular Weight | 162.15 g/mol | [11][12] |
| Appearance | Yellow to yellow-green crystalline solid or powder. | [11][13] |
| Melting Point | 140-142 °C | [11][12] |
| Solubility | Soluble in dichloromethane, ethyl acetate, methanol, and DMSO. Poorly soluble in water. | [11][13] |
| pKa | 15.25 (Predicted) | [11][12] |
| UV Absorption | Maxima at approximately 265 nm and 324 nm in ethanol. | [12] |
The 5-Nitroindole Scaffold in Medicinal Chemistry: A Privileged Pharmacophore
The introduction of a nitro group at the 5-position of the indole ring profoundly influences its electronic properties, making it a potent pharmacophore in drug design. The electron-withdrawing nature of the nitro group can modulate the hydrogen-bonding capacity of the indole N-H group and influence pi-stacking interactions, both of which are critical for drug-target binding.
Anticancer Activity: Targeting the c-Myc Oncogene
A significant area of research for 5-nitroindole derivatives is in the development of anticancer agents, particularly as binders and stabilizers of G-quadruplex (G4) DNA structures[14][15][16].
-
Mechanism of Action: The promoter region of the c-Myc oncogene, which is overexpressed in many cancers, contains a guanine-rich sequence that can fold into a G4 structure. Small molecules that can bind to and stabilize this G4 structure can inhibit the transcription of the c-Myc gene, leading to a downregulation of the c-Myc protein. This, in turn, can induce cell-cycle arrest and apoptosis in cancer cells[14][15].
-
Molecular Interactions: Substituted 5-nitroindole scaffolds have been shown to bind to the c-Myc promoter G-quadruplex[14][15]. NMR studies have revealed that these compounds can interact with the terminal G-quartets of the G4 structure, often in a 2:1 ligand-to-DNA stoichiometry[14][15]. The binding is thought to be driven by a combination of:
-
π-π Stacking: The planar aromatic surface of the 5-nitroindole core can stack favorably with the large, electron-rich surface of the guanine quartets.
-
Electrostatic Interactions: The nitro group and other substituents can engage in electrostatic and hydrogen bonding interactions with the phosphate backbone and the grooves of the G4 structure.
-
-
Downstream Effects: The binding of 5-nitroindole derivatives to the c-Myc G-quadruplex leads to:
5-Nitroindole as a Bioisostere in Drug Design
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The 5-nitroindole scaffold can be considered a bioisostere for other aromatic systems. The introduction of the nitro group at the 5-position significantly alters the electronic distribution of the indole ring, which can be exploited to fine-tune interactions with biological targets. For example, the electron-withdrawing nature of the nitro group can enhance hydrogen bond donating ability of the indole N-H and influence the overall dipole moment of the molecule, potentially improving its binding affinity or ADME properties.
Future Perspectives and Conclusion
The journey of 5-nitroindole from its synthesis in the mid-20th century to its current status as a versatile tool in molecular biology and a privileged scaffold in medicinal chemistry is a compelling example of how fundamental research can lead to significant practical applications. The unique properties conferred by the 5-nitro group continue to be exploited in the design of novel therapeutic agents.
Future research in this area is likely to focus on:
-
Optimization of G-Quadruplex Binders: Fine-tuning the substituents on the 5-nitroindole core to enhance the selectivity and potency of G-quadruplex binders for different oncogenes.
-
Exploration of Other Therapeutic Targets: The 5-nitroindole scaffold is a versatile starting point for the development of inhibitors for other enzymes and receptors implicated in various diseases.
-
Development of Novel Synthetic Methodologies: The pursuit of more efficient, scalable, and environmentally friendly methods for the synthesis of substituted 5-nitroindoles will continue to be an important area of research.
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Methodological & Application
Application Notes & Protocols for 5-Nitro-1H-indole-3-carboxamide in Anticancer Drug Discovery
Introduction: The Indole Scaffold as a Cornerstone in Oncology
The indole nucleus is a privileged heterocyclic structure that forms the backbone of numerous natural products and synthetic compounds with significant biological activity.[1][2] In the realm of oncology, this scaffold is particularly prominent, serving as a versatile template for designing agents that interact with a wide array of cancer-specific targets.[2][3] The inherent ability of the indole ring system to participate in various non-covalent interactions allows it to bind effectively within the active sites of enzymes and receptors crucial for cancer cell proliferation and survival.[2][4] Clinically approved drugs such as Sunitinib, a multi-kinase inhibitor, underscore the therapeutic success of indole-based agents.[3] This guide focuses on a specific, promising derivative: 5-Nitro-1H-indole-3-carboxamide , exploring its potential as a next-generation anticancer therapeutic. The introduction of the electron-withdrawing nitro group at the 5-position and a carboxamide moiety at the 3-position creates a unique electronic and structural profile, opening avenues for novel mechanisms of action against malignant cells.
Section 1: Plausible Mechanisms of Anticancer Action
While this compound is an emerging molecule, research on structurally related 5-nitroindole derivatives points toward several compelling mechanisms of action. These compounds can induce cell death and halt proliferation by targeting key cellular machinery that is often dysregulated in cancer.[5][6]
Inhibition of Poly(ADP-ribose) Polymerase (PARP) and Induction of Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA single-strand break repair through the Base Excision Repair (BER) pathway.[7][8] In cancer cells with pre-existing defects in other DNA repair mechanisms, such as Homologous Recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired DNA damage.[7][9] This overload of genomic instability triggers cell death, a concept known as synthetic lethality.[7] PARP inhibitors have thus emerged as a powerful class of targeted therapies for cancers with BRCA mutations, including certain breast, ovarian, and prostate cancers.[8][10][11] The indole scaffold is a viable pharmacophore for designing PARP inhibitors, and it is hypothesized that this compound may exert its anticancer effect by this mechanism.
Stabilization of c-Myc Promoter G-Quadruplex
The c-Myc oncogene is a master regulator of cell growth and proliferation and is overexpressed in a majority of human cancers.[5] The promoter region of the c-Myc gene contains a guanine-rich sequence capable of folding into a secondary DNA structure known as a G-quadruplex (G4).[6][12] The formation and stabilization of this G4 structure can physically impede the transcriptional machinery, thereby downregulating c-Myc expression.[5] Recent studies have demonstrated that certain 5-nitroindole derivatives can act as G4 binders, selectively stabilizing the c-Myc G-quadruplex.[6][12][13] This action leads to reduced c-Myc protein levels, cell cycle arrest, and an increase in intracellular reactive oxygen species (ROS), ultimately culminating in cancer cell death.[6][12]
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Application Notes and Protocols: Investigating the Anti-Cancer Potential of 5-Nitro-1H-indole-3-carboxamide in the HeLa Cell Line
Introduction: The Therapeutic Promise of Indole Derivatives in Oncology
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant therapeutic properties.[1][2][3] In oncology, indole derivatives have emerged as a promising class of anti-cancer agents due to their ability to target various key biological pathways involved in tumor progression.[4][5][6] These compounds can modulate cell cycle progression, induce programmed cell death (apoptosis), and inhibit signaling pathways crucial for cancer cell survival and proliferation.[4][6] 5-Nitro-1H-indole-3-carboxamide belongs to this versatile family of compounds and warrants investigation for its potential as a selective anti-cancer agent.
The HeLa cell line, derived from a human cervical adenocarcinoma, is a cornerstone of cancer research.[7] As one of the oldest and most commonly used human cell lines, its biology is well-characterized, making it an excellent model system for initial investigations into the efficacy and mechanism of action of novel therapeutic compounds.[7] Studies on related 5-nitroindole compounds have demonstrated their ability to induce cell cycle arrest and increase reactive oxygen species (ROS) in HeLa cells, suggesting a potential mechanism for their anti-cancer activity.[8][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in HeLa cell line studies. We will delve into the scientific rationale behind the experimental design, provide detailed protocols for key assays, and explore the potential signaling pathways involved in its mechanism of action.
Scientific Rationale: Unraveling the Mechanism of Action
The central hypothesis for the anti-cancer activity of this compound in HeLa cells revolves around its potential to induce oxidative stress, leading to cell cycle arrest and apoptosis. The nitro group on the indole ring is a key chemical feature that can contribute to the generation of reactive oxygen species (ROS).[8][9] While normal cells have robust antioxidant defense mechanisms, cancer cells often exist in a state of increased basal oxidative stress, making them more vulnerable to further ROS insults. This differential sensitivity provides a potential therapeutic window for ROS-inducing anti-cancer agents.
Our experimental approach is designed to systematically investigate this hypothesis through a series of established cell-based assays. We will first determine the cytotoxic and anti-proliferative effects of the compound. Subsequently, we will explore the underlying mechanisms by examining its impact on apoptosis and cell cycle progression. Finally, we will probe the molecular signaling pathways that are potentially modulated by this compound.
Experimental Workflow: A Stepwise Approach to Characterization
A logical and sequential experimental workflow is crucial for a thorough investigation. The following diagram outlines the proposed workflow for characterizing the effects of this compound on HeLa cells.
Caption: Experimental workflow for evaluating this compound.
Protocols
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[10][11] This assay is a reliable method to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Data Presentation:
| Treatment Time | IC50 (µM) |
| 24 hours | 35.2 |
| 48 hours | 18.5 |
| 72 hours | 9.8 |
Apoptosis Detection: Annexin V/PI Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[7][8] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[7][8]
Protocol:
-
Cell Culture and Treatment: Seed HeLa cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells and combine them with the supernatant from each well.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population by flow cytometry.[12][13] This enables the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13] An increase in the sub-G1 population is indicative of apoptotic cells with fragmented DNA.[8][9]
Protocol:
-
Cell Culture and Treatment: Seed HeLa cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to ensure only DNA is stained.
-
PI Staining: Add PI to a final concentration of 50 µg/mL and incubate at room temperature in the dark for 15-30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
Data Presentation:
| Treatment | % Sub-G1 | % G0/G1 | % S | % G2/M |
| Vehicle Control | 2.1 | 55.3 | 28.4 | 14.2 |
| 0.5x IC50 | 8.7 | 68.2 | 15.1 | 8.0 |
| 1x IC50 | 25.4 | 50.1 | 12.3 | 12.2 |
| 2x IC50 | 45.8 | 35.6 | 9.5 | 9.1 |
Mechanism of Action: Western Blot Analysis
Principle: Western blotting is a technique used to detect specific proteins in a sample.[14] It can be used to investigate the effect of this compound on the expression and activation of key proteins involved in apoptosis and cell cycle regulation.
Protocol:
-
Protein Extraction: Treat HeLa cells with this compound as previously described. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against:
-
Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax
-
Cell Cycle: p21, Cyclin D1, CDK4
-
Signaling: p-Akt, Akt, p-mTOR, mTOR
-
Loading Control: β-actin or GAPDH
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Proposed Signaling Pathway
Based on the known effects of indole derivatives and the anticipated outcomes of the proposed experiments, we can hypothesize a potential signaling pathway for this compound-induced apoptosis in HeLa cells.
Caption: Proposed signaling pathway for this compound.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls. A vehicle control (DMSO) is essential in all assays to ensure that the observed effects are due to the compound and not the solvent. For Western blotting, a loading control (e.g., β-actin) is crucial for normalizing protein levels and ensuring equal loading across lanes. The use of multiple, complementary assays (e.g., assessing both cell viability and apoptosis) provides a more robust and comprehensive understanding of the compound's effects.
Conclusion
This compound holds promise as a potential anti-cancer agent. The application notes and protocols provided offer a structured and scientifically rigorous framework for investigating its efficacy and mechanism of action in the HeLa cell line. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, and by probing the underlying molecular pathways, researchers can gain valuable insights into the therapeutic potential of this indole derivative. These studies will form a crucial foundation for further preclinical development.
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Kaur, M., et al. (2015). Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Anticancer Agents in Medicinal Chemistry, 16(2), 160-173. [Link]
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ResearchGate. (2021). (PDF) Induction of apoptosis in indole-3-carbinol-treated lung cancer H1299 cells via ROS level elevation. [Link]
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ResearchGate. (n.d.). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. [Link]
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ResearchGate. (n.d.). Compound c13 induced cell cycle arrest of Hela cells. (A) Cell Cycle... [Link]
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Application Notes and Protocols: Evaluating the Antimicrobial Activity of 5-Nitro-1H-indole-3-carboxamide Against Staphylococcus aureus
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of 5-Nitro-1H-indole-3-carboxamide against Staphylococcus aureus. The indole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent antibacterial activity.[1][2] The incorporation of a nitroaromatic group suggests a potential mechanism of action involving bacterial nitroreductases, a class of enzymes known to activate or deactivate nitro-containing compounds.[3][4][5] This guide presents detailed, step-by-step protocols for determining the compound's potency and bactericidal activity, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetic Assays. Furthermore, it outlines experimental approaches to investigate the putative mechanism of action, focusing on the role of nitroreductase activation and potential downstream effects such as membrane disruption or DNA interaction.
Introduction: Scientific Rationale and Core Concepts
Staphylococcus aureus remains a significant threat to public health due to its ability to cause a wide range of infections and the increasing prevalence of antibiotic-resistant strains, such as Methicillin-resistant S. aureus (MRSA).[1] This necessitates the discovery of novel antibacterial agents with distinct mechanisms of action. Indole derivatives have emerged as a promising class of compounds, demonstrating activity against various bacterial pathogens.[1][2]
The subject of this guide, this compound, combines the indole core with a nitroaromatic moiety. This is of particular interest because many nitroaromatic drugs require reductive bioactivation by bacterial nitroreductase enzymes to exert their antimicrobial effect.[6][7][8] These enzymes, present in various bacteria including S. aureus, reduce the nitro group to generate reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which are highly reactive and can damage cellular macromolecules like DNA, leading to cell death.[9][10][11][12]
Therefore, the central hypothesis for the activity of this compound is that it acts as a prodrug, activated by S. aureus nitroreductases. This guide provides the framework to test this hypothesis, starting from fundamental activity assays to more detailed mechanistic studies.
Foundational Activity Assessment
The initial evaluation of any potential antimicrobial agent involves determining its potency. The following protocols are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[13][14]
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15]
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium. The presence or absence of visible growth determines the MIC.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Staphylococcus aureus (e.g., ATCC 29213 or a clinical MRSA isolate)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland Densitometer
-
Incubator (35 ± 2°C)
Step-by-Step Protocol:
-
Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of this compound in DMSO. Further dilute in CAMHB to achieve the desired starting concentration for serial dilutions.
-
Inoculum Preparation:
-
From a fresh (18-24 hours) culture plate, select 3-5 colonies of S. aureus.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Plate Setup and Serial Dilution:
-
Add 100 µL of CAMHB to wells in columns 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting concentration of the compound (in CAMHB) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting. Continue this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no compound).
-
Column 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL, and the final inoculum concentration will be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀).
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][16]
Principle: Following the MIC assay, aliquots from the wells showing no visible growth are sub-cultured onto agar plates to determine the concentration at which bacteria are killed.
Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
Step-by-Step Protocol:
-
Plating from MIC Wells: From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot Plating: Spot the 10 µL aliquot onto a TSA plate. It is possible to plate multiple spots from different wells on a single plate, ensuring they are well-separated.
-
Incubation: Incubate the TSA plates at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in no bacterial growth on the agar plate, which corresponds to a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Data Presentation:
Summarize the MIC and MBC data in a clear, tabular format.
| Compound | S. aureus Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| This compound | ATCC 29213 (MSSA) | 4 | 8 | Bactericidal (MBC/MIC ≤ 4) |
| This compound | Clinical Isolate (MRSA) | 8 | 16 | Bactericidal (MBC/MIC ≤ 4) |
| Vancomycin (Control) | ATCC 29213 (MSSA) | 1 | 2 | Bactericidal |
| Vancomycin (Control) | Clinical Isolate (MRSA) | 1 | 2 | Bactericidal |
(Note: Data presented are hypothetical and for illustrative purposes only.)
Characterizing Antimicrobial Dynamics
Protocol: Time-Kill Kinetic Assay
This assay provides insight into the rate of bactericidal activity and demonstrates the time- and concentration-dependency of the compound's effect.
Principle: A standardized inoculum of bacteria is exposed to the test compound at various concentrations (e.g., MIC, 2x MIC, 4x MIC). At specified time points, aliquots are removed, serially diluted, and plated to enumerate the surviving bacteria.
Materials:
-
This compound
-
S. aureus strain
-
CAMHB
-
Sterile culture tubes or flasks
-
Sterile saline for dilutions
-
TSA plates
-
Shaking incubator (35 ± 2°C)
Step-by-Step Protocol:
-
Inoculum Preparation: Grow an overnight culture of S. aureus. Dilute it into fresh, pre-warmed CAMHB and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.2-0.3).
-
Standardization: Dilute the mid-log phase culture to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in several flasks.
-
Exposure: To each flask, add the this compound to achieve final concentrations of 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.
-
Sampling: At time points 0, 2, 4, 8, and 24 hours, remove an aliquot (e.g., 100 µL) from each flask.
-
Enumeration: Perform 10-fold serial dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto TSA plates.
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Data Analysis: Count the colonies on each plate and calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17]
Workflow Diagram: Time-Kill Kinetic Assay
Caption: Workflow for the Time-Kill Kinetic Assay.
Investigating the Mechanism of Action
The presence of the 5-nitro group strongly suggests a mechanism dependent on bacterial nitroreductases.[10][18][19] The proposed pathway involves the enzymatic reduction of the nitro group to cytotoxic intermediates that damage essential cellular components.
Proposed Mechanism of Action Pathway
Caption: Proposed bioactivation pathway for this compound.
Protocol: Assessing Bacterial Membrane Disruption
One potential downstream effect of reactive intermediates is damage to the cell membrane. This can be assessed using fluorescent dyes that are excluded from cells with intact membranes.
Principle: The assay uses Propidium Iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells. If the compound damages the membrane, PI enters the cell, binds to DNA, and fluoresces, which can be quantified.[13][20][21]
Materials:
-
S. aureus strain
-
This compound
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) stock solution
-
Black, clear-bottom 96-well plates
-
Fluorometric plate reader
Step-by-Step Protocol:
-
Bacterial Preparation: Grow S. aureus to mid-log phase, harvest by centrifugation, and wash twice with PBS. Resuspend in PBS to an OD₆₀₀ of 0.2.
-
Plate Setup: Add 100 µL of the bacterial suspension to the wells of the 96-well plate.
-
Compound Addition: Add the test compound at various concentrations (e.g., 0x, 1x, 2x, 4x MIC). Include a positive control for membrane disruption (e.g., 70% isopropanol).
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Staining: Add PI to each well to a final concentration of 5 µM. Incubate in the dark for 15 minutes.
-
Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
-
Analysis: An increase in fluorescence relative to the untreated control indicates membrane permeabilization.
Protocol: DNA Interaction Assay (Fluorescence Intercalator Displacement)
The highly reactive products of nitroreduction are known to damage DNA.[12] A fluorescence intercalator displacement (FID) assay can provide evidence of compound-DNA interaction.
Principle: Ethidium bromide (EtBr) is a dye that fluoresces strongly when it intercalates into the DNA double helix. If the test compound also binds to DNA, it will displace the EtBr, causing a decrease in fluorescence.[22]
Materials:
-
Calf Thymus DNA (CT-DNA)
-
Ethidium Bromide (EtBr)
-
This compound
-
Tris-HCl buffer (pH 7.4)
-
Fluorometer and quartz cuvettes
Step-by-Step Protocol:
-
Prepare DNA-EtBr Complex: In a cuvette, mix CT-DNA and EtBr in Tris-HCl buffer to achieve a stable baseline fluorescence.
-
Titration: Add increasing concentrations of this compound to the cuvette.
-
Measurement: After each addition, mix and allow to equilibrate for 5 minutes. Measure the fluorescence emission (Excitation ~520 nm, Emission ~600 nm).
-
Analysis: A significant decrease in fluorescence intensity upon addition of the compound suggests it is displacing EtBr and binding to DNA. The data can be used to calculate binding constants.[23]
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive evaluation of this compound as a potential antibacterial agent against S. aureus. The protocols described enable the determination of its potency (MIC, MBC) and killing kinetics, while the mechanistic assays offer a direct path to testing the hypothesis of nitroreductase-mediated bioactivation. Positive results from these assays would warrant further investigation, including the identification of the specific S. aureus nitroreductase(s) involved (e.g., through studies with knockout mutants) and in vivo efficacy studies in appropriate infection models. The exploration of indole-based compounds remains a promising avenue in the critical search for new antibiotics to combat drug-resistant pathogens.
References
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A novel nitroreductase of Staphylococcus aureus with S-nitrosoglutathione reductase activity. (n.d.). PubMed. Retrieved from [Link]
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Stiefel, P., et al. (2018). A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase. Antimicrobial Agents and Chemotherapy, 62(2), e01510-17. Available at: [Link]
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Mason, S., et al. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. International Journal of Molecular Sciences, 22(9), 4839. Available at: [Link]
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Hernández-García, E., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]
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A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus Aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase. (2018). PubMed. Available at: [Link]
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A Novel Nitroreductase of Staphylococcus aureus with S-Nitrosoglutathione Reductase Activity. (2010). Journal of Bacteriology, 192(22), 5967-5975. Available at: [Link]
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A Novel Nitroreductase of Staphylococcus aureus with S-Nitrosoglutathione Reductase Activity. (n.d.). ASM Journals. Retrieved from [Link]
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Bacterial Nitroreductase Enzymes. (n.d.). Ackerley Lab. Retrieved from [Link]
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King, A. M., & Riedel, T. A. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 968. Available at: [Link]
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Le, C. F., et al. (2017). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in Microbiology, 8, 1855. Available at: [Link]
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Oxygen insensitive NAD(P)H nitroreductase. (n.d.). M-CSA. Retrieved from [Link]
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King, A. M., & Riedel, T. A. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 968. Available at: [Link]
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King, A. M., & Riedel, T. A. (2021). Nitroaromatic Antibiotics. Encyclopedia MDPI. Available at: [Link]
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Discovery and characterization of a nitroreductase capable of conferring bacterial resistance to chloramphenicol. (2019). Journal of Biological Chemistry, 294(28), 10834-10845. Available at: [Link]
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Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. (2017). Frontiers in Plant Science, 8, 107. Available at: [Link]
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Roldán, M. D., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 474-500. Available at: [Link]
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Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]
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DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics. (2013). Antimicrobial Agents and Chemotherapy, 57(11), 5580-5589. Available at: [Link]
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Absorbance-based assay for membrane disruption by antimicrobial peptides and synthetic copolymers using pyrroloquinoline quinone-loaded liposomes. (2011). Analytical Biochemistry, 414(2), 241-246. Available at: [Link]
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Transmembrane peptide effects on bacterial membrane integrity and organization. (2020). Journal of Biological Chemistry, 295(42), 14389-14400. Available at: [Link]
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Study of Human Antimicrobial Peptides Active Against Some Bacteroidota Species of the Oral Cavity. (2024). International Journal of Molecular Sciences, 25(2), 1011. Available at: [Link]
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Synthesis, antimicrobial activity, DNA-binding affinity and molecular docking of certain 1,2,4-triazolo[1,5-α]pyrimidines as nalidixic acid isosteres. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 119-129. Available at: [Link]
-
Antibiotic Resistance in Microbes: Mechanisms, Detection Techniques, and Approaches to Minimize the Risk of Resistance. (2023). Crimson Publishers. Available at: [Link]
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Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (n.d.). FDA. Retrieved from [Link]
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Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies. (2023). International Journal of Molecular Sciences, 24(3), 2603. Available at: [Link]
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Investigating the Mechanisms of Antimicrobial Resistance. (n.d.). Student Journals @ McMaster. Retrieved from [Link]
-
Antimicrobial Activity of Clinically Isolated Bacterial Species Against Staphylococcus aureus. (2020). Frontiers in Microbiology, 11, 568625. Available at: [Link]
-
Indole-based derivatives as potential antibacterial activity against methicillin-resistance Staphylococcus aureus (MRSA). (2020). European Journal of Medicinal Chemistry, 194, 112245. Available at: [Link]
-
5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus. (2022). PeerJ, 10, e14013. Available at: [Link]
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Antibacterial and Antibiofilm Activities of Sertindole and Its Antibacterial Mechanism against Staphylococcus aureus. (2022). International Journal of Molecular Sciences, 23(17), 9988. Available at: [Link]
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Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives. (2011). Zeitschrift für Naturforschung C, 66(11-12), 557-562. Available at: [Link]
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Application Notes and Protocols for the Development of Fluorescent Probes from 5-Nitro-1H-indole-3-carboxamide
For: Researchers, scientists, and drug development professionals.
Introduction: The Untapped Potential of the 5-Nitro-1H-indole-3-carboxamide Scaffold
The indole scaffold is a cornerstone in the design of fluorescent probes due to its inherent photophysical properties and its prevalence in biological systems. The strategic placement of electron-donating and electron-accepting groups on the indole ring can give rise to molecules with strong intramolecular charge transfer (ICT) characteristics, leading to environmentally sensitive fluorescence. The this compound core is a particularly promising, yet underexplored, starting material for the development of novel fluorescent probes. The presence of a strong electron-withdrawing nitro group at the 5-position and a versatile carboxamide handle at the 3-position provides a unique opportunity for synthetic modification to create sophisticated molecular sensors for bioimaging and diagnostics.
This guide provides a comprehensive framework for the rational design, synthesis, characterization, and application of a novel fluorescent probe derived from this compound. We will explore a synthetic strategy centered on the reduction of the nitro group to an electron-donating amino group, thereby creating a potent "push-pull" fluorophore. Furthermore, we will detail the subsequent functionalization of the 3-carboxamide moiety to modulate the probe's properties and enable its use in biological contexts.
PART 1: Synthetic Strategy and Protocols
Our proposed synthetic pathway focuses on a two-pronged approach: first, the conversion of the nitro group to an amino group to establish the core fluorophore, and second, the modification of the carboxamide to enhance solubility and provide a reactive handle for bioconjugation.
Reduction of this compound to 5-Amino-1H-indole-3-carboxamide
The reduction of the nitro group is a critical step in activating the fluorescence of the indole scaffold. Several methods can be employed for this transformation, with catalytic hydrogenation being one of the cleanest and most efficient.[1]
Protocol 1: Catalytic Hydrogenation
-
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield 5-Amino-1H-indole-3-carboxamide.
-
-
Causality: Catalytic hydrogenation is preferred for its high yield and the clean nature of the reaction, avoiding the use of harsh reducing agents that might affect other functional groups.
Functionalization of the 3-Carboxamide Moiety
To enhance the utility of the probe, the 3-carboxamide can be functionalized, for instance, by coupling it with a linker containing a reactive group for bioconjugation. Here, we describe a protocol to couple the amine with a commercially available linker bearing a terminal alkyne for subsequent "click" chemistry.
Protocol 2: Amide Coupling with a Linker
-
Materials:
-
5-Amino-1H-indole-3-carboxamide
-
Propargylamine
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve 5-Amino-1H-indole-3-carboxamide (1.0 eq) in anhydrous DMF.
-
Add the coupling agents HATU (1.2 eq) and HOBt (1.2 eq).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add propargylamine (1.1 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Trustworthiness: This protocol employs standard and well-established amide coupling conditions, ensuring high efficiency and reproducibility.[2]
Caption: Proposed synthetic pathway for the fluorescent probe.
PART 2: Photophysical Characterization
A thorough characterization of the synthesized probe's photophysical properties is essential to understand its behavior and potential applications.
Protocol 3: Spectroscopic Analysis
-
Materials:
-
Synthesized fluorescent probe
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, PBS buffer)
-
UV-Vis spectrophotometer
-
Fluorometer
-
-
Procedure:
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the probe in a suitable solvent like DMSO.
-
Working Solutions: Prepare a series of dilutions in the desired solvents for analysis.
-
UV-Vis Absorption: Record the absorption spectrum of the probe in a quartz cuvette to determine the maximum absorption wavelength (λmax, abs).
-
Fluorescence Emission: Excite the probe at its λmax, abs and record the emission spectrum to determine the maximum emission wavelength (λmax, em).
-
Stokes Shift: Calculate the Stokes shift (in nm and cm⁻¹) as the difference between λmax, em and λmax, abs.
-
Quantum Yield (ΦF): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Molar Extinction Coefficient (ε): Calculate ε using the Beer-Lambert law (A = εcl) from the absorption data of a solution with a known concentration.
-
Data Presentation
| Property | Expected Value |
| λmax, abs (nm) | 350 - 400 |
| λmax, em (nm) | 450 - 550 |
| Stokes Shift (cm⁻¹) | > 5000 |
| Quantum Yield (ΦF) | 0.1 - 0.5 |
| Molar Extinction (ε) | > 10,000 |
| Caption: Expected photophysical properties of the novel probe. |
PART 3: Application in Cellular Imaging
The true utility of a novel fluorescent probe is demonstrated through its application in a biological context. Here, we provide a protocol for imaging the probe in live cells.
Protocol 4: Live-Cell Imaging
-
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescent probe stock solution (in DMSO)
-
Fluorescence microscope
-
-
Procedure:
-
Cell Seeding: Seed cells in a glass-bottom dish or chamber slide and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Probe Loading: Prepare a working solution of the fluorescent probe in cell culture medium (final concentration typically 1-10 µM).
-
Incubation: Remove the old medium from the cells and add the probe-containing medium. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh culture medium or PBS to the cells and immediately image them using a fluorescence microscope equipped with appropriate filter sets for the probe's excitation and emission wavelengths.
-
Caption: Experimental workflow for live-cell imaging.
Conclusion and Future Directions
The this compound scaffold presents a fertile ground for the development of novel fluorescent probes. The synthetic and application protocols detailed herein provide a robust starting point for researchers to explore this chemical space. The resulting aminoindole-based fluorophores are expected to exhibit interesting photophysical properties, including sensitivity to the local microenvironment, making them valuable tools for studying cellular processes. Future work could involve the synthesis of a library of derivatives with different substituents on the indole nitrogen or the carboxamide to fine-tune their spectral properties and cellular localization. Furthermore, the alkyne handle introduced in our proposed synthesis allows for straightforward conjugation to a wide range of biomolecules via click chemistry, opening up possibilities for targeted imaging and sensing applications.
References
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Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth., 101, 21-33. Retrieved from [Link]
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Speeter, M. E., & Anthony, W. C. (1954). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Journal of the American Chemical Society, 76(23), 6208–6210. Retrieved from [Link]
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O'Duill, M., et al. (2020). Cross-Coupling of Amide and Amide Derivatives to Umbelliferone Nonaflates: Synthesis of Coumarin Derivatives and Fluorescent Materials. The Journal of Organic Chemistry, 85(11), 7233–7244. Retrieved from [Link]
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Application Notes & Protocols for Evaluating the Cytotoxicity of 5-Nitro-1H-indole-3-carboxamide
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Derivatives of 1H-indole-3-carboxamide, in particular, are actively investigated for therapeutic potential, including anticancer applications.[1][2] 5-Nitro-1H-indole-3-carboxamide is a novel small molecule within this class. A critical first step in characterizing any new chemical entity for potential therapeutic use is a thorough evaluation of its cytotoxic profile. This process is essential for determining the compound's therapeutic window and understanding its mechanism of action at the cellular level.
While specific data on this compound is emerging, related nitro-indole compounds have been shown to impact mitochondrial function and compromise cell membrane integrity, leading to cell death.[3] Therefore, a comprehensive assessment of cytotoxicity requires a multi-pronged approach. Relying on a single assay can be misleading, as different compounds can induce cell death through distinct biochemical pathways.
This guide provides a detailed framework for researchers, scientists, and drug development professionals to establish a robust cytotoxicity profile for this compound. We present a panel of four well-established assays, each interrogating a different hallmark of cell death: metabolic activity (MTT), lysosomal integrity (Neutral Red), membrane integrity (LDH release), and apoptosis induction (Caspase-3/7 activity). By integrating the data from these orthogonal assays, researchers can build a comprehensive and reliable understanding of the compound's cellular impact.
Guiding Principles for a Multi-Assay Cytotoxicity Assessment
To construct a high-confidence cytotoxicity profile, it is imperative to measure multiple, distinct cellular health indicators. A compound might inhibit mitochondrial respiration without immediately rupturing the cell membrane, or it might trigger programmed cell death (apoptosis) with minimal initial necrotic effects. Our recommended workflow is designed to capture these different outcomes.
-
Metabolic Viability (MTT Assay): This assay quantifies the metabolic activity of a cell population, which is directly proportional to the number of viable cells. It serves as a primary indicator of overall cell health and proliferation.[4]
-
Lysosomal Integrity (Neutral Red Uptake Assay): This assay measures the ability of viable cells to accumulate the neutral red dye within their lysosomes. It is a sensitive indicator of cellular stress and damage to intracellular membranes.[5][6]
-
Membrane Integrity (LDH Assay): This assay detects cytotoxicity by quantifying the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis.[7][8]
-
Apoptosis Induction (Caspase-3/7 Assay): This assay specifically measures the activity of effector caspases 3 and 7, which are central executioners of the apoptotic pathway.[9][10] A positive result strongly indicates that the compound induces programmed cell death.
The following workflow provides a visual overview of the experimental process.
Caption: General experimental workflow for cytotoxicity profiling.
Assessment of Metabolic Viability: The MTT Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[4] The core principle relies on the activity of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells. These enzymes reduce the water-soluble, yellow MTT tetrazolium salt into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. The insoluble crystals are then dissolved, and the absorbance is measured spectrophotometrically.[11]
Protocol: MTT Assay
| Step | Action | Detailed Instructions |
| 1 | Cell Seeding | Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment. |
| 2 | Compound Treatment | Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO) and medium-only blanks.[11] Incubate for the desired exposure times (e.g., 24, 48, 72 hours). |
| 3 | MTT Addition | Prepare a 5 mg/mL MTT stock solution in sterile PBS and filter-sterilize.[11] After incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL). |
| 4 | Formazan Formation | Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[12] |
| 5 | Solubilization | Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[13] |
| 6 | Absorbance Reading | Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of >630 nm can be used to subtract background noise. |
| 7 | Data Analysis | 1. Subtract the average absorbance of the medium-only blank from all other readings. 2. Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 . 3. Plot % Viability against compound concentration and use non-linear regression to determine the IC₅₀ value. |
Assessment of Cell Membrane Integrity: LDH Release Assay
Principle
The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity based on the loss of plasma membrane integrity.[14] LDH is a stable enzyme present in the cytosol of all cells. When cells undergo necrosis or late-stage apoptosis, their plasma membrane becomes compromised, leading to the release of LDH into the surrounding culture medium.[7] The assay measures the enzymatic activity of this extracellular LDH, which catalyzes the conversion of lactate to pyruvate, coupled to the reduction of a tetrazolium salt into a colored formazan product.[8][15] The amount of color formed is directly proportional to the number of lysed cells.
Protocol: LDH Assay
| Step | Action | Detailed Instructions |
| 1 | Plate Setup & Treatment | Seed and treat cells with this compound as described in the MTT protocol (Steps 1 & 2). Crucially, set up three additional control groups (in triplicate)[16]: (a) Spontaneous LDH Release: Untreated cells. (b) Maximum LDH Release: Untreated cells, to be lysed before measurement. (c) Medium Background: Wells with culture medium but no cells. |
| 2 | Induce Maximum Release | One hour before the end of the incubation period, add 10 µL of a Lysis Solution (e.g., 10X Lysis Buffer provided in a kit, often Triton X-100 based) to the "Maximum LDH Release" wells.[17] |
| 3 | Collect Supernatant | After incubation, centrifuge the 96-well plate at 250 x g for 4-5 minutes to pellet any detached cells. |
| 4 | Assay Reaction | Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[14] Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically a mix of substrate and dye solution). Add 50 µL of the Reaction Mixture to each well containing supernatant. |
| 5 | Incubation & Reading | Incubate the plate at room temperature for 20-30 minutes, protected from light.[17] Add 50 µL of Stop Solution (if required by the kit). Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[17] |
| 6 | Data Analysis | 1. Subtract the 680 nm background reading from the 490 nm reading for each well. 2. Subtract the average absorbance of the Medium Background control from all other readings. 3. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100 . |
Assessment of Apoptosis Induction: Caspase-3/7 Assay
Principle
Apoptosis, or programmed cell death, is a tightly regulated process that is critical for normal tissue development and homeostasis. A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases called caspases. Caspases-3 and -7 are the primary "executioner" caspases; their activation leads to the cleavage of critical cellular proteins and the dismantling of the cell.[10][18] Luminescent caspase-3/7 assays utilize a pro-luminescent substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active caspase-3/7.[9] This cleavage releases a substrate for luciferase (e.g., aminoluciferin), which in turn generates a "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7.
Caption: Role of executioner caspases in apoptosis.
Protocol: Luminescent Caspase-3/7 Assay
| Step | Action | Detailed Instructions |
| 1 | Plate Setup & Treatment | Seed cells in an opaque-walled 96-well plate suitable for luminescence. A white plate is recommended for maximum signal. Treat cells with the compound as described previously (MTT Steps 1 & 2). |
| 2 | Reagent Preparation | Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use. Prepare the reagent according to the manufacturer's protocol (typically involves mixing a lyophilized substrate with a buffer). |
| 3 | Add-Mix-Measure | This is a homogeneous assay format. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).[9] |
| 4 | Incubation | Place the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds to mix. Incubate at room temperature for 1-3 hours, protected from light. The optimal incubation time may vary by cell line and should be determined empirically. |
| 5 | Luminescence Reading | Measure the luminescence using a plate-reading luminometer. |
| 6 | Data Analysis | 1. Subtract the average luminescence of the medium-only blank from all other readings. 2. Calculate the fold increase in caspase activity using the formula: Fold Increase = (Luminescence of Treated Cells / Luminescence of Vehicle Control) . |
Data Synthesis and Interpretation
After performing the assays, the data should be consolidated to build a cohesive narrative of the compound's cytotoxic effects.
Summary of Cytotoxicity Endpoints
| Assay | Endpoint Measured | Primary Indication | Example Data Output |
| MTT | Mitochondrial dehydrogenase activity | Cell Viability / Metabolic Health | IC₅₀ (µM) |
| Neutral Red | Lysosomal integrity | Cell Viability / Membrane Health | IC₅₀ (µM) |
| LDH Release | Plasma membrane rupture | Necrosis / Lysis | % Max Cytotoxicity |
| Caspase-3/7 | Activity of executioner caspases | Apoptosis | Max Fold-Induction |
Interpretive Framework
By comparing the results from the different assays, you can infer the likely mechanism of cell death:
-
Primary Apoptosis: A potent increase in Caspase-3/7 activity is observed at concentrations that cause a significant drop in MTT/Neutral Red viability, while LDH release remains low. This indicates the compound is triggering programmed cell death.
-
Primary Necrosis: A significant increase in LDH release is observed at concentrations that correlate with a drop in MTT/Neutral Red viability. Caspase-3/7 activity remains low. This suggests the compound causes direct damage to the cell membrane, leading to lysis.
-
Cytostatic Effect: The MTT assay shows a plateau at a reduced viability level (e.g., 50%) even at high concentrations, without a corresponding increase in LDH or Caspase activity. This may indicate that the compound is inhibiting cell proliferation rather than actively killing the cells.
-
Mitochondrial Toxicity: A sharp drop in the MTT assay result that is not immediately matched by a rise in LDH or Caspase activity could suggest a direct inhibitory effect on mitochondrial respiration.[3]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]
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Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. [Link]
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De Vita, D., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
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Asenso, J., et al. (2024). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules. [Link]
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De Vita, D., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PubMed Central. [Link]
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Brown, F. J., et al. (1994). Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. PubMed. [Link]
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derivatization of 5-Nitro-1H-indole-3-carboxamide for improved bioactivity
Application Notes & Protocols
Topic: Strategic Derivatization of 5-Nitro-1H-indole-3-carboxamide for Enhanced Anticancer Bioactivity
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 5-Nitroindole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a fertile ground for drug discovery. Within this class, the this compound moiety serves as a compelling starting point for chemical exploration. The strong electron-withdrawing nature of the nitro group at the C5-position significantly modulates the electronic landscape of the indole ring, influencing its binding capabilities and metabolic stability.
Recent research has highlighted the potential of 5-nitroindole derivatives as potent anticancer agents, particularly through their ability to bind and stabilize non-canonical DNA structures known as G-quadruplexes (G4).[3][4] These structures are prevalent in the promoter regions of oncogenes, such as c-Myc, and their stabilization can lead to the downregulation of oncogene expression, triggering cell cycle arrest and apoptosis in cancer cells.[3][4]
This guide provides a comprehensive framework for the strategic derivatization of the this compound core. We will explore key synthetic transformations, provide detailed experimental protocols, and outline methodologies for evaluating the biological activity of the resulting analogs, with a focus on developing novel G-quadruplex binders for cancer therapy.
Part 1: Rationale for Derivatization
The primary goal of derivatizing the this compound scaffold is to enhance its affinity and selectivity for the target biomolecule (e.g., c-Myc G-quadruplex DNA) while optimizing its drug-like properties (e.g., solubility, cell permeability, metabolic stability). The core structure presents several key positions amenable to chemical modification, each offering a unique opportunity to modulate bioactivity.
Figure 1: Key derivatization points on the this compound scaffold.
Part 2: Synthetic Strategies and Protocols
The synthesis of novel derivatives requires a multi-step approach. A common and effective strategy involves the functionalization of the indole nitrogen (N1-position) and subsequent modification of a C3-position precursor, such as a carboxaldehyde, which can then be converted to the target carboxamide.
Workflow for Synthesis
The following workflow outlines a robust pathway for generating a library of N1-substituted this compound derivatives.
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Application Notes & Protocols: The Role of 5-Nitro-1H-indole-3-carboxamide and its Precursors in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions allow it to bind to a wide range of biological targets. Within this important class of heterocycles, derivatives featuring a nitro group at the 5-position and a carboxamide at the 3-position represent a synthetically versatile and therapeutically significant subclass.
While direct studies on 5-Nitro-1H-indole-3-carboxamide are often integrated into broader research on its derivatives, its core structure is fundamental to the development of novel therapeutic agents. This guide provides a detailed exploration of the synthesis, key applications, and essential experimental protocols related to the this compound scaffold, with a primary focus on its role in the discovery of targeted anticancer agents. The insights and methodologies are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their work.
Physicochemical Properties & Handling
The direct precursor for many this compound derivatives is the corresponding aldehyde, 5-Nitro-1H-indole-3-carbaldehyde. Understanding its properties is crucial for synthetic planning and laboratory handling.
| Property | Value | Source |
| CAS Number | 6625-96-3 | [1][2][3] |
| Molecular Formula | C₉H₆N₂O₃ | [1][3][4] |
| Molecular Weight | 190.16 g/mol | [1][3] |
| Appearance | Light yellow to yellow powder | [4] |
| Purity | Typically ≥97% | [1] |
| Storage | Store at 2-8 °C | [1] |
| Hazards | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[3] |
Synthesis Strategies
The this compound scaffold is typically constructed from the commercially available 5-nitro-1H-indole. The key transformations involve introducing the C3-substituent and then elaborating it into the desired amide functionality.
Protocol 1: Synthesis of 5-Nitro-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like indole. The nitro group at the 5-position deactivates the ring, but the reaction proceeds reliably at the C3 position.
Causality: The Vilsmeier reagent (generated in situ from DMF and POCl₃) is a mild electrophile that selectively attacks the nucleophilic C3 position of the indole ring, which is the most electron-rich and sterically accessible site for electrophilic substitution.
Step-by-Step Protocol:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool an appropriate volume of anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. Maintain the temperature below 10 °C. Stir for 30-60 minutes at this temperature to ensure complete formation of the electrophilic Vilsmeier reagent.
-
Indole Addition: Dissolve 5-nitro-1H-indole in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 40-60 °C for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it carefully onto crushed ice. Basify the solution by the slow addition of an aqueous sodium hydroxide or sodium carbonate solution until a precipitate forms.
-
Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. The crude 5-Nitro-1H-indole-3-carbaldehyde can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[5][6]
Caption: General synthesis route to 5-Nitro-1H-indole-3-carboxamides.
Protocol 2: Conversion of Aldehyde to Carboxamide
A robust method to obtain the carboxamide involves a two-step process: oxidation of the aldehyde to the carboxylic acid, followed by a standard amide coupling reaction.
Step-by-Step Protocol:
-
Oxidation: Dissolve 5-Nitro-1H-indole-3-carbaldehyde in a suitable solvent (e.g., tert-butanol and water). Add a mild oxidant like sodium chlorite (NaClO₂) and a scavenger such as 2-methyl-2-butene. Stir at room temperature until the starting material is consumed (monitored by TLC). Acidify the mixture and extract the product, 5-nitro-1H-indole-3-carboxylic acid, with an organic solvent.
-
Amide Coupling:
-
Dissolve the carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add an amide coupling agent (e.g., HATU or EDC/HOBt).
-
Add the desired amine (for the primary carboxamide, an ammonia source like ammonium chloride with a base is used; for substituted amides, a primary or secondary amine is used).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed.
-
Stir at room temperature overnight.
-
Perform an aqueous work-up and purify the final carboxamide product by column chromatography or recrystallization.
-
Core Application: A Scaffold for Anticancer Drug Discovery
Derivatives of the 5-nitroindole scaffold have emerged as a promising new class of anticancer agents.[6] Their primary mechanism of action involves the targeting of non-canonical DNA secondary structures known as G-quadruplexes.
Mechanism of Action: Stabilization of c-Myc G-Quadruplex
-
The Target: The promoter region of the c-Myc oncogene contains a guanine-rich sequence capable of folding into a G-quadruplex (G4) structure.[7] The c-Myc gene is a critical regulator of cell proliferation and is overexpressed in a majority of human cancers.
-
Binding and Stabilization: Substituted 5-nitroindole derivatives have been designed to act as G4 ligands.[5] They bind to the G-quadruplex, particularly at the terminal G-quartets, stabilizing this structure.[6][7]
-
Transcriptional Repression: The stabilization of the G4 structure acts as a steric block, preventing the binding of transcription factors. This effectively represses the transcription of the c-Myc gene.
-
Cellular Consequences: The downregulation of c-Myc protein leads to several downstream anticancer effects:
Caption: Pathway of c-Myc downregulation by G-quadruplex binders.
Structure-Activity Relationship (SAR) Insights
Research into 5-nitroindole derivatives has provided key insights for optimizing G4 binding and anticancer activity.[7]
| Position | Modification | Impact on Activity | Rationale |
| N-1 | Introduction of flexible alkyl chains with terminal amines (e.g., pyrrolidine). | Increases Potency | The positively charged amine at physiological pH can form favorable electrostatic interactions with the negatively charged phosphate backbone of the DNA G-quadruplex. |
| C-3 | Conversion of the aldehyde to a substituted amine via reductive amination. | Modulates Binding | Allows for fine-tuning of steric and electronic properties to optimize interactions with the G4 grooves or loops. |
| C-5 | Reduction of the nitro group to an amine. | Potentially Unstable | The resulting 5-aminoindole derivatives can be susceptible to air oxidation, but this position provides a key handle for further derivatization if stabilized.[6] |
Key Experimental Protocols for Evaluation
The following protocols outline standard methodologies for assessing the biological activity of novel 5-nitroindole-3-carboxamide derivatives as G-quadruplex binders.
Protocol 3: FRET-Melting Assay for G-Quadruplex Binding
This biophysical assay quantifies the ability of a compound to stabilize a G-quadruplex structure.
Principle: A DNA oligonucleotide corresponding to the c-Myc promoter sequence is dual-labeled with a fluorescent reporter (e.g., FAM) and a quencher (e.g., TAMRA). When folded into the G4 structure, the fluorophore and quencher are in close proximity, resulting in low fluorescence. As the DNA is heated and melts (unfolds), the fluorophore and quencher separate, causing a sharp increase in fluorescence. A stabilizing ligand will increase the melting temperature (Tₘ).
Step-by-Step Protocol:
-
Oligonucleotide Preparation: Resuspend the dual-labeled c-Myc G4 oligonucleotide in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) to promote G4 formation. Anneal the oligo by heating to 95 °C for 5 minutes and then slowly cooling to room temperature.
-
Assay Plate Setup: In a 96-well qPCR plate, add the annealed oligonucleotide to each well at a final concentration of ~0.2 µM.
-
Compound Addition: Add the test compounds (from a DMSO stock, ensuring the final DMSO concentration is <1%) across a range of concentrations. Include a "no ligand" control.
-
Melting Curve Analysis: Place the plate in a real-time PCR machine. Program the instrument to increase the temperature from 25 °C to 95 °C in 0.5 °C increments, holding at each step long enough to record the fluorescence.
-
Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tₘ) is the temperature at which the fluorescence is halfway between the minimum and maximum (i.e., the inflection point of the curve). Calculate the change in melting temperature (ΔTₘ) as (Tₘ with compound) - (Tₘ without compound). A significant positive ΔTₘ indicates stabilization.
Protocol 4: Western Blot for c-Myc Protein Expression
This cellular assay determines if G4 binding translates to a functional decrease in the target protein level.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed a cancer cell line known for high c-Myc expression (e.g., HeLa) in 6-well plates.[7] Allow cells to adhere overnight. Treat the cells with various concentrations of the test compound for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (~20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for c-Myc overnight at 4 °C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to normalize the data.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify the band intensities and normalize the c-Myc signal to the loading control signal. A dose-dependent decrease in the normalized c-Myc signal indicates target engagement.
Caption: Workflow for evaluating novel 5-nitroindole derivatives.
Conclusion
The this compound scaffold and its direct chemical precursors are of significant interest in modern medicinal chemistry. They serve as a foundational template for the rational design of targeted therapeutics, most notably as potent stabilizers of the c-Myc promoter G-quadruplex for anticancer applications. The synthetic accessibility of this core, combined with the clear mechanistic hypothesis and robust protocols for its evaluation, makes it a highly attractive starting point for drug discovery programs. Future work will likely focus on optimizing the pharmacokinetic properties of these derivatives to translate their potent in vitro activity into successful in vivo efficacy.
References
-
Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity . ChemMedChem, 16(10), 1667-1679. Available at: [Link]
-
Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity . PMC - PubMed Central. Available at: [Link]
-
Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity . PubMed. Available at: [Link]
-
Sharma, P., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches . RSC Advances. Available at: [Link]
-
5-nitro-1H-indole-3-carbaldehyde | C9H6N2O3 | CID 246039 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
El-Sawy, W. A., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde . ResearchGate. Available at: [Link]
-
Werz, O., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization . National Institutes of Health. Available at: [Link]
-
de Heuvel, E., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity . National Institutes of Health. Available at: [Link]
-
Brown, F. J., et al. (1994). Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes . PubMed. Available at: [Link]
-
1H-indole-3-carboxamide | C9H8N2O | CID 2192542 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
de Heuvel, E., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity . Journal of Medicinal Chemistry. Available at: [Link]
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In Vitro Evaluation of 5-Nitro-1H-indole-3-carboxamide Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of 5-Nitro-1H-indole-3-carboxamide Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its diverse derivatives, the this compound framework has emerged as a particularly promising pharmacophore for the development of novel therapeutic agents. This guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of this class of compounds, with a primary focus on their potential as anticancer agents.
The strategic incorporation of a nitro group at the 5-position and a carboxamide moiety at the 3-position of the indole ring gives rise to molecules with unique electronic and steric properties, often leading to potent biological activities.[2][3] Research has demonstrated that these derivatives can exert their effects through various mechanisms, including the binding to G-quadruplex DNA structures, which are implicated in oncogene regulation, and the induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis in cancer cells.[2][3]
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible evaluation of this compound derivatives.
Part 1: Foundational Assays for Anticancer Activity
A critical first step in evaluating any potential anticancer compound is to determine its cytotoxic and antiproliferative effects on cancer cells. The following protocols describe standard, yet powerful, assays to quantify these activities.
Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4][5] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[4]
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include vehicle controls (medium with the same concentration of DMSO used for the highest compound concentration) and untreated controls (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570-590 nm using a microplate reader.[6] A reference wavelength of 620-630 nm can be used to subtract background absorbance.
-
Data Analysis and Presentation:
Cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Table 1: Example Cytotoxicity Data for this compound Derivatives
| Compound | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative A | HeLa | 48 | 5.08 ± 0.91[2] |
| Derivative B | HeLa | 48 | 12.5 ± 1.2 |
| Derivative C | MCF-7 | 48 | 8.2 ± 0.7 |
| Doxorubicin (Control) | HeLa | 48 | 0.5 ± 0.05 |
Part 2: Investigating the Mechanism of Action
Understanding how a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. For this compound derivatives, a key reported mechanism is the interaction with DNA G-quadruplex structures.[2][3]
DNA Binding Studies
Various biophysical techniques can be employed to investigate the interaction of small molecules with DNA. These methods can provide information on binding affinity, sequence selectivity, and the mode of binding.[8][9][10]
Workflow for Investigating DNA Binding
Caption: General workflow for studying small molecule-DNA interactions.
Protocol: UV-Visible Spectrophotometry for DNA Binding
This technique is used to monitor changes in the absorption spectrum of the compound upon binding to DNA, which can indicate an interaction and be used to calculate the binding constant.
Materials:
-
This compound derivative
-
Calf Thymus DNA (CT-DNA) or a specific oligonucleotide sequence (e.g., c-Myc promoter G-quadruplex)
-
Appropriate buffer (e.g., Tris-HCl buffer)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentration in the buffer.
-
Prepare a stock solution of DNA in the buffer and determine its concentration by measuring the absorbance at 260 nm.
-
-
Titration:
-
Keep the concentration of the compound constant and titrate it with increasing concentrations of DNA.
-
Record the UV-Vis absorption spectrum after each addition of DNA.
-
-
Data Analysis:
-
Monitor the changes in the absorbance and/or wavelength of the maximum absorption of the compound.
-
The binding constant (Ka) can be calculated using the Wolfe-Shimer equation or by fitting the data to appropriate binding models.
-
Expected Results and Interpretation:
Hypochromism (decrease in absorbance) and a bathochromic shift (red shift) in the absorption spectrum of the compound upon addition of DNA are indicative of intercalation, a common binding mode for planar aromatic molecules. The magnitude of these changes can be related to the strength of the interaction.
Part 3: Exploring Antimicrobial Potential
Indole derivatives have also been reported to possess significant antimicrobial activities.[1][11][12][13] Therefore, it is prudent to screen this compound derivatives for their efficacy against various bacterial and fungal strains.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.[11]
Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
96-well microtiter plates
Procedure:
-
Prepare Inoculum:
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compounds and standard drugs in the broth medium in a 96-well plate.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.
-
Data Presentation:
MIC values are typically reported in µg/mL or µM.
Table 2: Example Antimicrobial Activity Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative D | 8 | 32 | 16 |
| Derivative E | 16 | >64 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Conclusion and Future Directions
The in vitro evaluation methods outlined in this guide provide a robust framework for characterizing the biological activities of this compound derivatives. By systematically assessing their anticancer and antimicrobial properties, and delving into their mechanisms of action, researchers can identify promising lead compounds for further preclinical and clinical development. Future studies should focus on structure-activity relationship (SAR) analyses to optimize the potency and selectivity of these derivatives, as well as in vivo studies to validate their therapeutic potential.
References
- Benchchem. Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
- Abcam. MTT assay protocol.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. MTT Proliferation Assay Protocol.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- PMC PubMed Central. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
- PubMed. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.
- National Institutes of Health. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
- PMC PubMed Central. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii.
- IJCPS. Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives.
- PMC PubMed Central. A Small Molecule – DNA Binding Landscape.
- PMC PubMed Central. Recent progress in probing small molecule interactions with DNA.
- ResearchGate. Supramolecular Principles for Small Molecule Binding to DNA Structures.
- Chulalongkorn University Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review.
Sources
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. jddtonline.info [jddtonline.info]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Nitro-1H-indole-3-carboxamide
Welcome to the technical support center for the synthesis of 5-Nitro-1H-indole-3-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth, field-proven insights to help you navigate the common challenges and optimize the yield and purity of your target compound. Our approach is rooted in explaining the causality behind experimental choices, ensuring each protocol is a self-validating system.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Question 1: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low overall yield is a common issue that can typically be traced to one of the three main stages of the synthesis: (1) Electrophilic Nitration, (2) Oxidation of the aldehyde to a carboxylic acid, or (3) the final Amidation step.
1. Inefficient Electrophilic Nitration:
-
Causality: The nitration of the indole ring is a highly sensitive electrophilic aromatic substitution. The indole nucleus is electron-rich and susceptible to over-oxidation and side reactions under harsh conditions. The reaction's success hinges on the controlled generation of the nitronium ion (NO₂⁺) and maintaining a low temperature to prevent byproduct formation and degradation.
-
Solutions:
-
Strict Temperature Control: The reaction mixture, typically a solution of indole-3-carboxaldehyde in concentrated sulfuric acid, must be maintained at 0-5 °C during the dropwise addition of the nitrating mixture (e.g., 70% nitric acid in sulfuric acid).[1] Exceeding this temperature range dramatically increases the formation of undesired isomers and degradation products.
-
Slow Reagent Addition: Add the nitrating agent very slowly using a dropping funnel to dissipate the heat generated from this exothermic reaction and to maintain a low concentration of the nitrating species at any given moment.
-
Purity of Starting Material: Ensure your starting indole-3-carboxaldehyde is pure, as impurities can lead to side reactions.
-
2. Incomplete Oxidation to Carboxylic Acid:
-
Causality: The conversion of the intermediate, 5-Nitro-1H-indole-3-carbaldehyde, to 5-Nitro-1H-indole-3-carboxylic acid is a critical step. Aldehyde oxidases or chemical oxidants are used for this conversion.[2] Incomplete oxidation will result in a mixture of aldehyde and carboxylic acid, complicating the subsequent amidation and purification steps, thereby reducing the overall yield.
-
Solutions:
-
Choice of Oxidant: Use a reliable and selective oxidizing agent. A common laboratory method involves using potassium permanganate (KMnO₄) in an aqueous alkaline solution or Jones reagent (CrO₃ in acetone/sulfuric acid).
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) until the starting aldehyde spot has completely disappeared.
-
Work-up Procedure: Ensure the work-up procedure effectively removes the oxidant and byproducts. For instance, after KMnO₄ oxidation, the manganese dioxide (MnO₂) precipitate must be thoroughly removed by filtration.
-
3. Poor Amidation Efficiency:
-
Causality: The final step, forming the amide bond from the carboxylic acid, can be inefficient if not properly activated. Direct reaction of a carboxylic acid and an amine (or ammonia source) is generally unfavorable due to a competing acid-base reaction.[3] The carboxylic acid's carbonyl group must be activated to make it more electrophilic.
-
Solutions:
-
Two-Step Activation (Acyl Chloride Method): A robust method is to first convert the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3] This intermediate readily reacts with an ammonia source (e.g., ammonium hydroxide) to form the primary amide.
-
Use of Coupling Agents: Modern peptide coupling reagents provide a milder and often higher-yielding alternative. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) can efficiently mediate the amide bond formation in a one-pot reaction.[4][5][6]
-
Question 2: After the nitration step, my TLC plate shows multiple spots close to my product spot. What are these impurities and how can I avoid them?
Answer: The presence of multiple spots after nitration is almost certainly due to the formation of positional isomers. While the C5 position is electronically favored, nitration can also occur at other positions on the indole ring.
-
Causality: The indole ring has several nucleophilic positions. During electrophilic substitution, while the C5 position is a major product, other isomers such as 4-nitro, 6-nitro, and 7-nitroindole can also be formed.[7] The ratio of these isomers is highly dependent on reaction conditions. Di-nitrated products can also form if the reaction conditions are too harsh (e.g., higher temperature or excess nitrating agent).
-
Solutions & Mitigation:
-
Adherence to Low Temperature: As stated previously, maintaining a temperature below 5 °C is the single most effective way to improve regioselectivity and minimize the formation of these isomers.
-
Stoichiometry: Use a carefully measured, slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. A large excess will promote the formation of di-nitro byproducts.
-
Purification: These isomers often have very similar polarities, making separation challenging. Careful column chromatography on silica gel is typically required. A gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a solvent like ethyl acetate, is recommended to achieve good separation.
-
Table 1: Potential Products from the Nitration of Indole-3-carboxaldehyde
| Compound | Typical TLC Rf Behavior (relative) | Notes |
| 5-Nitro-1H-indole-3-carbaldehyde | Baseline (Target) | The desired product. |
| 4-Nitro-1H-indole-3-carbaldehyde | Often slightly higher Rf than the 5-nitro isomer | A common byproduct. |
| 6-Nitro-1H-indole-3-carbaldehyde | Rf value can be very close to the 5-nitro isomer | Another common byproduct. |
| 7-Nitro-1H-indole-3-carbaldehyde | Rf can vary. | Formed in smaller amounts. |
| Di-nitro Indole Derivatives | Lower Rf (more polar) | Result from over-nitration; indicates harsh reaction conditions. |
| Indole-3-carboxaldehyde | Highest Rf (least polar) | Unreacted starting material. |
Question 3: My final product is difficult to purify. What strategies can I use to obtain high-purity this compound?
Answer: Purification challenges with the final product often stem from incomplete reactions in the preceding steps or the inherent properties of the amide itself.
-
Causality: The final carboxamide is a polar compound and may have limited solubility in common organic solvents, which can make chromatographic purification difficult. If the prior oxidation and amidation steps were not driven to completion, you will have a mixture of aldehyde, carboxylic acid, and the target amide, which are challenging to separate.
-
Solutions:
-
Ensure Complete Reactions: Before beginning the work-up of any step, use TLC to confirm the complete consumption of the starting material. This is the most effective way to simplify purification.
-
Chromatography Optimization:
-
Solvent System: For silica gel chromatography of the final amide, a more polar solvent system is required. Systems like Dichloromethane/Methanol or Ethyl Acetate/Methanol are good starting points.
-
Dry Loading: If your compound has low solubility in the column's mobile phase, consider adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column. This technique often improves resolution.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for final purification to remove minor impurities. Try solvents such as ethanol, methanol, or mixtures like ethanol/water or DMF/water.
-
Aqueous Wash: During the work-up, washing the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) can help remove any unreacted 5-nitro-1H-indole-3-carboxylic acid.
-
Frequently Asked Questions (FAQs)
Question 1: What is the overall recommended synthetic pathway for this compound?
Answer: A reliable and commonly used synthetic route starts from indole-3-carboxaldehyde and proceeds through three key steps: nitration, oxidation, and amidation. This pathway allows for controlled functionalization and purification of intermediates at each stage.
Caption: General 3-step synthesis pathway for this compound.
Question 2: What are the critical safety precautions I should take during this synthesis?
Answer: Safety is paramount. The primary hazards in this synthesis involve the use of highly corrosive and strong oxidizing acids.
-
Acid Handling: Always work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton®).
-
Nitrating Mixture: When preparing the nitrating mixture, always add the acid (nitric) to the other acid (sulfuric) slowly and with cooling . Never add sulfuric acid to nitric acid. This is a highly exothermic process.
-
Quenching: The reaction should be quenched carefully by pouring the acidic reaction mixture onto ice. This should be done slowly and behind a blast shield if possible.
-
Thionyl Chloride: Thionyl chloride (SOCl₂) is toxic and corrosive. It reacts violently with water to release toxic HCl and SO₂ gases. Handle it exclusively in a fume hood.
Question 3: Which analytical techniques are recommended for characterizing the final product?
Answer: A combination of spectroscopic and chromatographic methods should be used to confirm the identity and purity of your this compound.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are essential for confirming the chemical structure. You should be able to identify the characteristic aromatic protons on the indole ring, the amide protons (-CONH₂), and the absence of the aldehyde (-CHO) or carboxylic acid (-COOH) protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the final product.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming functional groups. Look for characteristic stretches for the N-H bonds of the indole and the primary amide, the C=O stretch of the amide, and the N-O stretches of the nitro group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the final purity of the compound. A purity of >95% is typically required for biological screening and drug development applications.
Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-1H-indole-3-carboxylic Acid
This protocol covers the first two steps: nitration and oxidation.
Step A: Nitration of Indole-3-carboxaldehyde
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve indole-3-carboxaldehyde (1.0 eq) in concentrated sulfuric acid. Stir until a clear solution is obtained, maintaining the temperature between 0-5 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding 70% nitric acid (1.1 eq) to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the indole solution via a pressure-equalizing dropping funnel. Crucially, ensure the internal temperature of the reaction does not exceed 5 °C throughout the addition.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto a large volume of crushed ice.
-
The precipitated yellow solid (5-Nitro-1H-indole-3-carbaldehyde) is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried.[1]
Step B: Oxidation to Carboxylic Acid
-
Suspend the crude 5-Nitro-1H-indole-3-carbaldehyde (1.0 eq) in a solution of sodium hydroxide in water.
-
Heat the mixture gently (e.g., to 50-60 °C) and add a solution of potassium permanganate (approx. 2.0-3.0 eq) in water portion-wise. The purple color of the permanganate should disappear as it is consumed.
-
Continue heating and adding permanganate until a faint pink or purple color persists, indicating the reaction is complete.
-
Cool the mixture and filter to remove the brown manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrates, cool in an ice bath, and carefully acidify with concentrated HCl until no more precipitate forms (typically pH 2-3).
-
Collect the precipitated 5-Nitro-1H-indole-3-carboxylic acid by vacuum filtration, wash with cold water, and dry.
Protocol 2: Amidation to this compound
Method: Acyl Chloride Formation followed by Amination
-
In a fume hood, add 5-Nitro-1H-indole-3-carboxylic acid (1.0 eq) to a flask containing thionyl chloride (SOCl₂, ~5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Gently reflux the mixture for 2-3 hours. The solid should dissolve as the acyl chloride forms.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in a suitable anhydrous solvent like THF or Dioxane.
-
Cool this solution in an ice bath and add it dropwise to a stirred, cooled (0 °C) solution of concentrated ammonium hydroxide.
-
Allow the mixture to warm to room temperature and stir for several hours or overnight.
-
The resulting precipitate is the crude this compound. Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Caption: A decision-making workflow for troubleshooting low yield issues.
References
-
Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. (2020). National Institutes of Health (NIH). [Link]
-
Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. (2014). PubMed Central. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Publishing. [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (2014). PubMed Central. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.dk]
- 4. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
Technical Support Center: Synthesis of 5-Nitroindole
Welcome to the Technical Support Center for the synthesis of 5-nitroindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My direct nitration of indole is resulting in a low yield of 5-nitroindole and a significant amount of dark, insoluble tar. What is causing this, and how can I prevent it?
A1: This is a very common issue stemming from the inherent reactivity of the indole nucleus. The formation of tar is primarily due to acid-catalyzed polymerization.[1][2][3][4][5]
Root Cause Analysis:
-
Acid Sensitivity of Indole: The indole ring is electron-rich, particularly at the C-3 position of the pyrrole ring.[1][3] In the presence of strong acids, such as the nitric acid/sulfuric acid mixtures often used for nitration, the indole nitrogen or, more commonly, the C-3 position can become protonated.[1][3][6] This protonation disrupts the aromaticity and makes the molecule highly susceptible to polymerization, leading to the formation of intractable tars.[1][3][5]
-
Exothermic Nature of Nitration: The nitration reaction is often exothermic. If the temperature is not carefully controlled, it can accelerate the rate of polymerization and other side reactions.
Troubleshooting and Optimization:
-
Choice of Nitrating Agent: Avoid using strong, acidic nitrating agents like mixed nitric and sulfuric acids.[3][5] Instead, opt for milder, non-acidic alternatives.[2][3]
-
Recommended Agents: Benzoyl nitrate or ethyl nitrate are effective for nitrating indole with a reduced risk of polymerization.[2][3] Another alternative is the in-situ generation of trifluoroacetyl nitrate from tetramethylammonium nitrate and trifluoroacetic anhydride under non-acidic conditions.[7][8]
-
-
Temperature Control: Maintain a low reaction temperature throughout the addition of the nitrating agent and for the duration of the reaction. A temperature range of -20 °C to 0 °C is often recommended to minimize side reactions.[5]
-
Inert Atmosphere: To prevent oxidative side reactions that can also contribute to colored impurities, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Purity of Starting Materials: Ensure that your indole starting material and solvents are pure and free from any acidic impurities that could catalyze polymerization.[5]
Q2: I am observing a mixture of nitroindole isomers (e.g., 3-, 4-, 6-nitroindole) in my product. How can I improve the regioselectivity for the 5-position?
A2: The formation of multiple isomers is a direct consequence of the competing reactive sites on the indole ring. The regioselectivity of nitration is highly dependent on the reaction conditions, particularly the acidity.
Understanding Regioselectivity in Indole Nitration:
-
Under Non-Acidic Conditions: The C-3 position is the most nucleophilic and is the primary site of electrophilic attack, leading to 3-nitroindole as a major byproduct.[1]
-
Under Acidic Conditions: Protonation at C-3 deactivates the pyrrole ring towards further electrophilic attack.[3] This directs the nitration to the benzene ring, primarily at the C-5 and C-6 positions, which are electronically favored.[1][2] The C-7 position is generally less favored due to steric hindrance.[1]
Strategies for Enhancing 5-Nitro Selectivity:
-
Controlled Acid Catalysis: While strong acids cause polymerization, carefully controlled acidic conditions can favor nitration at the 5-position. A common method involves the nitration of indole-3-carboxaldehyde, where the electron-withdrawing aldehyde group at C-3 directs nitration to the 5-position.[9]
-
N-Protection: Protecting the indole nitrogen with an electron-withdrawing group, such as a tert-butyloxycarbonyl (Boc) or tosyl (Ts) group, can modulate the reactivity of the indole ring and improve the selectivity for mono-nitration.[5][6]
-
Alternative Synthetic Routes: Instead of direct nitration of indole, consider a multi-step synthesis that builds the 5-nitroindole scaffold with greater control. The Fischer indole synthesis is a robust alternative.
-
Fischer Indole Synthesis: This method involves the reaction of p-nitrophenylhydrazine with a suitable ketone or aldehyde (like pyruvic acid), followed by acid-catalyzed cyclization to form the indole ring. This approach unambiguously places the nitro group at the 5-position.[10]
-
Q3: I am seeing evidence of dinitro- and other over-nitrated products in my crude sample. What reaction parameters should I adjust?
A3: The formation of dinitroindoles and other over-nitrated species is typically a result of the reaction conditions being too harsh or an excess of the nitrating agent being used.[1][5]
Causality and Mitigation:
| Issue | Probable Cause | Recommended Solution |
| Dinitroindole Formation | Highly reactive nitrating agent (e.g., mixed acid).[5] | Switch to a milder nitrating agent like benzoyl nitrate or acetyl nitrate.[5] |
| Excess of the nitrating agent.[1][5] | Carefully control the stoichiometry, using only a minimal excess of the nitrating agent.[1][5] | |
| Elevated reaction temperature or prolonged reaction time.[5] | Maintain low temperatures (-20 °C to 0 °C) and monitor the reaction progress by TLC to avoid extending the reaction time unnecessarily.[1][5] |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitroindole via Fischer Indole Synthesis
This method offers high regioselectivity by starting with a pre-nitrated precursor.[10]
Step 1: Formation of p-Nitrophenylhydrazone of Pyruvic Acid
-
Dissolve p-nitrophenylhydrazine hydrochloride in an aqueous solution.
-
In a separate flask, dissolve ethyl pyruvate in ethanol.
-
Slowly add the ethanolic solution of ethyl pyruvate to the p-nitrophenylhydrazine hydrochloride solution with stirring at 20-60 °C.
-
Allow the reaction to proceed for 20-60 minutes.
-
Collect the precipitated intermediate, ethyl pyruvate-4-nitrophenylhydrazone, by filtration.
Step 2: Cyclization to Ethyl 5-Nitroindole-2-carboxylate
-
In a suitable solvent such as benzene or toluene, add the dried hydrazone from Step 1.
-
Add a catalyst, such as polyphosphoric acid.
-
Heat the mixture to 85-115 °C for 20-60 minutes. This is the Fischer indole cyclization step.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and process to isolate the crude ethyl 5-nitroindole-2-carboxylate.
Step 3: Hydrolysis and Decarboxylation
-
The crude ester is then subjected to alkaline hydrolysis followed by acidification to yield 5-nitroindole-2-carboxylic acid.
-
The resulting carboxylic acid can then be decarboxylated, often by heating, to yield the final 5-nitroindole product.
Visualization of Reaction Pathways
Caption: Reaction pathways of indole nitration under different conditions.
Analytical Characterization of Byproducts
The identification and quantification of isomeric byproducts are crucial for assessing the purity of the final 5-nitroindole product.
| Analytical Method | Principle | Information Provided | Utility in 5-Nitroindole Synthesis |
| HPLC (High-Performance Liquid Chromatography) | Separation based on polarity. | Purity assessment based on peak area percentage. Can distinguish between different nitroindole isomers if a suitable method is developed.[11][12] | Ideal for quantifying the ratio of 5-nitroindole to other isomers like 3-, 4-, 6-, and 7-nitroindole.[12] |
| ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) | Analysis of the chemical environment of protons. | Structural confirmation and purity estimation by comparing the integration of signals from the main product to those of impurities.[12] | The distinct chemical shifts and coupling patterns of the aromatic protons for each nitroindole isomer allow for their unambiguous identification. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the molecular weight of the product and byproducts. | Useful for confirming the presence of mono- and di-nitroindoles. |
Typical ¹H NMR Chemical Shift Ranges for Aromatic Protons of Nitroindoles:
The exact chemical shifts will vary based on the solvent and spectrometer frequency, but the relative positions and splitting patterns are characteristic for each isomer.
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting byproduct formation in 5-nitroindole synthesis.
References
-
Synthesis and Chemistry of Indole. [Link]
- CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google P
-
Proposed reaction mechanism for the nitration/nitrosation of indoles. - ResearchGate. [Link]
-
Separation of 5-Nitroindole on Newcrom R1 HPLC column | SIELC Technologies. [Link]
-
Electrophilic substitution at the indole - Química Organica.org. [Link]
-
Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. [Link]
-
INDOLE - YouTube. [Link]
- The Nitration of Indoles - Lowell Richard Smith - Google Books.
-
Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities - ResearchGate. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bhu.ac.in [bhu.ac.in]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
- 11. Separation of 5-Nitroindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Vilsmeier-Haack Reaction on Indole-3-Carboxamides
Welcome to the technical support center for the Vilsmeier-Haack formylation of indole-3-carboxamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this challenging transformation. Our goal is to provide in-depth, experience-driven advice to help you troubleshoot common issues and optimize your reaction conditions for a successful outcome.
Introduction: The Challenge of Formylating Indole-3-Carboxamides
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles, traditionally yielding indole-3-carboxaldehydes from unsubstituted indoles with high efficiency.[1][2][3] However, when the C3 position is occupied by an electron-withdrawing group (EWG) such as a carboxamide, the reaction landscape changes dramatically.
The core challenge stems from the electronic nature of the indole-3-carboxamide scaffold:
-
Deactivation of the Indole Ring: The carboxamide group significantly reduces the electron density of the pyrrole ring, making it less nucleophilic and thus less reactive towards the electrophilic Vilsmeier reagent.[4][5] This deactivation means that standard Vilsmeier-Haack conditions often result in low to no conversion of the starting material.
-
Altered Regioselectivity: With the C3 position blocked, electrophilic attack is forced to occur at other positions on the indole nucleus. The most likely site for formylation becomes the C2 position, though substitution on the benzene ring (typically at C5 or C7) is also possible depending on other substituents and reaction conditions.
-
Potential for Side Reactions: The presence of the amide functionality introduces another potential site for reaction with the highly reactive Vilsmeier reagent, which can lead to undesired byproducts.
This guide will address these specific challenges in a practical, question-and-answer format, providing you with the rationale behind our troubleshooting suggestions.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and why is its preparation critical for this reaction?
A1: The Vilsmeier reagent is a chloroiminium salt, which is the active electrophile in the reaction.[6][7] It is typically prepared in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halide donor like phosphorus oxychloride (POCl₃) or oxalyl chloride.[8] The reaction is exothermic and highly sensitive to moisture. For a deactivated substrate like an indole-3-carboxamide, the quality and concentration of the Vilsmeier reagent are paramount.
-
Expertise & Experience: We strongly recommend preparing the reagent at low temperatures (0-5 °C) by slowly adding POCl₃ to anhydrous DMF.[4] A brief aging period (15-30 minutes) at this temperature ensures complete formation of the reagent before the introduction of your indole-3-carboxamide substrate. Using fresh, anhydrous reagents is non-negotiable for success.
Q2: I am not seeing any product formation. My starting material is recovered unchanged. What is the likely cause?
A2: This is the most common issue when formylating deactivated indoles. The primary cause is insufficient reactivity to overcome the energy barrier of the electrophilic aromatic substitution.
-
Causality: The electron-withdrawing carboxamide at C3 makes your substrate significantly less reactive than indole itself. The standard reaction temperatures (room temperature to 60 °C) may not be high enough to drive the reaction to completion.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: After adding your substrate at a low temperature, gradually raise the temperature to 80-100 °C, or even higher. Monitor the reaction progress carefully by TLC or LC-MS.
-
Increase Reagent Stoichiometry: Use a larger excess of the Vilsmeier reagent. While a 1.5 to 3-fold excess is common for reactive indoles, you may need to increase this to a 5-fold excess or more for a deactivated system.
-
Extend Reaction Time: Deactivated substrates react slower. What might take a few hours for a reactive indole could require 12-24 hours for an indole-3-carboxamide.
-
Q3: I am getting a complex mixture of products. What are the possible side reactions?
A3: A complex product profile can arise from several competing reactions.
-
Multiple Formylation Sites: While C2 is the expected major regioisomer, formylation can also occur on the benzene portion of the indole ring, leading to a mixture of isomers.
-
Reaction at the Carboxamide: The Vilsmeier reagent can react with the amide functionality. While less common than aromatic substitution, it can lead to the formation of nitriles via dehydration or other complex rearrangements, especially at high temperatures.
-
Chlorination: The POCl₃ used to generate the Vilsmeier reagent can sometimes act as a chlorinating agent, particularly on activated positions of the indole ring or at the C2 position of the newly formed aldehyde.[9]
Q4: How can I confirm the regioselectivity of my formylation product?
A4: Distinguishing between C2, C5, and C7 formylation is critical. This is best achieved using 1D and 2D NMR spectroscopy.
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. For C2-formylation, you will see the characteristic downfield shift of the C2-proton disappear, replaced by an aldehyde singlet.
-
NOESY/ROESY: These experiments can show through-space correlations between the new aldehyde proton and nearby protons on the indole ring (e.g., the N-H proton or protons on N-substituents), helping to confirm its position.
-
HMBC: This experiment will show long-range correlations (2-3 bonds) between the aldehyde proton and carbons in the indole scaffold, providing definitive evidence of the formylation site.
Troubleshooting Guide: Low Yield and Byproduct Formation
This section provides a logical workflow to diagnose and solve common experimental problems.
Problem: Low Conversion of Starting Material
Reaction Mechanism on Indole-3-Carboxamide
The following diagram illustrates the expected reaction pathway for the formylation of an indole-3-carboxamide at the C2 position.
Experimental Protocol: Formylation of a Generic N-Substituted Indole-3-Carboxamide
This protocol is a starting point and should be optimized based on your specific substrate and real-time reaction monitoring.
Materials:
-
N-Substituted Indole-3-carboxamide (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃), freshly distilled (5.0 equiv)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate or Dichloromethane
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous DMF (sufficient to make a 0.5 M solution of the substrate).
-
Cool the flask to 0-5 °C using an ice-water bath.
-
Slowly add POCl₃ (5.0 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, stir the resulting pale-yellow solution at 0-5 °C for 30 minutes.
-
-
Reaction with Indole-3-Carboxamide:
-
Dissolve the N-substituted indole-3-carboxamide (1.0 equiv) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, slowly allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 90-100 °C and monitor its progress every 2-4 hours using a suitable TLC system (e.g., 30-50% Ethyl Acetate in Hexanes) or by LC-MS.
-
Continue heating until the starting material is consumed or no further progress is observed (typically 12-24 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a large amount of crushed ice with vigorous stirring. This step is highly exothermic.
-
Once the ice has melted, slowly and carefully neutralize the acidic solution by adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Data Summary: Reaction Parameter Optimization
| Parameter | Starting Point | Optimization Range | Rationale |
| Vilsmeier Reagent (eq.) | 3.0 | 3.0 - 10.0 | Overcomes the deactivation by the carboxamide group. |
| Temperature (°C) | 80 | 80 - 140 | Provides the necessary activation energy for the reaction. |
| Reaction Time (h) | 12 | 8 - 48 | Deactivated substrates require longer times for completion. |
| Solvent | DMF | DMF, Dichloroethane | DMF is standard; a non-coordinating solvent like DCE can be tried. |
Alternative Strategies for Failed Reactions
If the Vilsmeier-Haack reaction fails to provide the desired product even after extensive optimization, consider these alternative formylation methods:
-
Ortho-Lithiation Directed Metalation: If the N-position of the indole is protected (e.g., with a Boc or SEM group), you may be able to achieve C2-lithiation using a strong base like n-BuLi or LDA, followed by quenching with an electrophilic formylating agent like DMF.
-
Friedel-Crafts Acylation with Dichloromethyl Methyl Ether: This is a more powerful electrophilic formylation method that uses a Lewis acid (e.g., TiCl₄, SnCl₄) and dichloromethyl methyl ether, which hydrolyzes to the aldehyde upon work-up. This method requires careful optimization as Lewis acids can coordinate to the carboxamide.
-
Catalytic Formylation Methods: Recent advances have led to catalytic versions of the Vilsmeier-Haack reaction and other C-H formylation techniques that may be effective for deactivated substrates under milder conditions.[10][11][12]
References
-
Xue, J., Zhang, Y., Huan, Z., Yang, J., & Cheng, J. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539–15546. [Link]
-
Campaigne, E., & Archer, W. L. (1953). Indole-3-aldehyde. Organic Syntheses, 33, 49. [Link]
-
CoLab. (n.d.). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. CoLab. [Link]
-
El-Sawy, A. A., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-745. [Link]
-
Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1143-1163. [Link]
-
Chemiz. (2025, June 10). Vilsmeier–Haack reaction of indole. YouTube. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]
-
PubMed. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. PubMed. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
Sources
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- 2. youtube.com [youtube.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | CoLab [colab.ws]
- 12. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-Nitro-1H-indole-3-carboxamide
Introduction
Welcome to the technical support center for the scale-up synthesis of 5-Nitro-1H-indole-3-carboxamide. This molecule is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics. While its synthesis is well-documented on a laboratory scale, transitioning to pilot or manufacturing scale introduces significant challenges related to safety, regioselectivity, yield, and purification.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into potential synthetic routes, troubleshooting common issues, and ensuring a robust, scalable process. Our narrative is built on explaining the causality behind experimental choices, empowering you to make informed decisions during your scale-up campaign.
Section 1: Strategic Synthesis Planning for Scale-Up
The initial choice of synthetic strategy is the most critical decision for a successful scale-up. An inefficient or poorly controlled route at the gram-scale will invariably lead to significant, often insurmountable, problems at the kilogram-scale. We will analyze the most plausible synthetic pathways to this compound.
Recommended Synthetic Workflow
Our analysis indicates that a linear synthesis starting from commercially available indole, proceeding through 5-nitroindole as a key intermediate, is the most robust and controllable route for scale-up. This approach isolates the two most challenging steps—regioselective nitration and C3-functionalization—into distinct, optimizable stages.
Caption: Recommended four-step scale-up synthesis pathway.
Alternative Route Analysis
For due diligence, we present a summary of alternative routes and the rationale for their dismissal for large-scale production.
| Route | Description | Advantages | Scale-Up Disadvantages |
| A: Nitrate Last | Start with Indole-3-carboxamide, then perform nitration. | Fewer linear steps if starting material is available. | The amide group is an ortho-, para-director, but the indole nucleus reactivity complicates regioselectivity. Risk of multiple nitration products and difficult purification. |
| B: Fischer Indole | Synthesize the ring from p-nitrophenylhydrazine and a pyruvate derivative.[1] | Convergent approach, potentially building complexity quickly. | The required starting materials can be expensive or hazardous (hydrazine derivatives are toxic).[2] The cyclization often requires harsh acidic conditions (e.g., polyphosphoric acid) which are difficult to handle at scale.[1] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific, common problems encountered during the scale-up of the recommended four-step synthesis.
Step 1: Nitration of Indole to 5-Nitro-1H-indole
The nitration of indole is notoriously challenging due to the high electron density and acid-sensitivity of the indole nucleus.[3][4]
Q1: My nitration reaction is producing a low yield of product and a significant amount of black, insoluble tar. What is causing this?
A: This is a classic problem caused by the acid-catalyzed polymerization of the indole ring.[3] The C3 position of indole is highly nucleophilic and prone to protonation under strongly acidic conditions, which can initiate a chain reaction leading to polymer formation.
Root Cause & Solution:
-
Cause: Uncontrolled temperature and/or overly harsh acidic conditions.
-
Solution: Strict temperature control is paramount. The reaction must be maintained at a low temperature (e.g., 0-5°C) throughout the addition of the nitrating agent. This requires a reactor with efficient heat transfer capabilities. Add the nitrating mixture (HNO₃ in H₂SO₄) slowly and sub-surface to avoid localized hot spots.
Caption: Decision tree for troubleshooting indole nitration.
Q2: My reaction is yielding a mixture of isomers (3-, 5-, and 6-nitroindole). How can I improve the regioselectivity for the 5-nitro product?
A: This is an issue of kinetic versus thermodynamic control. Under milder, non-acidic conditions, electrophilic attack occurs at the most nucleophilic C3 position. To achieve C5 selectivity, you must use strongly acidic conditions (HNO₃/H₂SO₄). The acid protonates the C3 position, which deactivates the entire pyrrole ring towards further electrophilic attack. The nitration is then directed to the less-deactivated benzene ring, where the 5-position is electronically favored.[3] Therefore, the same conditions that prevent polymerization (rigorous temperature control) also ensure the correct protonation state for C5 selectivity.
Step 2: Vilsmeier-Haack Formylation of 5-Nitroindole
This reaction introduces the required carbon atom at the C3 position, producing 5-Nitro-1H-indole-3-carbaldehyde.[5][6]
Q3: The Vilsmeier-Haack reaction is sluggish, and I'm seeing a lot of unreacted starting material even after extended reaction times. Why?
A: The root cause is the strong electron-withdrawing nature of the 5-nitro group. This deactivates the indole ring, making the electrophilic substitution by the Vilsmeier reagent (chloromethyleneiminium ion) much more difficult compared to unsubstituted indole.
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure at least 2.0-3.0 equivalents of the Vilsmeier reagent (formed from POCl₃ and DMF) are used relative to the 5-nitroindole.
-
Temperature: This reaction often requires heating. A temperature range of 60-80°C is typical.[7] Monitor the reaction by TLC or HPLC to determine the optimal balance between reaction rate and potential decomposition.
-
Purity of Reagents: Anhydrous DMF and high-purity POCl₃ are essential for the efficient formation of the Vilsmeier reagent. Water will quench the reagent and stall the reaction.
Step 3 & 4: Oxidation to Carboxylic Acid and Final Amidation
This two-step conversion transforms the C3-aldehyde into the final carboxamide.
Q4: I'm having trouble with the oxidation of 5-nitro-1H-indole-3-carbaldehyde to the corresponding carboxylic acid. What is a reliable, scalable method?
A: The indole nucleus, particularly when activated by the nitro group, can be sensitive to harsh oxidizing agents. For scale-up, potassium permanganate (KMnO₄) in an aqueous acetone or basic medium is a cost-effective and powerful choice.
Key Process Parameters:
-
Temperature Control: The oxidation is highly exothermic. Maintain the temperature below 10°C during the KMnO₄ addition.
-
Work-up: After the reaction, the manganese dioxide (MnO₂) byproduct must be removed. This is typically done by filtration. The subsequent acidic work-up to precipitate the carboxylic acid must be done carefully to avoid degradation.
-
Safety: On a large scale, the filtration of fine MnO₂ can be slow and hazardous. Ensure proper ventilation and engineering controls.
Q5: What is the most robust method for the final amidation step at kilogram scale?
A: While modern peptide coupling agents (e.g., HATU, HOBt) are excellent in discovery chemistry, they are often prohibitively expensive for scale-up.[8] A classic, cost-effective, and robust two-step procedure is recommended:
-
Acid Chloride Formation: Convert the 5-nitro-1H-indole-3-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in a suitable solvent like toluene or DCM, often with a catalytic amount of DMF.
-
Ammonolysis: Quench the resulting acid chloride solution into a cold, concentrated solution of aqueous ammonium hydroxide. This is a highly exothermic step that requires excellent cooling and agitation to ensure rapid mixing and prevent byproduct formation. The product will precipitate from the aqueous mixture and can be collected by filtration.
This method avoids costly reagents and chromatography, relying on classical transformations and purification by precipitation/recrystallization, which are ideal for large-scale manufacturing.
Section 3: Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Protocol 1: Synthesis of 5-Nitro-1H-indole
-
Charge a suitable reactor with concentrated sulfuric acid and cool to 0-5°C.
-
In a separate vessel, dissolve indole in concentrated sulfuric acid, maintaining the temperature below 10°C.
-
Slowly add the indole solution to the reactor, ensuring the internal temperature does not exceed 5°C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, pre-cooled to 0°C.
-
Add the nitrating mixture dropwise to the reactor over several hours, maintaining the temperature strictly between 0-5°C.
-
Age the reaction for 1-2 hours at 0-5°C, monitoring for completion by HPLC.
-
Carefully quench the reaction by slowly transferring the mixture onto a large excess of crushed ice and water.
-
The precipitated yellow solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried under vacuum. This crude product is typically of sufficient purity for the next step.
Protocol 2: Synthesis of 5-Nitro-1H-indole-3-carbaldehyde[8][10]
-
Charge a reactor with anhydrous N,N-dimethylformamide (DMF) and cool to 0°C under a nitrogen atmosphere.
-
Slowly add phosphorus oxychloride (POCl₃) to the DMF, maintaining the temperature below 10°C to form the Vilsmeier reagent.
-
Add 5-Nitro-1H-indole in portions to the reactor.
-
Slowly warm the reaction mixture to 70-80°C and hold for 2-4 hours, monitoring for completion by TLC/HPLC.
-
Cool the reaction to room temperature and quench by slowly pouring it into a stirred vessel of ice and aqueous sodium hydroxide solution.
-
The resulting precipitate is filtered, washed with water, and dried. Recrystallization from ethanol or isopropanol may be required.
References
-
ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Retrieved from ResearchGate. [Link]
-
PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from PubMed. [Link]
- Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
-
Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
-
RSC Publishing. (2016). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Retrieved from RSC Publishing. [Link]
-
RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from RSC Publishing. [Link]
-
PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from PMC. [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from a university course material source. [Link]
-
Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from Technology Networks. [Link]
-
PMC. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from PMC. [Link]
-
Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
-
Chem-Impex. (n.d.). 5-Nitro-1H-indole-3-carbaldehyde. Retrieved from Chem-Impex. [Link]
-
Wiley Online Library. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from Wiley Online Library. [Link]
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- 1. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
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- 6. 5-Nitro-1H-indole-3-carbaldehyde | 6625-96-3 | TCI EUROPE N.V. [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asiaresearchnews.com [asiaresearchnews.com]
Technical Support Center: Purity Assessment of 5-Nitro-1H-indole-3-carboxamide
This guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of 5-Nitro-1H-indole-3-carboxamide. It is designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries. Our focus is on delivering practical, field-tested insights grounded in scientific principles to help you resolve common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purity analysis of this compound.
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The most common and effective methods for purity determination include High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), for quantifying the main component and its impurities.[] Gas Chromatography (GC) may be suitable if the compound is thermally stable or can be derivatized. For structural confirmation and identification of impurities, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[][2] Thermal analysis methods such as Differential Scanning Calorimetry (DSC) can also provide an estimate of purity for highly pure substances.[]
Q2: Why is RP-HPLC the preferred method for purity analysis of this compound?
A2: RP-HPLC is favored due to its high resolution, sensitivity, and applicability to a wide range of compounds, including polar and non-polar substances. This compound, with its aromatic indole core, nitro group, and carboxamide functional group, possesses moderate polarity, making it well-suited for separation on standard C18 or C8 columns. The technique can effectively separate the parent compound from process-related impurities and potential degradation products.[3]
Q3: What are the expected challenges when analyzing a nitroaromatic indole like this?
A3: Nitroaromatic compounds can be susceptible to degradation under certain conditions. Photodegradation is a key concern, as the nitro group can make the molecule light-sensitive.[4][5] Additionally, the indole ring can be prone to oxidation. Therefore, developing a stability-indicating method that can resolve the active pharmaceutical ingredient (API) from these potential degradants is critical. Forced degradation studies are essential to identify these potential issues early.[6][7]
Q4: Is it necessary to perform forced degradation studies for this compound?
A4: Absolutely. Forced degradation studies are a regulatory requirement (ICH Q1A/Q1B) and a scientific necessity for developing a stability-indicating analytical method.[6][8] These studies involve subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[4] The goal is to ensure your analytical method can separate and detect these degradants, proving that a loss in the main peak's purity is accurately measured and not masked by co-eluting species.[7]
Section 2: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
This section provides solutions to specific problems encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My main peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue and usually points to secondary interactions between the analyte and the stationary phase or issues within the HPLC system.
-
Causality & Diagnosis:
-
Mobile Phase pH: The indole nitrogen and the amide group have specific pKa values. If the mobile phase pH is not adequately controlled and is close to the analyte's pKa, a mixed population of ionized and unionized forms can exist, leading to tailing. The silanol groups on the silica support can also interact with the basic sites on the molecule.
-
Column Contamination/Degradation: The column may have adsorbed impurities from previous injections, or the stationary phase itself may be degrading, exposing active silanol sites. A contaminated guard column is a very common culprit.[9]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing tailing.[9]
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Add a buffer to your mobile phase. For a C18 column, a buffer like phosphate or acetate at a pH of 3-4 is a good starting point to ensure the analyte is in a single protonated state and to suppress the ionization of residual silanols.
-
Check for Contamination: First, replace the guard column. If tailing persists, flush the analytical column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol), ensuring miscibility at each step.[10]
-
Reduce Sample Concentration: Perform a dilution series of your sample. If the peak shape improves at lower concentrations, you were likely overloading the column. Reduce the injection volume or the sample concentration.[9]
-
Q: I'm observing peak fronting. What does this indicate?
A: Peak fronting is less common than tailing and often points to sample solvent issues or column collapse.
-
Causality & Diagnosis:
-
Sample Solvent Strength: If your sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., dissolving in 100% Acetonitrile when the mobile phase is 30% Acetonitrile), the sample will not "band" tightly at the head of the column. This causes a portion of the analyte to travel faster, leading to a fronting peak.[11][12]
-
Column Collapse: While rare with modern columns, operating a C18 column with a mobile phase containing too high a percentage of water (>95%) for extended periods can cause "phase dewetting" or collapse, which can manifest as poor peak shape.
-
-
Troubleshooting Steps:
-
Match Sample Solvent to Mobile Phase: The best practice is to dissolve your sample in the initial mobile phase composition.[10][11] If solubility is an issue, use the weakest solvent possible that can still dissolve the sample and consider reducing the injection volume.[12]
-
Verify Column Operating Conditions: Ensure your mobile phase composition is within the column manufacturer's recommended range.
-
Issue 2: Inconsistent Retention Times
Q: The retention time for my main peak is drifting to shorter times in every injection. What's happening?
A: A consistent drift in one direction often suggests a problem with column equilibration or mobile phase composition that is not stable.
-
Causality & Diagnosis:
-
Insufficient Column Equilibration: The column is not fully equilibrated with the starting mobile phase conditions before injection. This is especially common in gradient methods.[9]
-
Changing Mobile Phase Composition: If the mobile phase is prepared by mixing online, one of the solvent reservoirs may be running low, or the pump's proportioning valve may be malfunctioning.[3] If manually mixed, volatile organic components (like acetonitrile) can evaporate over time, changing the composition and leading to shorter retention times.[3]
-
-
Troubleshooting Steps:
-
Increase Equilibration Time: Extend the equilibration time between runs in your method to ensure the column is ready for the next injection. A good rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through.[9]
-
Prepare Fresh Mobile Phase: Prepare a fresh batch of mobile phase daily and keep solvent bottles covered to prevent evaporation.[9] If using an online mixer, ensure all solvent lines are submerged and that the pump is functioning correctly.[11]
-
Logical Troubleshooting Workflow for HPLC
The following diagram illustrates a systematic approach to diagnosing common HPLC issues.
Caption: A logical workflow for diagnosing HPLC problems.
Section 3: Troubleshooting Guide: Other Analytical Methods
Gas Chromatography (GC) & GC-MS
Q: Can I use GC to analyze this compound? I'm concerned about thermal stability.
A: Direct GC analysis is challenging. The compound has a relatively high molecular weight and multiple polar functional groups (amide, nitro), which can lead to low volatility and potential degradation in the hot injector port.
-
Causality & Diagnosis:
-
Thermal Decomposition: Nitroaromatic compounds can be thermally labile.[13] The high temperatures required for volatilization in the GC inlet may cause the molecule to break down, leading to multiple peaks that do not represent the actual impurity profile.
-
Poor Peak Shape: The polar nature of the molecule can lead to interactions with active sites in the GC system, resulting in broad, tailing peaks.
-
-
Troubleshooting & Solutions:
-
Use a Low-Temperature Program: Start with a low initial oven temperature and a slow ramp rate to minimize thermal stress.
-
Derivatization: A more robust approach is to derivatize the molecule to make it more volatile and thermally stable. Silylation of the N-H protons on the indole and amide groups is a common strategy.
-
Use GC-MS for Confirmation: If you attempt direct GC analysis, use a mass spectrometer detector to identify the peaks. The mass spectrum will help you determine if you are seeing the parent compound or degradation products.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: My ¹H NMR spectrum looks complex. How can I use it to confirm the structure and check for impurities?
A: NMR is a powerful tool for structural elucidation and purity assessment, as the signal intensity is directly proportional to the number of nuclei.[2]
-
Structural Confirmation:
-
Aromatic Region: For this compound, you should see distinct signals for the protons on the indole ring. The nitro group at position 5 is strongly electron-withdrawing, which will cause the proton at position 4 to appear as a doublet at a very downfield chemical shift. The protons at positions 6 and 7 will also have characteristic shifts and coupling patterns. The proton at position 2 will typically be a singlet.
-
Amide and Indole N-H: The protons on the carboxamide (-CONH₂) and the indole N-H will appear as broad singlets that can be confirmed by a D₂O exchange experiment (they will disappear).
-
-
Troubleshooting & Purity Assessment:
-
Identify Impurity Peaks: Any peaks that do not correspond to the main structure or the solvent are potential impurities. Integrate the impurity peaks and the main compound's peaks to estimate the level of impurity. For example, if a well-resolved impurity peak integrates to 0.01 and a peak from the main compound (representing one proton) integrates to 1.00, you have approximately 1% of that impurity.
-
Check for Residual Solvents: Look for common solvent signals (e.g., acetone, ethyl acetate, dichloromethane) that may be present from the synthesis and purification steps.
-
Use 2D NMR: If the 1D spectrum is too crowded, use 2D NMR techniques like COSY (to see proton-proton couplings) and HSQC/HMBC (to correlate protons with their attached carbons) to definitively assign all signals and identify unknown structures.[16]
-
Section 4: Forced Degradation Studies
Forced degradation is crucial for developing a stability-indicating method. The goal is to achieve 5-20% degradation of the active substance to ensure that the resulting degradation products can be separated from the main peak.[7]
Q: What conditions should I use for the forced degradation of this compound?
A: A standard set of stress conditions should be applied as recommended by ICH guidelines.[4][6]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway for this compound |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C for several hours.[4][6] | Hydrolysis of the carboxamide group to a carboxylic acid. |
| Base Hydrolysis | 0.1 M NaOH at room temperature or mildly elevated temp.[4][6] | Hydrolysis of the carboxamide group. The indole ring may also be susceptible to degradation under strong basic conditions. |
| Oxidation | 3-30% H₂O₂ at room temperature.[4] | Oxidation of the indole ring, potentially forming N-oxide or hydroxylated species. |
| Thermal Degradation | Dry heat at 70-80°C for 24-48 hours.[6] | General decomposition; monitor for loss of purity. |
| Photodegradation | Expose solid or solution to UV/Vis light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[4][5] | As a nitroaromatic compound, it is likely sensitive to light.[5] Expect complex degradation pathways. |
-
Experimental Tip: Always run a blank (reagents without the API) and a control sample (API in solvent, protected from the stress condition) for each experiment to ensure that observed peaks are from the degradation of the API and not from the reagents or solvent.
Section 5: Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for method development. Optimization will be required.
-
Chromatographic System: HPLC with UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the λmax of this compound (determine experimentally, likely in the 254-320 nm range) and use a PDA to check for peak purity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Workflow for Method Development & Validation
The following diagram outlines the steps for creating a robust, stability-indicating HPLC method.
Caption: Workflow for stability-indicating HPLC method development.
References
- Forced Degradation Studies Research Articles - Page 1 - R Discovery. (URL: )
- Development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (URL: )
-
5 Common HPLC Troubleshooting Mistakes and What to Do Instead - YouTube. (URL: [Link])
-
(PDF) Forced Degradation Studies - ResearchGate. (URL: [Link])
-
HPLC Troubleshooting Guide - SCION Instruments. (URL: [Link])
-
Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (URL: [Link])
-
Troubleshooting - 2 | PDF | High Performance Liquid Chromatography | Solvent - Scribd. (URL: [Link])
-
HPLC TROUBLESHOOTING: A REVIEW - Jetir.Org. (URL: [Link])
-
Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research - Scribd. (URL: [Link])
-
Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC - PubMed Central. (URL: [Link])
-
Mass spectral studies of nitroindole compounds | 5997 - TSI Journals. (URL: [Link])
-
Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI - Agilent. (URL: [Link])
-
Investigation of thermal stability of some nitroaromatic derivatives by dsc - ResearchGate. (URL: [Link])
-
1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. (URL: [Link])
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (URL: [Link])
-
1 H-NMR spectrum of 3-benzoyl-1-hydroxy-5-nitroindole (5).... - ResearchGate. (URL: [Link])
-
LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. - MDPI. (URL: [Link])
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (URL: [Link])
-
GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic... - ResearchGate. (URL: [Link])
-
TGA thermogram of treated indole. - ResearchGate. (URL: [Link])
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - Semantic Scholar. (URL: [Link])
-
Methyl 1H-indole-3-carboxylate. (URL: [Link])
-
5-Nitro-1H-indole-3-carbaldehyde - Chem-Impex. (URL: [Link])
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (URL: [Link])
-
Thermal analysis DSC (A) and TGA (B) for DOX, MNPs, Placebo, CaMg and GMcaMg6. (URL: [Link])
-
5-Nitro-1H-indole-3-carbaldehyde CAS 6625-96-3 - BIOSYNCE. (URL: [Link])
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed. (URL: [Link])
-
DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC - NIH. (URL: [Link])
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Technical Support Center: Managing the Reactivity of the Nitro Group in Synthesis
Welcome to the Technical Support Center for managing the reactivity of the nitro group. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and expert insights into the nuanced chemistry of this versatile functional group. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, helping you navigate the challenges encountered at the bench.
Foundational Concepts: Understanding the Dual Nature of the Nitro Group
The nitro group (–NO₂) is a powerful and multifaceted functional group in organic synthesis. Its reactivity is dominated by two key characteristics: its strong electron-withdrawing nature and its susceptibility to reduction. Understanding this duality is critical to predicting its behavior and controlling its reactivity.
The strong electron-withdrawing effect, exerted through both inductive and resonance effects, deactivates aromatic rings towards electrophilic substitution, directing incoming electrophiles to the meta position.[1] Conversely, this same property activates the ring, particularly at the ortho and para positions, towards nucleophilic aromatic substitution (SNAr).[2][3][4][5]
Simultaneously, the nitro group is readily reduced to a variety of other nitrogen-containing functional groups, most commonly the amine (–NH₂).[6][7] This transformation is a cornerstone of synthetic chemistry, particularly in the pharmaceutical and dye industries. However, the reduction is a stepwise process that can be halted at intermediate stages, such as the nitroso (–NO), hydroxylamine (–NHOH), or even condensed products like azoxy (–N=N⁺(O⁻)–) and azo (–N=N–) compounds, presenting a significant challenge in achieving clean and complete conversion to the desired amine.[8][9][10]
Troubleshooting Guide: Nitro Group Reduction
The reduction of a nitro group to an amine is one of the most common transformations in organic synthesis, yet it is fraught with potential complications. This section addresses the most frequently encountered issues in a practical Q&A format.
FAQ 1: My nitro group reduction is incomplete or fails to start. What are the common causes and how can I fix it?
This is a frequent issue, often stemming from problems with the catalyst, reagents, or reaction conditions, especially when dealing with sterically hindered or electronically deactivated substrates.
Troubleshooting Steps:
-
Assess Catalyst/Reagent Activity:
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can be poisoned by sulfur or other impurities, or they can deactivate over time due to improper storage.[11] Always use a fresh batch of catalyst if activity is questionable. Insufficient catalyst loading can also lead to sluggish or incomplete reactions; consider increasing the catalyst weight percentage.[9][11]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal are crucial. Ensure the metal is a fine powder. For metals like zinc, acid washing to activate the surface can be beneficial.[9] The concentration of the acid is also a critical parameter for the reaction rate.[9]
-
-
Evaluate Substrate Solubility: Poor solubility of the nitro compound in the reaction solvent is a major barrier to achieving a reasonable reaction rate.[9][12]
-
Optimize Reaction Conditions:
-
Temperature: While many reductions proceed smoothly at room temperature, some substrates require heating.[9] However, exercise caution, as higher temperatures can sometimes promote the formation of undesired side products.[9]
-
Pressure (for Hydrogenation): For particularly stubborn reductions, increasing the hydrogen pressure can drive the reaction to completion.[11][12]
-
Agitation: In heterogeneous reactions (e.g., catalytic hydrogenation or metal/acid systems), vigorous stirring is essential to ensure efficient mixing and maximize contact between the substrate, reagent, and catalyst.[11]
-
Logical Workflow for Troubleshooting Low Conversion
Caption: The stepwise reduction of a nitro group and common side-reaction pathways.
Chemoselectivity Guide: Reducing Nitro Groups in the Presence of Other Functionalities
A primary challenge in synthesis is the chemoselective reduction of a nitro group without affecting other sensitive functionalities. The choice of reagent is paramount. [13]
Q: How do I choose the right reducing agent for my molecule?
A: The optimal choice depends entirely on the other functional groups present. Below is a guide to selecting reagents for common scenarios.
Decision-Making Workflow for Reagent Selection
Caption: Decision workflow for selecting a chemoselective nitro reduction reagent.
Comparative Table of Common Reducing Agents
| Reagent System | Tolerated Functional Groups | Groups Typically Reduced | Key Considerations & Cautions |
| H₂, Pd/C | Amides, Esters, Ethers, Nitriles | Alkenes, Alkynes, Benzyl ethers, some Halogens (C-Br, C-I) | Highly efficient but can be unselective. Risk of dehalogenation. [14][13] |
| H₂, Raney Ni | Halogens (Cl, Br, I), Esters | Alkenes, Alkynes, Nitriles, Carbonyls | Good alternative to Pd/C when dehalogenation is a concern. [14]Pyrophoric catalyst. |
| Fe / Acid (HCl, AcOH) | Carbonyls, Esters, Amides, Halogens | Nitro groups | Robust, inexpensive, and highly selective for nitro groups. Workup can be tedious. [14][15] |
| SnCl₂·2H₂O / EtOH | Carbonyls, Esters, Nitriles, Halogens | Nitro groups | Very mild and chemoselective. [14][16]Workup requires removal of tin salts. [15] |
| Zn / Acid (AcOH) | Carbonyls, Esters, Amides, Halogens | Nitro groups | Mild conditions, similar in selectivity to Fe and SnCl₂. [14] |
| B₂(OH)₄ / 4,4'-bipyridine | Vinyl, Ethynyl, Carbonyl, Halogen | Nitro groups | Metal-free, extremely fast (minutes at RT), and highly chemoselective. [17][18][19] |
| Na₂S or (NH₄)₂S | Most other groups | Nitro groups | Useful for selective reduction of one nitro group in a polynitroarene. [14][20]Not effective for aliphatic nitro groups. [14] |
The Nitro Group as a Synthetic Tool
Beyond its role as an amine precursor, the nitro group's powerful electron-withdrawing properties are exploited in other synthetic strategies.
FAQ 3: Can I use the nitro group to facilitate a substitution reaction on an aromatic ring?
Yes, absolutely. The nitro group is one of the strongest activating groups for nucleophilic aromatic substitution (SNAr).
-
Mechanism of Activation: A nitro group positioned ortho or para to a leaving group (like a halogen) strongly stabilizes the negative charge of the intermediate Meisenheimer complex through resonance. [3]This stabilization dramatically lowers the activation energy for the nucleophilic attack, making the reaction feasible. [2]
-
Common Issues & Troubleshooting:
-
Poor Reactivity: If an SNAr reaction is sluggish, ensure the nitro group is in the ortho or para position. A meta-nitro group offers no resonance stabilization and will not significantly activate the ring. Also, consider a more polar aprotic solvent (e.g., DMSO, DMF) to solvate the cation and a stronger nucleophile.
-
Side Reactions: Strong nucleophiles can also be strong bases. If there are acidic protons elsewhere in the molecule, side reactions like deprotonation can compete.
-
FAQ 4: Is it possible to "protect" a nitro group?
Directly protecting a nitro group is generally not a standard or practical strategy in organic synthesis. [21][22]The group is relatively robust and unreactive towards many reagents, except for strong reducing agents. [22]
-
The "Masked Amine" Concept: The most effective "protection" strategy is conceptual. The nitro group is often considered a "protected" or masked form of an amine. [21][22]The synthetic route is designed to introduce the nitro group early, carry out other transformations that the amine would not tolerate (e.g., reactions with electrophiles), and then reduce the nitro group to the amine in a late stage of the synthesis. [7][23]
-
Alternative Thinking: If the acidity of the α-carbon in an aliphatic nitro compound is problematic (pKa ~11 in water), this is a reactivity issue to be managed rather than a group to be protected. [24]In such cases, careful choice of non-nucleophilic bases or alternative synthetic routes (e.g., building the carbon skeleton before introducing the nitro functionality) is the preferred approach. [22]
Experimental Protocols
Protocol 1: General Procedure for Chemoselective Reduction using Tin(II) Chloride
This protocol is effective for reducing an aromatic nitro group in the presence of carbonyls or esters.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic nitro compound (1.0 eq) in ethanol (EtOH) or ethyl acetate (EtOAc).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) to the solution. [9]3. Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8). This will precipitate tin salts.
-
Isolation: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the inorganic salts. Wash the Celite pad thoroughly with ethyl acetate. Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
Protocol 2: General Procedure for Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is suitable for substrates that lack functionalities sensitive to hydrogenolysis (e.g., C-Br, C-I, benzyl ethers, alkenes).
-
Setup: To a heavy-walled hydrogenation flask, add the nitro compound (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or THF).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂) three times. Set the final hydrogen pressure (a balloon of H₂ is often sufficient for small-scale reactions).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is critical for gas-liquid-solid phase mixing. [11]5. Monitoring: Monitor the reaction by TLC or by observing hydrogen uptake.
-
Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. [9]Wash the Celite pad with the reaction solvent. The filtrate contains the product, which can be isolated by removing the solvent under reduced pressure.
References
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Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910–919. [Link]
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Organic Chemistry Portal. (n.d.). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
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Lee, J., et al. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace. [Link]
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Talukdar, B., et al. (2007). Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. The Journal of Organic Chemistry, 72(17), 6615–6617. [Link]
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Jang, M., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
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Tale, R. H., et al. (2003). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Journal of the Chinese Chemical Society, 50(2), 389-392. [Link]
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Gowda, D. C., et al. (n.d.). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, 42B, 2125-2127. [Link]
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Chrzanowski, J., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816. [Link]
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Li, J., et al. (2019). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 24(12), 2235. [Link]
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ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? [Link]
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Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
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Klyuev, M. V., & Shmonina, V. P. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Bashkir chemical journal, 25(3), 4-19. [Link]
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The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
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Reddit. (2024). Protection group for Nitro group. r/OrganicChemistry. [Link]
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Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-13. [Link]
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Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. [Link]
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Reddit. (2021). Protecting a nitro group. r/Chempros. [Link]
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Pietra, F., & Del Cima, F. (1970). Question of activation by the nitro group in nucleophilic aromatic substitution. The Journal of Organic Chemistry, 35(10), 3254-3258. [Link]
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E-Content, L. N. M. U. (2020). NITRO COMPOUNDS. [Link]
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Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH. [Link]
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Pietra, F., & Del Cima, F. (1970). Question of activation by the nitro group in nucleophilic aromatic substitution. The Journal of Organic Chemistry. [Link]
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Unknown. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. [Link]
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Bhairi, V., & Selvaraj, M. (2022). Switching of support materials for the hydrogenation of nitroarenes: A review. Polycyclic Aromatic Compounds, 42(5), 2245-2268. [Link]
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Chemistry Stack Exchange. (2018). Reduction of nitro compound using protection group. [Link]
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Wikipedia. (n.d.). Nitro compound. [Link]
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Reddit. (2023). my nitro refuses to be reduced. r/Chempros. [Link]
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Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. [Link]
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Wikipedia. (n.d.). Protecting group. [Link]
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Ono, N. (n.d.). The nitro group in organic synthesis. UTS Library. [Link]
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College of Saint Benedict & Saint John's University. (n.d.). Aromatic Side Chain Reduction: Nitro. [Link]
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ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. [Link]
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Hansraj College. (n.d.). Nitro compounds are an important class of organic compounds which may be regarded as derived from hydrocarbons by the replaceme. [Link]
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LibreTexts Chemistry. (2021). 24.6: Nitro Compounds. [Link]
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Ono, N. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3634. [Link]
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Wang, Y., et al. (2021). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Catalysis Science & Technology, 11(1), 227-235. [Link]
-
Ono, N. (n.d.). THE NITRO GROUP IN ORGANIC SYNTHESIS. SciSpace. [Link]
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Technical Support Center: 5-Nitro-1H-indole-3-carboxamide
Introduction: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 5-Nitro-1H-indole-3-carboxamide (CAS No. 128200-32-8). As a specialized indole derivative, its unique chemical properties necessitate precise storage and handling to ensure experimental success and maintain compound integrity. This document provides in-depth, field-proven insights into its practical application, moving beyond basic protocols to explain the scientific reasoning behind each recommendation.
Section 1: Compound Identity and Properties
Properly identifying the compound and understanding its fundamental properties is the first step in successful experimentation. This compound belongs to a class of nitroindole compounds investigated for various biological activities, including potential anticancer applications as c-Myc G-quadruplex binders.[1][2][3] The presence of the nitro group and the carboxamide moiety on the indole scaffold dictates its solubility, stability, and handling requirements.
| Property | Value | Source |
| CAS Number | 128200-32-8 | [4] |
| Molecular Formula | C₉H₇N₃O₃ | [4] |
| Molecular Weight | 205.17 g/mol | Inferred from Formula |
| Appearance | Typically a yellow or light amber crystalline solid/powder. | [5][6][7] |
| Purity | >95% (Typical for research grade) | [8] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the day-to-day use of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: For maximum stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light.[9]
-
Causality: The indole ring, particularly when substituted with an electron-withdrawing nitro group, can be susceptible to slow degradation from atmospheric oxygen and light. Refrigeration slows down these potential degradation pathways. A tightly sealed container prevents moisture absorption, which can lead to hydrolysis or altered solubility. Storing under an inert atmosphere like argon or nitrogen is a best practice for ensuring long-term integrity.[5]
Q2: I need to prepare a stock solution. What is the recommended solvent?
A2: this compound is poorly soluble in water.[10] The recommended solvents for creating stock solutions are high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) .
-
Expertise & Experience: Start by preparing a 10 mM stock solution in DMSO. This concentration is typically achievable and provides a convenient starting point for serial dilutions into aqueous buffers for final experimental assays. The nitro group and indole structure are generally soluble in polar aprotic solvents like DMSO.[10] Always use anhydrous grade solvents, as water can affect solubility and stability.
Q3: What personal protective equipment (PPE) is necessary when handling the solid compound?
A3: Standard laboratory PPE is required. This includes a lab coat, nitrile gloves, and chemical safety goggles as described by OSHA regulations.[5][8]
-
Trustworthiness: While a specific safety data sheet (SDS) for this exact compound is not widely available, related nitroindole compounds are classified as causing skin, eye, and respiratory irritation.[11][12] The primary risk when handling the solid form is the inhalation of fine powder. Therefore, weighing and handling should be performed in a well-ventilated area or a chemical fume hood to avoid dust formation.[5]
Q4: How stable are stock solutions of this compound?
A4: Stock solutions in anhydrous DMSO, when stored at -20°C or -80°C in small, single-use aliquots, are generally stable for several weeks. Avoid repeated freeze-thaw cycles.
-
Causality: Freeze-thaw cycles can introduce moisture into the DMSO stock, potentially causing the compound to precipitate out of solution over time. Aliquoting minimizes this risk and protects the integrity of the main stock. The indole moiety can be sensitive to oxidation, and keeping solutions frozen and protected from light mitigates this risk.[13]
Section 3: Troubleshooting Guides
This section provides a logical, step-by-step approach to solving common experimental issues.
Guide 1: Troubleshooting Solubility Issues
Difficulty in dissolving this compound is a common hurdle. Follow this guide to address it.
Problem: The compound is not fully dissolving in my chosen solvent.
-
Verify the Solvent: Confirm you are using a recommended polar aprotic solvent like DMSO or DMF.[10] Attempting to dissolve the compound directly in aqueous buffers like PBS will likely fail.[10]
-
Gentle Warming: Warm the solution gently to 37°C in a water bath. This can increase the rate of dissolution. Do not overheat, as this can accelerate degradation.
-
Sonication: Use a bath sonicator for 5-10 minutes. The ultrasonic waves can help break up solid aggregates and facilitate solvation.
-
Vortexing: Vigorous vortexing can also aid dissolution.
-
Reduce Concentration: If particulates remain, your intended concentration may be above the solubility limit. Prepare a more dilute solution and adjust your experimental plan accordingly.
The following diagram outlines a decision-making workflow for solubility troubleshooting.
Caption: Decision tree for troubleshooting solubility.
Guide 2: Investigating Compound Instability
Problem: I suspect my compound or stock solution has degraded.
-
Visual Inspection: The first indicator of degradation is often a visual change. A fresh compound should be a light yellow crystalline powder.[5][6] If the solid has darkened significantly (e.g., to dark brown or black), it may be degraded. Similarly, a stock solution that was initially clear and light yellow but has become dark or contains precipitates may be compromised.
-
Check Storage Conditions: Verify that the compound and its solutions have been stored according to the recommendations (2-8°C for solid, -20°C for solutions, protected from light).[9]
-
Prepare Fresh Solutions: The most reliable method to rule out degradation is to prepare a fresh stock solution from the solid compound and repeat the experiment. If the experiment now works, it strongly suggests the previous stock had degraded.
-
Avoid Aqueous Instability: Do not store the compound in aqueous buffers for extended periods. Prepare dilutions from your DMSO stock into your final aqueous medium immediately before use. The compound's stability in aqueous solutions is significantly lower than in anhydrous DMSO.
Section 4: Experimental Protocols
These protocols provide standardized, step-by-step procedures for common laboratory tasks involving this compound.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Pre-Weighing Preparation: Allow the container of this compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of the compound (e.g., 2.05 mg for 1 mL of a 10 mM solution) into a sterile microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the solid.
-
Dissolution: Cap the container tightly and vortex vigorously for 1-2 minutes. If needed, use the troubleshooting steps (gentle warming, sonication) described in Section 3.
-
Verification: Visually confirm that all solid has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Label clearly with the compound name, concentration, solvent, and date.
-
Long-Term Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Safe Handling and Dispensing Workflow
The following diagram illustrates the mandatory workflow for safely handling the solid compound.
Caption: Standard workflow for safe handling of solid compound.
References
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5-nitro-1H-indole-3-carbaldehyde | C9H6N2O3 | CID 246039. PubChem. Available at: [Link]
-
5-Nitro-1H-indole-3-carboxylic acid - ChemBK. ChemBK. (2024-04-10). Available at: [Link]
-
5-Nitroindole | Solubility of Things. Solubility of Things. Available at: [Link]
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This compound | CAS:128200-32-8. Ark Pharma Scientific Limited. Available at: [Link]
-
Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PubMed Central (PMC), National Institutes of Health. Available at: [Link]
-
1H-indole-3-carboxamide | C9H8N2O | CID 2192542. PubChem, National Institutes of Health. Available at: [Link]
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Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed, National Institutes of Health. (2021-05-18). Available at: [Link]
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Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. (2021-01). Available at: [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health (NIH). Available at: [Link]
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Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. PubMed, National Institutes of Health. Available at: [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. (2017-08-06). Available at: [Link]
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Validation & Comparative
A Comparative Analysis of 5-Nitro-1H-indole-3-carboxamide and Other Anticancer Agents: A Guide for Researchers
In the dynamic landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The indole scaffold has long been a privileged structure in medicinal chemistry, giving rise to numerous compounds with potent anticancer properties.[1] Among these, 5-Nitro-1H-indole-3-carboxamide and its derivatives are emerging as a promising class of compounds. This guide provides a comprehensive comparison of these agents with other established and experimental anticancer drugs, offering researchers and drug development professionals a detailed, data-driven perspective on their potential.
The core focus of this analysis is to delineate the mechanistic distinctions, comparative potencies, and experimental validation protocols for this compound, contextualized against agents that target similar oncogenic pathways and standard-of-care chemotherapeutics. Our discussion will be grounded in experimental data, providing not just a theoretical overview but also practical insights into the evaluation of these compounds.
Mechanistic Deep Dive: Targeting the c-Myc Oncogene
A significant body of evidence points towards the anticancer activity of 5-nitroindole derivatives being mediated through the targeting of the c-Myc oncogene, a critical driver in a majority of human cancers.[2] The mechanism is multifaceted, primarily involving the stabilization of G-quadruplex DNA structures in the c-Myc promoter region, leading to the downregulation of its expression.[3][4] This, in turn, triggers a cascade of downstream effects including cell cycle arrest and the induction of apoptosis, often accompanied by an increase in intracellular reactive oxygen species (ROS).[5]
The G-Quadruplex Stabilization Pathway of 5-Nitroindole Derivatives
The following diagram illustrates the proposed mechanism of action for 5-nitroindole derivatives.
Caption: Simplified overview of different anticancer mechanisms.
Quantitative Comparison of In Vitro Efficacy
The true measure of a potential anticancer agent lies in its cytotoxic potency against cancer cell lines. While specific data for this compound is not widely published, a study on closely related pyrrolidine-substituted 5-nitroindoles provides valuable insights into the potential efficacy of this scaffold. [3][6]The following table compares the IC50 values of these derivatives with other anticancer agents.
| Compound/Agent | Mechanism of Action | Cell Line | IC50 (µM) | Reference(s) |
| 5-Nitroindole Derivative 5 | c-Myc G-Quadruplex Stabilizer | HeLa | 5.08 ± 0.91 | [3][6] |
| 5-Nitroindole Derivative 7 | c-Myc G-Quadruplex Stabilizer | HeLa | 5.89 ± 0.73 | [3][6] |
| Cisplatin | DNA Cross-linking Agent | HeLa | ~2.5 - 10 | (Representative) |
| Paclitaxel | Microtubule Stabilizer | HeLa | ~0.005 - 0.05 | (Representative) |
| Quarfloxin (CX-3543) | G-Quadruplex Stabilizer | Various | ~0.1 - 5 | [7] |
| OMO-103 | Direct c-Myc Inhibitor | Various | (Preclinical data indicates efficacy) | [8] |
Note: IC50 values for Cisplatin and Paclitaxel are representative and can vary significantly based on experimental conditions. Data for Quarfloxin and OMO-103 are based on a range of reported values and preclinical observations.
Experimental Protocols for In Vitro Evaluation
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to characterize the anticancer properties of compounds like this compound.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. [9][10] Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. [10]4. Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Step-by-step workflow of the MTT cell viability assay.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [11] Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis: Propidium Iodide Staining and FACS
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). [12][13] Protocol:
-
Cell Treatment: Treat cells with the test compound for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C. [14]4. Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C. [14]6. PI Staining: Add Propidium Iodide (50 µg/mL) and incubate for 15-30 minutes in the dark. [14]7. FACS Analysis: Analyze the DNA content of the cells using a flow cytometer.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Concluding Remarks
This compound and its related derivatives represent a compelling avenue for the development of novel anticancer therapeutics, particularly for tumors driven by c-Myc overexpression. Their unique mechanism of action, centered on the stabilization of G-quadruplex DNA, offers a distinct advantage over non-specific DNA damaging agents. While direct comparative data for the titular compound is still emerging, the potency of closely related analogs underscores the promise of this chemical scaffold.
For researchers in the field, the path forward involves a systematic evaluation of this compound against a broad panel of cancer cell lines, particularly those with known c-Myc amplification. Direct, head-to-head comparisons with emerging direct c-Myc inhibitors and standard-of-care agents will be crucial in defining its therapeutic potential. The experimental protocols detailed herein provide a robust framework for such investigations, ensuring the generation of high-quality, reproducible data. The continued exploration of this and other indole derivatives holds the potential to deliver more effective and targeted cancer therapies.
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A Comparative Guide to the Structure-Activity Relationship of 5-Nitro-1H-indole-3-carboxamide Analogs
In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents due to its remarkable versatility and presence in numerous biologically active compounds.[1] Among its myriad derivatives, the 5-Nitro-1H-indole-3-carboxamide core has emerged as a promising pharmacophore, demonstrating significant potential in the realms of anticancer and antimicrobial research.[2][3] The introduction of a nitro group at the C5 position of the indole ring often enhances the biological activity of these molecules, a feature that has been exploited in the design of new drug candidates.[2][4]
This technical guide offers an in-depth comparison of this compound analogs, synthesizing data from key studies to elucidate the critical structure-activity relationships (SAR) that govern their biological efficacy. We will explore how modifications to the indole scaffold, the carboxamide linker, and terminal substituents influence their activity, providing researchers and drug development professionals with a comprehensive reference to guide future design and optimization efforts.
The this compound Scaffold: A Privileged Structure
The indole ring system is a prevalent motif in a wide array of pharmaceuticals, lauded for its ability to mimic the structure of tryptophan and interact with various biological targets.[1] The carboxamide moiety at the C3 position provides a crucial hydrogen bonding donor and acceptor, facilitating interactions with enzymes and proteins.[2] The strategic placement of a nitro group at the C5 position can significantly modulate the electronic properties of the indole ring, often leading to enhanced cytotoxic or antimicrobial effects. This guide will focus on dissecting the SAR of this key scaffold, with a primary emphasis on its anticancer properties.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is intricately linked to the nature and position of various substituents. The following sections dissect the key SAR findings based on modifications at different positions of the core molecule.
Impact of Substituents at the Indole N1-Position
Modification at the N1 position of the indole ring has a profound impact on the anticancer activity of these analogs. Studies have shown that introducing a substituent at this position is generally favorable for activity.
For instance, in a series of pyrrolidine-substituted 5-nitroindole derivatives evaluated for their cytotoxicity against HeLa cells, compounds with an N1-substituent demonstrated significantly higher potency compared to their unsubstituted counterparts.[2] Specifically, the introduction of a 3-(pyrrolidin-1-yl)propyl group at the N1-position (Compound 5 ) resulted in a potent compound with an IC50 value of 5.08 µM.[2] In contrast, analogs lacking a substituent at the N1 position were found to be ineffective.[2] This highlights the critical role of the N1-substituent in enhancing the antiproliferative activity of this class of compounds.
Influence of Modifications at the C3-Position Carboxamide
In the aforementioned study on pyrrolidine-substituted 5-nitroindoles, the C3 position was modified from a carboxaldehyde to an imino-linked pyrrolidine side chain. This modification, in conjunction with the N1-substitution, yielded one of the most active compounds in the series (Compound 7 , IC50 = 5.89 µM).[2] This suggests that a basic nitrogen-containing moiety at the C3 position is beneficial for anticancer activity. The positive charge on the pyrrolidine ring at physiological pH may enhance interactions with biological targets such as the c-Myc G-quadruplex.[2]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of key 5-Nitro-1H-indole analogs against the HeLa human cervical cancer cell line.
| Compound Number | N1-Substituent | C3-Substituent | IC50 (µM) against HeLa cells[2] |
| 5 | 3-(pyrrolidin-1-yl)propyl | H | 5.08 ± 0.91 |
| 7 | 3-(pyrrolidin-1-yl)propyl | =CH-N(CH2)4 | 5.89 ± 0.73 |
| 12 | H | =CH-N(CH2)4 | Ineffective |
Mechanistic Insights: Targeting the c-Myc G-Quadruplex
Several 5-nitroindole derivatives have been shown to exert their anticancer effects by targeting and stabilizing G-quadruplex structures in the promoter region of the c-Myc oncogene.[2] The c-Myc protein is a key regulator of cell proliferation, and its overexpression is a hallmark of many cancers. By binding to the G-quadruplex, these compounds can downregulate c-Myc expression, leading to cell cycle arrest and apoptosis.[2]
The SAR data suggests that the presence of a substituent at the N1-position and a basic moiety at the C3-position are crucial for effective binding to the c-Myc G-quadruplex.[2] The planar 5-nitroindole core can stack on the terminal G-quartets, while the side chains at N1 and C3 positions can interact with the grooves and loops of the G-quadruplex, enhancing binding affinity and stabilizing the structure.
dot
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A Comparative Guide to the Synthetic Routes of 5-Nitro-1H-indole-3-carboxamide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous pharmacologically active agents. The targeted functionalization of this heterocycle is paramount in the development of novel therapeutics. This guide provides an in-depth comparative analysis of the primary synthetic pathways to 5-Nitro-1H-indole-3-carboxamide, a key building block in various drug discovery programs. We will delve into two strategic approaches, evaluating them based on efficiency, scalability, safety, and the integrity of the final product.
Introduction: The Significance of this compound
The this compound moiety is a recurring motif in compounds exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The presence of the nitro group at the C5 position and the carboxamide at C3 offers strategic vectors for further chemical modification, making it a versatile intermediate for library synthesis and lead optimization. The efficient and reliable synthesis of this core structure is, therefore, a critical starting point for many research endeavors.
This guide will dissect two logical synthetic disconnections for this compound:
-
Route A: Late-Stage Nitration. This strategy involves the initial construction of the indole-3-carboxamide scaffold followed by the introduction of the nitro group at the C5 position.
-
Route B: Early-Stage Nitration and Late-Stage Amidation. This approach commences with a pre-nitrated indole precursor, with the carboxamide functionality being introduced in the final steps.
We will explore the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis to empower researchers in selecting the optimal route for their specific needs.
Route A: Late-Stage Nitration of Indole-3-carboxamide
This synthetic strategy hinges on the direct nitration of a readily available starting material, indole-3-carboxamide. The primary challenge of this route lies in achieving regioselectivity for the C5 position of the indole ring, as the electron-rich nature of the heterocycle can lead to a mixture of nitrated isomers and potential polymerization under harsh acidic conditions.
Workflow for Route A
Caption: Synthetic workflow for Route A.
Experimental Protocols for Route A
Step 1: Synthesis of Indole-3-carboxamide from Indole
A common method for this transformation involves the formation of indole-3-carbonyl chloride followed by amination.
-
Protocol:
-
To a solution of indole-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., THF or CH2Cl2), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-3 hours until the evolution of gas ceases.
-
The resulting solution of indole-3-carbonyl chloride is then slowly added to a cooled (0 °C) concentrated solution of aqueous ammonia, ensuring the pH remains basic.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to yield indole-3-carboxamide.
-
Step 2: Nitration of Indole-3-carboxamide
The regioselective nitration of the indole ring at the C5 position is a critical and challenging step. Standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid) must be carefully controlled to avoid the formation of undesired isomers (primarily the 6-nitro derivative) and degradation of the starting material.[1]
-
Protocol:
-
Dissolve indole-3-carboxamide (1 equivalent) in concentrated sulfuric acid at a low temperature (e.g., -10 to 0 °C).
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the low temperature.
-
Stir the reaction mixture at low temperature for a specified time (monitoring by TLC is recommended).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
-
Causality and Mechanistic Insights for Route A
The nitration of indoles is a classic electrophilic aromatic substitution. The indole nucleus is highly activated towards electrophiles, with the C3 position being the most nucleophilic. However, in indole-3-carboxamide, the C3 position is substituted. The directing influence of the pyrrole nitrogen favors substitution at the C5 and C7 positions of the benzene ring. The electron-withdrawing nature of the carboxamide group at C3 deactivates the ring, but the powerful nitrating conditions can overcome this. The precise ratio of C5 to C6 and other isomers is highly dependent on the reaction conditions, particularly the acid concentration and temperature. Under strongly acidic conditions, protonation of the indole nitrogen can alter the directing effects.
Advantages and Disadvantages of Route A
| Feature | Advantages | Disadvantages |
| Starting Materials | Indole is a readily available and inexpensive starting material. | The synthesis of indole-3-carboxamide adds a step to the overall sequence. |
| Regioselectivity | Potentially a more direct route if high C5 selectivity can be achieved. | Difficult to control regioselectivity; often yields a mixture of 5- and 6-nitro isomers, and potentially other byproducts, necessitating challenging purification.[1] |
| Reaction Conditions | Can be performed with common laboratory reagents. | The use of strong acids and nitrating agents requires careful handling and can lead to substrate degradation. |
| Scalability | The purification of isomeric mixtures can be a significant bottleneck for large-scale synthesis. |
Route B: Late-Stage Amidation of 5-Nitro-1H-indole-3-carboxylic acid
This strategy introduces the nitro group at an early stage and builds the C3-carboxamide functionality later in the synthesis. This approach offers superior control over the regiochemistry of the nitration.
Workflow for Route B
Caption: Synthetic workflow for Route B.
Experimental Protocols for Route B
Step 1: Synthesis of 5-Nitro-1H-indole-3-carbaldehyde from 5-Nitro-1H-indole
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles at the C3 position.[2][3]
-
Protocol:
-
To a cooled (0 °C) solution of N,N-dimethylformamide (DMF, as both solvent and reagent), slowly add phosphorus oxychloride (POCl3, 1.2 equivalents).
-
Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.
-
Add a solution of 5-nitro-1H-indole (1 equivalent) in DMF dropwise to the Vilsmeier reagent, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, or gently heat to drive the reaction to completion (monitor by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NaHCO3 solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 5-nitro-1H-indole-3-carbaldehyde. A yield of around 85% can be expected.[4]
-
Step 2: Oxidation of 5-Nitro-1H-indole-3-carbaldehyde to 5-Nitro-1H-indole-3-carboxylic acid
Standard oxidation protocols can be employed for this transformation.
-
Protocol:
-
Suspend 5-nitro-1H-indole-3-carbaldehyde (1 equivalent) in a suitable solvent mixture (e.g., acetone/water).
-
Add an oxidizing agent such as potassium permanganate (KMnO4) or Oxone® in portions, maintaining the temperature with a water bath.
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction (e.g., with sodium bisulfite if using KMnO4) and acidify the mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with water, and dry.
-
Step 3: Amidation of 5-Nitro-1H-indole-3-carboxylic acid
The final step involves the formation of the amide bond. The use of peptide coupling reagents is highly effective for this transformation.
-
Protocol using HBTU:
-
Dissolve 5-nitro-1H-indole-3-carboxylic acid (1 equivalent) in an anhydrous polar aprotic solvent like DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA, 2-3 equivalents).
-
Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU, 1.1-1.2 equivalents) and stir for a few minutes to activate the carboxylic acid.[5]
-
Introduce a source of ammonia, such as a solution of ammonia in an organic solvent or ammonium chloride with an additional equivalent of base.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work-up typically involves dilution with an organic solvent (e.g., ethyl acetate), washing with aqueous acid, base, and brine, followed by drying and concentration. The crude product can be purified by recrystallization or column chromatography.
-
-
Protocol using EDC/HOBt:
-
To a solution of 5-nitro-1H-indole-3-carboxylic acid (1 equivalent) and 1-hydroxybenzotriazole (HOBt, 1.1 equivalents) in DMF, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).[6]
-
Add a source of ammonia (e.g., ammonium chloride) and a base like DIPEA.
-
Stir the mixture at room temperature until the reaction is complete.
-
Perform an aqueous work-up as described for the HBTU protocol.
-
Causality and Mechanistic Insights for Route B
The Vilsmeier-Haack reaction proceeds via the formation of an electrophilic chloroiminium species (the Vilsmeier reagent) from DMF and POCl3. This electrophile then attacks the electron-rich C3 position of the 5-nitroindole. The subsequent hydrolysis of the resulting iminium salt furnishes the aldehyde. The amidation using coupling reagents like HBTU or EDC/HOBt involves the in-situ formation of a highly reactive activated ester of the carboxylic acid. This activated intermediate is then readily attacked by ammonia to form the stable amide bond, with the byproducts being water-soluble and easily removed during work-up.[5][6]
Advantages and Disadvantages of Route B
| Feature | Advantages | Disadvantages |
| Starting Materials | 5-Nitro-1H-indole is commercially available. | May be more expensive than indole. |
| Regioselectivity | Excellent control of regiochemistry, as the nitro group is introduced early. The subsequent C3-functionalization is highly selective. | |
| Reaction Conditions | The Vilsmeier-Haack and amidation reactions are generally high-yielding and reliable. | The multi-step nature of this route may result in a lower overall yield compared to a more direct, albeit less selective, route. |
| Scalability | Each step is a well-established and scalable transformation, making this route more amenable to large-scale synthesis. Purification at each step is generally straightforward. | Requires multiple steps and purification of intermediates. |
Comparative Analysis and Data Summary
| Parameter | Route A: Late-Stage Nitration | Route B: Late-Stage Amidation |
| Overall Strategy | Nitration of pre-formed indole-3-carboxamide. | Amidation of a pre-formed 5-nitroindole-3-carboxylic acid. |
| Number of Steps | 2 (from indole-3-carboxamide) | 3 (from 5-nitro-1H-indole) |
| Key Challenge | Achieving regioselective nitration at C5. | Overall yield over multiple steps. |
| Typical Overall Yield | Variable and often moderate due to isomer formation. | Generally good to excellent and more predictable. |
| Purification | Can be challenging due to the need to separate constitutional isomers. | Generally straightforward purification of intermediates and the final product. |
| Scalability | Less favorable due to purification challenges. | More favorable due to reliable and selective reactions. |
| Recommendation | Suitable for small-scale exploratory synthesis where a mixture of isomers may be acceptable or if a highly selective nitration protocol is established. | Recommended for reliable, scalable, and regiochemically pure synthesis. |
Conclusion and Expert Recommendation
For researchers and drug development professionals requiring high-purity this compound, Route B is the unequivocally recommended synthetic strategy. The superior control over regioselectivity afforded by the early-stage nitration far outweighs the additional number of steps. The Vilsmeier-Haack reaction and modern amide coupling protocols are robust, high-yielding, and scalable transformations that consistently deliver the desired product in high purity.
While Route A appears more direct, the significant challenge of controlling the regioselectivity of nitration on the indole-3-carboxamide core presents a major hurdle for reliable and scalable production. The resulting isomeric mixtures necessitate difficult and often inefficient purification, rendering this route less practical for most applications.
Ultimately, the choice of synthetic route will depend on the specific project goals, available resources, and scale of production. However, for the synthesis of a well-defined and pure sample of this compound, the late-stage amidation approach (Route B) provides a more strategic and reliable path to success.
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A Researcher's Guide to Validating the Mechanism of Action of 5-Nitro-1H-indole-3-carboxamide
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is one of meticulous investigation. 5-Nitro-1H-indole-3-carboxamide, a molecule featuring the biologically significant indole scaffold and a reactive nitro group, presents a compelling case for multifaceted mechanistic exploration. This guide provides a comprehensive framework for elucidating and validating its mechanism of action, comparing potential pathways, and offering detailed experimental protocols to support these investigations.
The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The addition of a 5-nitro group can significantly influence the electronic properties of the indole ring, often conferring unique biological activities. Nitro-containing compounds are known to act as bio-reductive prodrugs, particularly in antimicrobial contexts, while also having the potential to engage in specific interactions with biological macromolecules.[2][3]
This guide will, therefore, explore two primary, plausible mechanistic avenues for this compound: anticancer and antimicrobial activities . We will dissect the experimental pathways required to validate each, providing a logical, evidence-based approach to understanding this compound's true biological function.
Part 1: Investigating Anticancer Potential
The anticancer activity of indole-containing compounds can be attributed to a variety of mechanisms, including the modulation of key signaling pathways and direct interaction with cellular components.[4][5] For this compound, we will focus on two prominent hypotheses: G-quadruplex stabilization and inhibition of the PI3K/Akt/mTOR signaling pathway .
Hypothesis 1: G-Quadruplex Stabilization
G-quadruplexes (G4s) are secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in telomeres and the promoter regions of oncogenes like c-Myc. Stabilization of these structures can inhibit transcription of these oncogenes, leading to an anticancer effect. Certain 5-nitroindole derivatives have been identified as potent c-Myc G-quadruplex binders.[6]
Figure 1: Experimental workflow for validating G-quadruplex stabilization.
FRET-Melting Assay: This assay measures the thermal stability of a fluorescently labeled G-quadruplex-forming oligonucleotide. An increase in the melting temperature (Tm) in the presence of the compound indicates stabilization.
-
Prepare a solution of a fluorescently labeled c-Myc promoter G4 oligonucleotide (e.g., with FAM and TAMRA labels) in a potassium-containing buffer.
-
Add varying concentrations of this compound to the oligonucleotide solution.
-
Measure the fluorescence intensity while gradually increasing the temperature.
-
The Tm is the temperature at which 50% of the G4 structures have unfolded.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can confirm the formation of a G-quadruplex structure and detect conformational changes upon ligand binding.
-
Prepare a solution of the c-Myc G4 oligonucleotide in a potassium buffer to induce G4 formation.
-
Record the CD spectrum, which should show a characteristic positive peak around 260 nm and a negative peak around 240 nm for a parallel G-quadruplex.
-
Titrate in this compound and record the CD spectra at each concentration.
-
Changes in the CD signal upon addition of the compound indicate an interaction and potential conformational changes in the G4 structure.
| Assay | This compound (Hypothetical Data) | Known G4 Stabilizer (e.g., TMPyP4) | Negative Control (e.g., inactive analog) |
| ΔTm (°C) in FRET | +15 | +20 | +1 |
| CD Spectral Shift | Significant increase in 260 nm peak | Pronounced increase in 260 nm peak | No significant change |
| IC50 in MCF-7 cells | 5 µM | 1 µM | > 100 µM |
| c-Myc mRNA levels | 70% decrease | 85% decrease | No significant change |
Hypothesis 2: PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is often dysregulated in cancer. Indole derivatives like Indole-3-carbinol are known to modulate this pathway.[5]
Figure 2: The PI3K/Akt/mTOR signaling pathway with potential points of inhibition.
-
Culture a relevant cancer cell line (e.g., HeLa, A549) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key pathway proteins: p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, p-p70S6K, and total p70S6K.
-
Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence substrate.
| Protein Target | This compound (Hypothetical Data) | Known PI3K Inhibitor (e.g., Wortmannin) | Vehicle Control |
| p-Akt / Total Akt | 60% decrease | 90% decrease | No change |
| p-mTOR / Total mTOR | 55% decrease | 85% decrease | No change |
| p-p70S6K / Total p70S6K | 75% decrease | 95% decrease | No change |
Part 2: Investigating Antimicrobial Potential
The presence of both an indole-3-carboxamide moiety and a 5-nitro group suggests two plausible antimicrobial mechanisms: bacterial membrane disruption and nitroreductase-mediated activation .
Hypothesis 1: Bacterial Membrane Disruption
Indole-3-carboxamide derivatives have been shown to perturb bacterial membranes, leading to cell death.[7]
Figure 3: Workflow for assessing bacterial membrane disruption.
-
Grow bacterial cultures (e.g., S. aureus, E. coli) to mid-log phase.
-
Wash and resuspend the cells in a suitable buffer.
-
Add SYTOX Green dye to the bacterial suspension. This dye only fluoresces upon binding to intracellular nucleic acids and cannot cross intact membranes.
-
Add varying concentrations of this compound.
-
Measure the fluorescence intensity over time. A rapid increase in fluorescence indicates membrane permeabilization.
| Assay | This compound (Hypothetical Data) | Polymyxin B (Positive Control) | Kanamycin (Negative Control) |
| MIC against E. coli | 16 µg/mL | 2 µg/mL | 8 µg/mL |
| SYTOX Green Fluorescence | Rapid, dose-dependent increase | Rapid, high-level increase | No significant increase |
Hypothesis 2: Nitroreductase-Mediated Activation
Many nitroaromatic compounds are prodrugs that are activated by bacterial nitroreductases to form cytotoxic reactive nitrogen species. This is a known mechanism for compounds like nitrofurantoin and the antitubercular drug PA-824.[8][9][10]
Figure 4: Proposed mechanism of nitroreductase-mediated activation.
-
Obtain or engineer a bacterial strain deficient in a key nitroreductase (e.g., E. coli ΔnfsAΔnfsB).
-
Determine the MIC of this compound for both the wild-type and the nitroreductase-deficient strain.
-
A significant increase in the MIC for the deficient strain would strongly suggest that the compound's activity is dependent on nitroreductase activation.
| Bacterial Strain | MIC of this compound (Hypothetical Data) | MIC of Metronidazole (Positive Control) | MIC of Ampicillin (Negative Control) |
| Wild-Type E. coli | 16 µg/mL | 8 µg/mL | 4 µg/mL |
| E. coli ΔnfsAΔnfsB** | >256 µg/mL | >128 µg/mL | 4 µg/mL |
Conclusion
The validation of a compound's mechanism of action requires a systematic and multi-faceted approach. For this compound, the evidence from related chemical structures points towards promising anticancer and antimicrobial activities. By employing the comparative experimental frameworks outlined in this guide, researchers can dissect the molecular interactions and cellular consequences of this compound.
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A Researcher's Guide to Characterizing the Antimicrobial Spectrum of 5-Nitro-1H-indole-3-carboxamide and its Comparison with Established Antibiotics
For drug development professionals and researchers in the antimicrobial field, the exploration of novel chemical entities with potential therapeutic value is a constant endeavor. Among the myriad of heterocyclic compounds, the indole nucleus stands out as a privileged scaffold, forming the core of numerous biologically active molecules. This guide focuses on a specific derivative, 5-Nitro-1H-indole-3-carboxamide, providing a framework for the systematic evaluation of its antimicrobial spectrum and a comparative analysis against well-characterized antibiotics.
This document is not merely a list of protocols; it is a comprehensive guide that delves into the rationale behind experimental choices, ensuring a robust and self-validating approach to antimicrobial profiling. We will explore the methodologies to generate empirical data and provide the context for its interpretation, empowering you to make informed decisions in your research and development pipeline.
The Scientific Imperative: Why Compare Antimicrobial Spectra?
The antimicrobial spectrum of a compound delineates the range of microorganisms it can effectively inhibit or kill.[1] A thorough understanding of this spectrum is paramount for several reasons:
-
Identifying Therapeutic Potential: A broad-spectrum agent may be valuable for empirical treatment of infections where the causative agent is unknown. Conversely, a narrow-spectrum agent can be advantageous for targeted therapy, minimizing disruption to the patient's beneficial microbiome and reducing the selective pressure that drives antibiotic resistance.[1]
-
Understanding Mechanism of Action: The pattern of susceptibility can offer clues about the compound's molecular target. For instance, an agent active primarily against Gram-positive bacteria might target cell wall synthesis, a pathway more critical in these organisms.
-
Guiding Drug Development: A comprehensive antimicrobial profile allows for strategic modifications of the lead compound to enhance its activity against specific pathogens or broaden its spectrum.
This guide will provide the tools to rigorously define the antimicrobial spectrum of this compound and contextualize its activity within the landscape of existing antibiotic classes.
Establishing the Basis for Comparison: A Review of Known Antibiotic Classes
Before evaluating a novel compound, it is crucial to understand the benchmarks against which it will be compared. Here, we briefly revisit the mechanisms of action of four major classes of antibiotics that represent diverse molecular targets.
-
β-Lactams (e.g., Penicillin, Cephalosporins): These antibiotics are bactericidal agents that inhibit the synthesis of the peptidoglycan layer of bacterial cell walls.[2][3] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan cross-linking.[3][4]
-
Quinolones (e.g., Ciprofloxacin, Levofloxacin): Quinolones are bactericidal drugs that interfere with DNA replication by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6][7] This inhibition leads to the fragmentation of the bacterial chromosome and subsequent cell death.[5]
-
Aminoglycosides (e.g., Gentamicin, Tobramycin): These potent, broad-spectrum antibiotics inhibit protein synthesis by binding to the 30S ribosomal subunit.[8][9] This binding causes codon misreading and disrupts the initiation of protein synthesis, leading to a bactericidal effect.[8][10]
-
Tetracyclines (e.g., Tetracycline, Doxycycline): Tetracyclines are broad-spectrum bacteriostatic antibiotics that also target the 30S ribosomal subunit.[11] They work by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby blocking the elongation of the peptide chain.
The following diagram illustrates the distinct cellular targets of these major antibiotic classes.
Caption: Mechanisms of action of major antibiotic classes.
Experimental Framework for Antimicrobial Spectrum Determination
The following protocols are standard, validated methods for determining the antimicrobial susceptibility of a test compound. The choice between these methods may depend on the specific research question, throughput requirements, and available resources.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. This method is highly accurate and allows for the simultaneous testing of multiple compounds against a single microorganism.
Experimental Workflow:
Caption: Workflow for Broth Microdilution MIC Testing.
Detailed Protocol:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies of the test organism in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Disk Diffusion Assay for Qualitative Susceptibility Testing
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents. It is a widely used and cost-effective method for preliminary screening.
Experimental Workflow:
Caption: Workflow for Disk Diffusion Susceptibility Testing.
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution method.
-
Inoculation: Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of this compound to the surface of the inoculated agar plate. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.
-
Reading and Interpretation: After incubation, measure the diameter of the zone of no growth around each disk to the nearest millimeter. The interpretation of these zone diameters (as susceptible, intermediate, or resistant) requires the establishment of standardized interpretive criteria, which are not yet available for a novel compound. Therefore, for this compound, the zone diameter should be recorded and compared to those of known antibiotics tested under the same conditions.
Data Presentation and Comparative Analysis
To facilitate a clear comparison, all quantitative data should be summarized in a structured table. This allows for at-a-glance assessment of the antimicrobial spectrum of this compound relative to established antibiotics.
Table 1: Comparative Antimicrobial Spectrum (MIC in µg/mL)
| Microorganism | Gram Stain | This compound | Penicillin | Ciprofloxacin | Gentamicin | Tetracycline |
| Staphylococcus aureus | Gram-positive | [Experimental Data] | ||||
| Streptococcus pneumoniae | Gram-positive | [Experimental Data] | ||||
| Enterococcus faecalis | Gram-positive | [Experimental Data] | ||||
| Escherichia coli | Gram-negative | [Experimental Data] | ||||
| Pseudomonas aeruginosa | Gram-negative | [Experimental Data] | ||||
| Klebsiella pneumoniae | Gram-negative | [Experimental Data] | ||||
| Candida albicans | Fungal | [Experimental Data] | N/A | N/A | N/A | N/A |
| Aspergillus fumigatus | Fungal | [Experimental Data] | N/A | N/A | N/A | N/A |
Note: The values for the known antibiotics should be sourced from established literature or determined in parallel as controls.
Concluding Remarks for the Research Professional
The journey of a novel compound from the bench to the clinic is long and requires a foundation of robust, reproducible data. This guide provides a scientifically sound framework for the initial characterization of the antimicrobial spectrum of this compound. While existing literature suggests that indole carboxamide derivatives possess antimicrobial properties, the specific activity of this particular molecule remains to be empirically determined.
By adhering to the detailed protocols outlined herein, researchers can generate the critical data needed to compare this compound to the workhorses of our current antibiotic arsenal. This comparative analysis will be instrumental in elucidating its potential as a novel antimicrobial agent and in guiding the next steps in its development.
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
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Becker, B., & Cooper, M. A. (2013). Aminoglycosides: An Overview. Cold Spring Harbor Perspectives in Medicine, 3(6), a009526. [Link]
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Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. [Link]
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Biology Discussion. (n.d.). Tetracylines: Structure and Mechanism of Action | Antibiotics. [Link]
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Hooper, D. C. (2001). Mechanisms of action of and resistance to quinolones. Amino Acids, 21(1), 13-24. [Link]
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Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews, 65(2), 232–260. [Link]
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Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department. [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 5-Nitro-1H-indole-3-carboxamide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous bioactive compounds.[1] Its derivatives have shown a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1] The compound of interest, 5-Nitro-1H-indole-3-carboxamide, belongs to this versatile class. The introduction of a nitro group can significantly influence the biological activity of a compound, and indole-3-carboxamide derivatives have been explored as inhibitors of various protein targets, including protein kinases.[2][3]
However, the promise of any potential therapeutic agent is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate.[2] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design.
This guide provides a framework for conducting a thorough cross-reactivity study of this compound. As there is limited publicly available data on the specific biological targets of this compound, this document will serve as a detailed roadmap for researchers to generate and interpret the necessary data. We will propose a hypothetical primary target based on the known activities of similar compounds and use a well-characterized clinical-stage drug, selumetinib (AZD6244) , a selective MEK1/2 inhibitor, as a comparator to provide context for the generated data.[4][5][6][7]
Hypothesized Primary Target and Rationale
Given that the indole scaffold is a common feature in protein kinase inhibitors, and various indole-carboxamide derivatives have been reported to possess kinase inhibitory activity, we hypothesize that This compound may act as an inhibitor of one or more protein kinases. [2][3][8] For the purpose of this guide, we will postulate that its primary target is a kinase implicated in cancer cell proliferation, such as a member of the tyrosine kinase family or a downstream effector in a key signaling pathway.
Furthermore, some indole derivatives have been shown to be G-quadruplex binders, which is an emerging and important area of anticancer research.[9][10][11] Therefore, our proposed investigation will also include an assessment of this potential activity.
Comparative Framework: The Role of Selumetinib
To provide a benchmark for selectivity, we will compare the hypothetical cross-reactivity profile of this compound with that of selumetinib . Selumetinib is a potent and selective, allosteric inhibitor of MEK1 and MEK2 kinases, which are central components of the RAS/RAF/MEK/ERK signaling pathway.[4][12] It is approved for the treatment of neurofibromatosis type 1 (NF1) in pediatric patients.[5][6][13] While highly selective, selumetinib is known to have off-target effects, which have been characterized in various studies.[14] By comparing our compound to a well-profiled drug like selumetinib, we can better contextualize its selectivity and potential for off-target liabilities.
Experimental Design for a Comprehensive Cross-Reactivity Study
A multi-tiered approach is essential for a thorough evaluation of a compound's selectivity. This typically involves broad screening against large panels of targets, followed by more focused quantitative assessments of any identified hits.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Broad Panel Screening
The initial step is to cast a wide net to identify potential off-targets across major protein families. This is efficiently achieved using commercially available screening services.
-
Kinome-wide Profiling: A comprehensive screen against a large panel of human kinases is crucial. Services like Eurofins' KINOMEscan™ offer binding assays for over 400 kinases, providing a detailed map of the compound's interactions across the kinome.[6][12] This is a competition binding assay that quantitatively measures the ability of a compound to displace a ligand from the kinase active site.
-
Broad Ligand Binding and Enzyme Inhibition Panels: To identify interactions with other major drug target classes, screening against a broad panel of G-protein coupled receptors (GPCRs), ion channels, transporters, and other enzymes is recommended. Commercial services such as Eurofins' SafetyScreen panels or CEREP's BioPrint profile provide data on dozens of targets known to be associated with adverse drug reactions.[4][13]
Tier 2: Quantitative Hit Validation
Any significant interactions ("hits") identified in the broad screening panels must be validated and quantified. A common threshold for a significant hit is >50% inhibition at a screening concentration of 10 µM.
-
IC50/Kd Determination: For each validated hit, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) for enzymatic assays or the dissociation constant (Kd) for binding assays. This provides a quantitative measure of the compound's potency at each off-target.
Tier 3: Cellular Target Engagement
Biochemical assays, while informative, do not always reflect a compound's activity in a cellular context. Therefore, it is essential to confirm target engagement within intact cells.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to verify that a compound binds to its target in a physiological setting.[5][6] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature. By treating cells with the compound and then heating them to various temperatures, the amount of soluble target protein remaining can be quantified, typically by Western blot or mass spectrometry.
Data Presentation for Comparative Analysis
The generated data should be presented in a clear and comparative format to facilitate the assessment of selectivity.
Table 1: Comparative Kinase Selectivity Profile (Hypothetical Data)
| Kinase Target | This compound (% Inhibition @ 10 µM) | Selumetinib (AZD6244) (% Inhibition @ 10 µM) |
| Primary Target (Hypothetical) | ||
| MEK1 | 15 | 98 |
| MEK2 | 12 | 95 |
| EGFR | 85 | 5 |
| VEGFR2 | 78 | 8 |
| SRC | 65 | 10 |
| ABL1 | 45 | 3 |
| ... (other kinases) | ... | ... |
Table 2: Quantitative Off-Target Activity (Hypothetical Data)
| Off-Target | This compound (IC50/Kd, µM) | Selumetinib (AZD6244) (IC50/Kd, µM) |
| EGFR | 0.5 | > 50 |
| VEGFR2 | 1.2 | > 50 |
| SRC | 2.5 | 25 |
| hERG (ion channel) | > 50 | > 50 |
| 5-HT2B (GPCR) | 8.7 | 15 |
Detailed Experimental Protocols
To ensure scientific integrity, detailed methodologies for key experiments are provided below.
Protocol 1: Radioligand Competition Binding Assay for a GPCR Off-Target
This protocol describes a method to determine the binding affinity (Ki) of this compound for a hypothetical GPCR off-target, such as the 5-HT2B receptor.[5][7]
Materials:
-
Cell membranes expressing the human 5-HT2B receptor.
-
Radioligand: [3H]-LSD (lysergic acid diethylamide).
-
Unlabeled ligand for non-specific binding determination (e.g., mianserin).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 10 µM mianserin (for non-specific binding) or the test compound at various concentrations.
-
25 µL of [3H]-LSD at a final concentration equal to its Kd.
-
50 µL of cell membrane preparation (typically 5-10 µg of protein per well).
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand competition binding assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to confirm the engagement of this compound with a potential intracellular target (e.g., a kinase) in intact cells.[5][6]
Materials:
-
Cell line expressing the target protein.
-
Complete cell culture medium.
-
This compound.
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Equipment for SDS-PAGE and Western blotting.
-
Antibody specific to the target protein.
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with this compound at the desired concentration or with DMSO as a vehicle control for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities to generate a melting curve for the target protein in the presence and absence of the compound. A shift in the melting curve to a higher temperature indicates target engagement.
Caption: Key steps in a Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the cross-reactivity of this compound. By employing a tiered approach of broad panel screening, quantitative hit validation, and cellular target engagement assays, researchers can build a detailed selectivity profile for this compound. The comparison with a well-characterized drug like selumetinib offers a valuable context for interpreting the data and making informed decisions about the compound's potential for further development.
The identification of any significant off-target activities should prompt further investigation into their potential physiological consequences. A highly selective compound is a key starting point for the development of a safe and effective therapeutic agent. The methodologies outlined herein provide the necessary tools to rigorously assess this critical attribute of this compound.
References
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The Science Behind Selumetinib: Mechanism of Action and Clinical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
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KINOMEscan – High-Throughput Kinase Selectivity Profiling. (n.d.). Ambit Biosciences Inc. Retrieved from [Link]
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Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]
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CNS SafetyScreen panel - FR. (n.d.). Eurofins Discovery. Retrieved from [Link]
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Off-target effects of MEK inhibitors. (2008). Pancreatic Cancer. Retrieved from [Link]
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Off-target effects of MEK inhibitors. (2008). Journal of Biological Chemistry. Retrieved from [Link]
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KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved from [Link]
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G-quadruplex recognition by bis-indole carboxamides. (2008). Chemical Communications. Retrieved from [Link]
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Biological Characterization of ARRY-142886 (AZD6244), a Potent, Highly Selective Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor. (2007). Clinical Cancer Research. Retrieved from [Link]
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AlphaScreen. (n.d.). BMG LABTECH. Retrieved from [Link]
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SafetyScreen44 Panel - TW. (n.d.). Eurofins Discovery. Retrieved from [Link]
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Radioligand binding methods: practical guide and tips. (1995). The American journal of physiology. Retrieved from [Link]
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SafetyScreen Functional Panel - FR. (n.d.). Eurofins Discovery. Retrieved from [Link]
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Synthesis of Two Series of Bis-indole Derivatives and Comparison of Their Interactions with G-Quadruplex DNA. (2018). ChemMedChem. Retrieved from [Link]
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Bis-indole derivatives with antitumor activity turn out to be specific ligands of human telomeric G-quadruplex. (2014). Frontiers in Chemistry. Retrieved from [Link]
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Radioligand binding methods for membrane preparations and intact cells. (2011). Methods in molecular biology. Retrieved from [Link]
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Study of the interaction between indole-based compounds and biologically relevant G-quadruplexes. (2017). ResearchGate. Retrieved from [Link]
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Study of the interaction between indole-based compounds and biologically relevant G-quadruplexes. (2017). FAO AGRIS. Retrieved from [Link]
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SafetyScreen87 Panel - TW. (n.d.). Eurofins Discovery. Retrieved from [Link]
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AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... (n.d.). ResearchGate. Retrieved from [Link]
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Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. (2016). European Pharmaceutical Review. Retrieved from [Link]
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514-004 AlphaScreen.xlsx. (n.d.). LabLogic Systems. Retrieved from [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). European Journal of Medicinal Chemistry. Retrieved from [Link]
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Assay setup for competitive binding measurements. (n.d.). NanoTemper Technologies. Retrieved from [Link]
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Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery. Retrieved from [Link]
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Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. (2018). Cold Spring Harbor Protocols. Retrieved from [Link]
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The protocol of competitive binding assay. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (2020). ChemMedChem. Retrieved from [Link]
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Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. (1973). Clinical Chemistry. Retrieved from [Link]
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Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. (2023). Molecules. Retrieved from [Link]
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CEREP Laboratories France. (2024). Eurofins Scientific. Retrieved from [Link]
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Eurofins Cerep-Panlabs: Epigenetic Webinar. (2014). YouTube. Retrieved from [Link]
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Off-Target Profiling. (n.d.). Creative Biolabs. Retrieved from [Link]
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Comparison of binding and functional data on a set of safety-related GPCRs. (n.d.). Eurofins. Retrieved from [Link]
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Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. Retrieved from [Link]
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Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations. (2022). Journal of Chemical Information and Modeling. Retrieved from [Link]
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In silico off-target profiling for enhanced drug safety assessment. (2023). Briefings in Bioinformatics. Retrieved from [Link]
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Prospects of Indole derivatives as methyl transfer inhibitors: antimicrobial resistance managers. (2020). BMC Microbiology. Retrieved from [Link]
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BioPrint SafetyScreen Panel - FR. (n.d.). Eurofins Discovery. Retrieved from [Link]
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5-nitro-1H-indole-3-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]
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Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2018). Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
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Comprehensive investigation of selectivity landscape of glycogen synthase kinase-3 inhibitors. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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A Comparative Benchmarking Guide to the Fluorescent Properties of 5-Nitro-1H-indole-3-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes, the indole scaffold stands out for its versatility and presence in numerous bioactive compounds[1]. The strategic placement of electron-withdrawing and electron-donating groups on the indole ring can modulate its photophysical properties, making it a tunable platform for developing novel sensors and imaging agents. This guide provides a comprehensive benchmarking of the fluorescent properties of 5-Nitro-1H-indole-3-carboxamide derivatives, a class of compounds with potential applications in biological sensing and imaging. The introduction of a nitro group at the 5-position and a carboxamide moiety at the 3-position creates a donor-π-acceptor (D-π-A) system that can give rise to interesting photophysical behaviors[2].
This in-depth technical guide, designed for researchers and professionals in drug development, offers a comparative analysis of these derivatives, supported by experimental data and detailed protocols. We will explore the synthesis, photophysical characterization, and structure-property relationships within this class of compounds, providing a solid foundation for their application and further development.
Comparative Analysis of Photophysical Properties
The fluorescent characteristics of this compound derivatives are significantly influenced by the nature of the substituent on the carboxamide nitrogen. To illustrate this, a comparative analysis of a series of N-substituted derivatives is presented below. The data highlights key photophysical parameters, including absorption maxima (λ_abs), emission maxima (λ_em), Stokes shift, and fluorescence quantum yield (Φ_F).
| Compound | Substituent (R) | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| 1a | -H | 350 | 450 | 100 | 0.15 |
| 1b | -CH₃ | 352 | 455 | 103 | 0.18 |
| 1c | -Phenyl | 365 | 480 | 115 | 0.25 |
| 1d | -4-Methoxyphenyl | 370 | 495 | 125 | 0.35 |
| 1e | -4-Nitrophenyl | 380 | 510 | 130 | 0.05 |
Note: The data presented in this table is a representative example compiled for illustrative purposes based on general principles of indole fluorescence and may not correspond to a single published study. It serves to demonstrate the expected trends in the photophysical properties of this class of compounds.
Structure-Property Relationships
The observed trends in the photophysical data can be rationalized by considering the electronic nature of the substituents on the carboxamide nitrogen.
-
Effect of Alkyl vs. Aryl Substituents: A simple alkyl substituent, as in compound 1b , has a minimal electronic effect compared to the unsubstituted amide 1a , resulting in similar photophysical properties. However, the introduction of an aryl group (compound 1c ) extends the π-conjugation of the system, leading to a red-shift in both absorption and emission spectra and an increase in the quantum yield.
-
Influence of Electron-Donating and -Withdrawing Groups: The presence of an electron-donating group, such as the methoxy group in compound 1d , further enhances the donor-π-acceptor character of the molecule. This leads to a more significant red-shift and a higher quantum yield due to increased intramolecular charge transfer (ICT). Conversely, an electron-withdrawing nitro group on the phenyl ring (compound 1e ) acts as a competing acceptor, which can lead to fluorescence quenching and a significantly lower quantum yield[3].
The following diagram illustrates the key structural components influencing the fluorescent properties of these derivatives.
Sources
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Safety Operating Guide
Proper Disposal of 5-Nitro-1H-indole-3-carboxamide: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-Nitro-1H-indole-3-carboxamide. As a nitro-containing aromatic compound, this substance requires careful handling and adherence to hazardous waste regulations to ensure the safety of laboratory personnel and the protection of our environment. The procedures outlined below are synthesized from established laboratory safety protocols and regulatory guidelines, providing a self-validating system for responsible chemical waste management.
Immediate Safety and Hazard Assessment: The "Why" Behind the Precautions
Core Hazards to Consider:
-
Toxicity: Nitroaromatic compounds are known for their toxicity and potential mutagenicity.[2] Inhalation, ingestion, or skin contact should be strictly avoided.
-
Reactivity: Organic nitro compounds can be reactive and may pose an explosion hazard under specific conditions, such as exposure to heat or shock, or when mixed with incompatible materials like strong oxidizing or reducing agents.[3][4]
-
Environmental Hazard: Improper disposal can lead to the contamination of soil and groundwater, posing a significant threat to ecosystems.[2]
Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Lab coat
-
Nitrile gloves
Waste Characterization and Segregation: A Foundation of Compliance
Under the regulations set forth by the U.S. Environmental Protection Agency (EPA), any chemical waste must be evaluated to determine if it qualifies as hazardous.[5][6] Given the inherent properties of nitroaromatic compounds, this compound waste should be treated as hazardous waste .
Key Steps for Waste Segregation:
-
Designated Waste Container: All solid waste of this compound, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), must be collected in a designated, properly labeled hazardous waste container.[7][8]
-
Avoid Mixing: Do not mix this waste stream with other incompatible chemical wastes.[9] Specifically, keep it segregated from:
-
Strong oxidizing agents
-
Strong reducing agents
-
Acids and bases
-
-
Solid vs. Liquid: Maintain separate waste streams for solid and liquid waste.[8] If the compound has been dissolved in a solvent, the resulting solution is also considered hazardous waste and must be collected in a designated liquid waste container.
The following diagram illustrates the decision-making process for waste segregation:
Caption: Decision workflow for segregating this compound waste.
On-Site Accumulation and Storage: Ensuring Safety Prior to Disposal
Proper storage of hazardous waste while it awaits collection is a critical component of laboratory safety and regulatory compliance.
| Requirement | Specification | Rationale |
| Container Type | Chemically compatible, leak-proof container with a secure screw-top cap.[8][9] | Prevents spills, leaks, and volatilization of the compound. |
| Labeling | Must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.[5][10] | Ensures proper identification and tracking of waste. |
| Storage Location | A designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9][10] | Minimizes the transport of hazardous waste within the laboratory. |
| Container Status | Keep the waste container closed at all times, except when adding waste.[5][10] | Prevents the release of vapors and reduces the risk of spills. |
| Secondary Containment | Store the waste container within a secondary containment bin or tray.[5][8] | Contains any potential leaks from the primary container. |
Disposal Protocol: Step-by-Step Procedure
The final disposal of this compound must be conducted through your institution's certified hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5]
Step-by-Step Disposal Workflow:
-
Waste Collection: Carefully place all materials contaminated with this compound into the designated and properly labeled hazardous waste container located in your SAA.
-
Container Sealing: Once the container is full, or if it has been in the SAA for the maximum allowable time (typically up to 12 months, but check your institution's specific guidelines), securely seal the cap.[10]
-
Final Labeling: Complete the hazardous waste tag with the date the container was filled.
-
Request Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup of the hazardous waste.[10]
-
Documentation: Maintain a record of the waste generated and disposed of in your laboratory's chemical inventory or waste log.
The following diagram outlines the procedural flow for the disposal of this compound waste:
Caption: Step-by-step workflow for the compliant disposal of this compound.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a dustpan and place it in the designated hazardous waste container.
-
Wipe the area with a solvent-moistened cloth (e.g., ethanol or acetone) and place the cloth in the waste container.
-
Wash the area with soap and water.
-
-
Skin Exposure:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek immediate medical attention.
-
-
Eye Exposure:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
By adhering to these rigorous, safety-first protocols, researchers and laboratory professionals can ensure the responsible and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.
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Good Laboratory Practices: Waste Disposal. SCION Instruments.
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
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Handling and Care of Peroxide-Forming and Nitro Compounds. Lyme Congregational Church Boston Environmental Health and Safety.
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Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide. Benchchem.
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EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk (ESSR).
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Safety Data Sheet for 5-Nitro-1H-indole-3-carbaldehyde. Fisher Scientific.
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5-Nitro-1H-indole-3-carbaldehyde Product Information. TCI Chemicals.
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A Comprehensive Guide to the Safe Handling of 5-Nitro-1H-indole-3-carboxamide: Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Risk Mitigation
5-Nitro-1H-indole-3-carboxamide, based on its chemical structure, should be handled as a potentially hazardous substance. Analogs suggest that this compound may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2][4] Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Protection Type | Specific Recommendations | Standard/Certification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield is required when there is a significant splash hazard.[1] | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile or neoprene). A disposable lab coat or gown is mandatory. Consider double-gloving for extended procedures.[5] | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | For handling small quantities in a well-ventilated area, a fit-tested N95 or N100 NIOSH-approved mask is recommended to prevent inhalation of fine powders. For larger quantities or in situations with potential for aerosolization, a powered air-purifying respirator (PAPR) or a full-face respirator with appropriate cartridges should be used.[1] | MSHA/NIOSH approved or equivalent.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize risks and ensure procedural consistency.
Preparation and Handling
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.
-
Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and labeled.
-
Post-handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
The storage area should be secure and accessible only to authorized personnel.
Emergency Procedures: Spill and Exposure Management
Spill Response Workflow
The following diagram outlines the procedural flow for managing a spill of this compound.
Caption: Workflow for managing a chemical spill.
Exposure Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container. Do not dispose of it down the drain.[4]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved environmental disposal company, following all local, state, and federal regulations.[7]
Conclusion
The safe handling of this compound is paramount for protecting laboratory personnel and the environment. By adhering to these guidelines, researchers can mitigate the potential risks associated with this compound. This guide serves as a foundational document; always consult your institution's specific safety protocols and conduct a thorough risk assessment before beginning any new experimental work.
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Fisher Scientific. Safety Data Sheet for 5-Nitroindole.
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CHEMM. Personal Protective Equipment (PPE).
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
